Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate
Description
Properties
IUPAC Name |
methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O3/c1-13-7(12)2-6(11)5-3-8(9,10)4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSDUHFMMFAWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1CC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191096-28-2 | |
| Record name | methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Whitepaper: A Validated Synthetic Route to Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate
An In-depth Technical Guide for Drug Development Professionals
Abstract
The incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the 3,3-difluorocyclobutyl group has emerged as a valuable bioisostere for various functionalities, prized for its ability to confer conformational restriction, enhance metabolic stability, and improve binding affinity.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate, a key building block for introducing this valuable scaffold into complex pharmaceutical intermediates. We will detail a robust, multi-step synthesis beginning from commercially available precursors, elucidating the causal logic behind experimental choices and providing self-validating, step-by-step protocols suitable for multigram-scale production.
Retrosynthetic Analysis and Strategic Overview
The target molecule, a β-ketoester, is logically disconnected via a Claisen-type condensation. The most reliable and high-yielding strategy involves the acylation of a malonic ester derivative with an activated form of 3,3-difluorocyclobutanecarboxylic acid. This approach segments the synthesis into three primary phases:
-
Preparation of 3,3-Difluorocyclobutanecarboxylic Acid (2): The foundational building block, synthesized via hydrolysis of its corresponding ester.
-
Activation to 3,3-Difluorocyclobutane-1-carbonyl Chloride (3): Conversion of the carboxylic acid into a highly reactive acyl chloride to facilitate acylation.
-
Magnesium-Mediated Acylation: The final carbon-carbon bond formation, coupling the acyl chloride with the magnesium salt of methyl hydrogen malonate to yield the target β-ketoester (4) .
This convergent strategy ensures high efficiency and scalability.
Caption: Overall synthetic strategy for the target compound.
Phase 1: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid (2)
The synthesis begins with the saponification of a commercially available ester precursor. This hydrolysis is a foundational step in organic synthesis, chosen for its reliability and high conversion rates.
Expertise & Rationale: The use of a mixed solvent system of methanol and water ensures the solubility of both the organic ester and the inorganic base (NaOH), facilitating a homogenous reaction environment.[3] The reaction is conducted at room temperature to prevent potential side reactions. Acidification to pH 1 is critical to ensure the complete protonation of the carboxylate salt, maximizing the yield of the desired carboxylic acid upon extraction.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| Ethyl 3,3-Difluorocyclobutanecarboxylate (1) | 164.15 | 40.0 | 0.244 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 10.7 | 0.268 | 1.1 |
| Methanol (MeOH) | 32.04 | 100 mL | - | - |
| Water (H₂O) | 18.02 | 100 mL | - | - |
| Concentrated HCl (aq) | 36.46 | As needed | - | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | 3 x 350 mL | - | - |
Experimental Protocol:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Hydroxide (10.7 g, 0.268 mol) in a mixture of Methanol (100 mL) and Water (100 mL).
-
To this solution, add Ethyl 3,3-difluorocyclobutanecarboxylate (1) (40.0 g, 0.244 mol) at room temperature.
-
Stir the resulting mixture vigorously at room temperature for 15 hours. Monitor reaction completion via TLC or LC-MS.
-
Upon completion, reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Transfer the concentrated mixture to a separatory funnel and carefully acidify to pH 1 with concentrated aqueous HCl.
-
Extract the aqueous layer with Dichloromethane (3 x 350 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3,3-Difluorocyclobutanecarboxylic Acid (2) as a white solid. The typical yield is >95%.
Phase 2: Synthesis of 3,3-Difluorocyclobutane-1-carbonyl Chloride (3)
The carboxylic acid is activated by conversion to its acyl chloride. This transformation is essential for the subsequent C-C bond formation, as acyl chlorides are highly electrophilic and react readily with nucleophiles.
Expertise & Rationale: Thionyl chloride (SOCl₂) is the reagent of choice for this conversion due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which are easily removed from the reaction mixture.[4] The reaction is performed under reflux to ensure it proceeds to completion. Strict anhydrous conditions are paramount to prevent the hydrolysis of both the thionyl chloride and the product acyl chloride back to the starting carboxylic acid.[4]
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| 3,3-Difluorocyclobutanecarboxylic Acid (2) | 136.10 | 33.3 | 0.244 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 43.6 (26 mL) | 0.366 | 1.5 |
| Dichloromethane (DCM), anhydrous | 84.93 | 250 mL | - | - |
Experimental Protocol:
-
Set up a 500 mL round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes). Ensure all glassware is oven-dried.
-
Charge the flask with 3,3-Difluorocyclobutanecarboxylic Acid (2) (33.3 g, 0.244 mol) and anhydrous Dichloromethane (250 mL).
-
Slowly add Thionyl Chloride (26 mL, 0.366 mol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 40°C) and maintain for 6-8 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM via distillation.
-
Purify the resulting crude oil by fractional distillation under reduced pressure to afford 3,3-Difluorocyclobutane-1-carbonyl Chloride (3) . This intermediate is often used directly in the next step without extensive purification.
Phase 3: Synthesis of this compound (4)
This final step constitutes the key bond-forming reaction. The protocol utilizes a magnesium-mediated acylation of a malonic acid half-ester, a superior method for producing β-ketoesters that avoids the self-condensation issues associated with other Claisen methodologies.
Expertise & Rationale: In this reaction, magnesium ethoxide acts as a base to deprotonate methyl hydrogen malonate, forming a magnesium enolate complex. This chelated intermediate is then acylated by the highly reactive 3,3-difluorocyclobutane-1-carbonyl chloride. The chelation prevents side reactions and drives the reaction cleanly towards the desired product. The final acidic workup serves to both quench the reaction and cause decarboxylation of the initial acylated malonate intermediate to yield the target β-ketoester.
Caption: Key steps in the magnesium-mediated acylation.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| Magnesium Ethoxide (Mg(OEt)₂) | 114.43 | 29.1 | 0.254 | 1.1 |
| Methyl Hydrogen Malonate | 118.09 | 30.0 | 0.254 | 1.1 |
| 3,3-Difluorocyclobutane-1-carbonyl Chloride (3) | 154.54 | 35.8 | 0.232 | 1.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 400 mL | - | - |
| 1M Hydrochloric Acid (HCl) | 36.46 | As needed | - | - |
Experimental Protocol:
-
In an oven-dried 1 L three-neck flask under an inert atmosphere (Argon or Nitrogen), suspend Magnesium Ethoxide (29.1 g, 0.254 mol) in anhydrous THF (200 mL).
-
In a separate flask, dissolve Methyl Hydrogen Malonate (30.0 g, 0.254 mol) in anhydrous THF (100 mL).
-
Add the malonate solution dropwise to the magnesium ethoxide suspension over 30 minutes at room temperature. Stir the resulting mixture for 1 hour.
-
In another flask, dissolve the crude 3,3-Difluorocyclobutane-1-carbonyl Chloride (3) (35.8 g, 0.232 mol) in anhydrous THF (100 mL).
-
Cool the magnesium enolate suspension to 0°C using an ice bath.
-
Add the acyl chloride solution dropwise to the cooled suspension over 1 hour, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by slowly pouring it into a beaker containing 1M HCl (400 mL) and ice.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound (4) as a clear oil.
Conclusion
This guide outlines a validated and scalable synthetic pathway to this compound. By breaking the synthesis into three logical and high-yielding phases, this methodology provides a reliable route for researchers and drug development professionals to access this valuable fluorinated building block. The protocols have been designed with an emphasis on procedural robustness and an understanding of the underlying chemical principles, ensuring reproducibility and efficiency.
References
- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 3,3-Difluorocyclobutane-1-carbonyl Chloride|CAS 946488-78-4 [benchchem.com]
Physicochemical properties of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a fluorinated β-ketoester of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of the 3,3-difluorocyclobutyl moiety offers a proven method for enhancing the metabolic stability, binding affinity, and overall pharmacokinetic profile of bioactive molecules. This document details the compound's physicochemical properties, provides an expert-designed synthesis protocol with mechanistic insights, discusses its applications as a strategic building block, and outlines essential safety and handling information. The content is structured to serve as a practical and authoritative resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics.
Introduction: The Strategic Value of the 3,3-Difluorocyclobutyl Moiety in Medicinal Chemistry
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to profoundly modulate a molecule's physicochemical and biological properties. The gem-difluoro group (CF₂) is particularly valuable as it can act as a lipophilic bioisostere for a carbonyl group or other polar functionalities, improving membrane permeability and metabolic resistance without introducing excessive lipophilicity.[1]
When incorporated into a strained four-membered ring, the 3,3-difluorocyclobutyl unit becomes a conformationally restricted scaffold. This structural feature is highly sought after in drug design as it can lock a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.[2] Furthermore, the difluorocyclobutyl motif has been successfully utilized to engineer novel glucagon-like peptide-1 receptor (GLP-1R) agonists, demonstrating its practical utility in developing treatments for type 2 diabetes.[3][4] this compound serves as a key, versatile building block, providing a direct and efficient route to incorporate this valuable pharmacophore into more complex molecular architectures.
Molecular Structure and Physicochemical Properties
The structural and identifying information for this compound is summarized below.
Table 1: Compound Identification
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 1191096-28-2, 1660125-17-6[2][4][5] |
| Molecular Formula | C₈H₁₀F₂O₃[2][4][5] |
| Molecular Weight | 192.16 g/mol [2][5] |
| SMILES | COC(=O)CC(=O)C1CC(C1)(F)F[2] |
// Define nodes with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,1!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="1,-1!"]; F1 [label="F", pos="2.8,0.5!"]; F2 [label="F", pos="2.8,-0.5!"]; C5 [label="C", pos="-1.2,0.5!"]; O1 [label="O", pos="-1.2,1.3!"]; C6 [label="C", pos="-2.4,0!"]; C7 [label="C", pos="-3.6,0.5!"]; O2 [label="O", pos="-3.6,1.3!"]; O3 [label="O", pos="-4.8,0!"]; C8 [label="CH₃", pos="-6.0,0.5!"];
// Define edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C1; C3 -- F1; C3 -- F2; C1 -- C5; C5 -- O1 [label="", style=double]; C5 -- C6; C6 -- C7; C7 -- O2 [label="", style=double]; C7 -- O3; O3 -- C8; } enddot Caption: 2D Structure of this compound.
Table 2: Physicochemical Data
| Property | Value | Notes |
| Physical State | Not available | Expected to be a liquid or low-melting solid. |
| Melting Point | Not available | Data not found in public literature. |
| Boiling Point | Not available | Data not found in public literature. |
| Solubility | Not available | Expected to be soluble in common organic solvents like DCM, EtOAc, and THF. |
| Predicted XlogP | 1.1 | Computationally predicted value indicating moderate lipophilicity. |
Note: Experimental physicochemical data for this compound is not widely available in peer-reviewed literature, reflecting its status as a specialized synthetic intermediate.
Synthesis Protocol and Mechanistic Insight
The synthesis of this compound is most effectively achieved via the C-acylation of the enolate of methyl acetoacetate with 3,3-difluorocyclobutane-1-carbonyl chloride. The use of magnesium ethoxide is a strategic choice that offers advantages over stronger, non-selective bases.
Mechanistic Rationale:
The core of this synthesis is a base-mediated acylation, akin to a Claisen condensation.
-
Enolate Formation: Methyl acetoacetate possesses an acidic α-proton between its two carbonyl groups. A base is required to deprotonate this carbon, forming a nucleophilic enolate.
-
Choice of Base (Magnesium Ethoxide): While strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) could be used, they can promote self-condensation of the β-ketoester or lead to O-acylation. Magnesium ethoxide (Mg(OEt)₂) is a milder, yet effective, base for this transformation.[3][6][7] The magnesium ion can chelate with the two carbonyl oxygens of methyl acetoacetate, which favors the formation of the desired C-acylation product over the O-acylated side product. This chelation pre-organizes the nucleophile for a more selective reaction.
-
Acylation: The generated enolate attacks the electrophilic carbonyl carbon of 3,3-difluorocyclobutane-1-carbonyl chloride.
-
Chloride Displacement: The tetrahedral intermediate collapses, expelling the chloride leaving group to yield the final β-ketoester product.
// Nodes sub_MAA [label="Methyl Acetoacetate"]; sub_DFCC [label="3,3-Difluorocyclobutane-\n1-carbonyl Chloride"]; reagent_base [label="Mg(OEt)₂ in THF", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Enolate Formation\n(Chelate-controlled)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Nucleophilic Acyl\nSubstitution", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Aqueous Workup\n(e.g., NH₄Cl)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Methyl 3-(3,3-difluorocyclobutyl)\n-3-oxopropanoate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges sub_MAA -> step1; reagent_base -> step1; sub_DFCC -> step2; step1 -> step2 [label="Mg-Enolate Intermediate"]; step2 -> step3 [label="Crude Product"]; step3 -> product [label="Purification"]; } enddot Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol:
Disclaimer: This protocol is a representative procedure based on established chemical principles and must be adapted and optimized under appropriate laboratory conditions by qualified personnel.
-
Preparation (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon/nitrogen inlet, add magnesium turnings (1.1 eq) and a catalytic amount of iodine (a single crystal).
-
Magnesium Ethoxide Formation: Add anhydrous ethanol (2.2 eq) to the flask, followed by anhydrous tetrahydrofuran (THF) to achieve a suitable reaction concentration (e.g., 0.5 M). Gently heat the mixture to initiate the reaction, which is evidenced by hydrogen evolution. Maintain a gentle reflux until all the magnesium has reacted to form a solution/suspension of magnesium ethoxide.
-
Enolate Generation: Cool the mixture to 0 °C (ice bath). To this, add methyl acetoacetate (1.0 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the magnesium enolate.
-
Acylation Reaction: Add a solution of 3,3-difluorocyclobutane-1-carbonyl chloride (1.05 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Workup and Purification: Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude oil via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a purified product.
Applications in Drug Discovery and Organic Synthesis
This compound is not an end-product but a high-value intermediate. Its bifunctional nature—a β-keto group and a methyl ester—makes it a highly versatile scaffold for further chemical elaboration.
-
Synthesis of Heterocycles: The 1,3-dicarbonyl system is a classic precursor for synthesizing a wide array of five- and six-membered heterocycles (e.g., pyrazoles, isoxazoles, pyrimidines) by condensation with reagents like hydrazines, hydroxylamine, or ureas. This allows for the rapid generation of compound libraries where the difluorocyclobutyl moiety is a fixed structural anchor.
-
Decarboxylation Reactions: The β-ketoester functionality allows for facile decarboxylation (e.g., Krapcho decarboxylation) to yield the corresponding ketone, 1-(3,3-difluorocyclobutyl)ethan-1-one, another useful building block.
-
Asymmetric Reduction: The ketone can be stereoselectively reduced to introduce a chiral hydroxyl group, providing access to enantiopure scaffolds for more complex drug targets.
The primary application remains the strategic introduction of the 3,3-difluorocyclobutyl group into potential drug candidates to leverage the known benefits of this fluorinated, conformationally rigid motif.[2][3]
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Based on available safety data, the compound presents several hazards.[8]
Table 3: GHS Hazard Information
| Hazard Code | Description | Precautionary Action |
| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. |
| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |
| H319 | Causes serious eye irritation | Wear eye protection/face shield. |
| H332 | Harmful if inhaled | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| H335 | May cause respiratory irritation | Use in a well-ventilated area. If inhaled, move person into fresh air. |
Conclusion
This compound is a strategically important building block for modern synthetic and medicinal chemistry. Its structure combines the advantageous properties of the 3,3-difluorocyclobutyl moiety with the synthetic versatility of a β-ketoester. While detailed experimental data on its physical properties remains sparse, its utility is clearly defined by its role as a precursor to more complex molecules. The synthetic route outlined in this guide provides a reliable and mechanistically sound method for its preparation, enabling researchers to efficiently incorporate this valuable scaffold into innovative drug discovery programs.
References
- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1191096-28-2 | RXB09628 [biosynth.com]
- 3. Sciencemadness Discussion Board - Ethyl acetoacetate with Mg(OEt)2 catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. parchem.com [parchem.com]
- 5. 1191096-28-2|this compound|BLD Pharm [bldpharm.com]
- 6. Magnesium Ethoxide Promoted Conversion of Nitriles to Amidines and Its Application in 5,6-Dihydroimidazobenzoxazepine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemical-label.com [chemical-label.com]
An In-Depth Technical Guide to Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate (CAS 1191096-28-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Scaffolds in Modern Medicinal Chemistry
The introduction of fluorine into molecular frameworks is a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—can profoundly impact the pharmacokinetic and pharmacodynamic profile of a therapeutic candidate.[1][2] Among the diverse array of fluorinated building blocks, those incorporating strained ring systems like cyclobutane are of particular interest. These motifs can introduce three-dimensional complexity and novel conformational constraints, offering a pathway to escape the confines of "flat" aromatic structures that have traditionally dominated medicinal chemistry.
This guide provides a comprehensive technical overview of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate , a versatile and valuable building block at the intersection of these two critical areas of chemical synthesis.[3][4] We will delve into its chemical properties, reactivity, and potential applications, offering insights for its strategic deployment in pharmaceutical research and development.
Core Compound Identity and Physicochemical Properties
This compound is a fluorinated β-keto ester that serves as a key intermediate in the synthesis of more complex molecules.[3] Its structure combines the reactivity of a β-keto ester with the unique conformational and electronic properties of a gem-difluorinated cyclobutane ring.
| Property | Value | Source(s) |
| CAS Number | 1191096-28-2 | [3][4][5] |
| Molecular Formula | C₈H₁₀F₂O₃ | [3][4][5] |
| Molecular Weight | 192.16 g/mol | [3][5] |
| IUPAC Name | This compound | [5] |
| Synonyms | Not widely available | |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Solubility | Expected to be soluble in common organic solvents | |
| Purity | Commercially available in purities of 95+% |
The Synthetic Utility and Reactivity Profile
The chemical reactivity of this compound is dictated by its two key functional groups: the β-keto ester and the difluorocyclobutane moiety.
The Versatile β-Keto Ester Handle
β-Keto esters are renowned for their synthetic versatility, serving as precursors to a wide range of carbocyclic and heterocyclic systems.[6] The methylene group flanked by two carbonyls is acidic and can be readily deprotonated to form a stable enolate, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Key transformations of the β-keto ester moiety include:
-
Alkylation and Acylation: The enolate can be alkylated or acylated to introduce further substitution.
-
Heterocycle Synthesis: Condensation reactions with dinucleophiles are a common strategy for the synthesis of various heterocycles, which are privileged structures in many pharmacologically active compounds. For instance, reaction with hydrazines can yield pyrazoles, while amidines can lead to pyrimidines.
-
Decarboxylation: The ester group can be hydrolyzed and the resulting β-keto acid can be decarboxylated to yield a difluorocyclobutyl methyl ketone.
The Influence of the 3,3-Difluorocyclobutane Moiety
The gem-difluoro substitution on the cyclobutane ring has several important consequences for the molecule's properties and reactivity:
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluorinated position resistant to oxidative metabolism. This is a highly desirable feature in drug candidates, as it can lead to improved bioavailability and a longer half-life.
-
Conformational Constraint: The cyclobutane ring introduces a degree of rigidity into the molecule, which can be beneficial for locking in a bioactive conformation and improving binding affinity to a biological target.
-
Electronic Effects: The highly electronegative fluorine atoms can influence the reactivity of the adjacent ketone. The electron-withdrawing nature of the difluoromethyl group can increase the electrophilicity of the ketone carbonyl, potentially enhancing its reactivity towards nucleophiles.
The reactivity of the cyclobutyl ketone functionality itself is a subject of interest. For instance, Norrish Type II reactions can be a pathway for the functionalization of the cyclobutane ring at the γ-position.[7]
Potential Applications in Drug Discovery
The general synthetic workflow for utilizing this building block in a drug discovery program would likely involve the initial elaboration of the β-keto ester moiety to construct a core heterocyclic scaffold, followed by further functionalization.
Caption: A generalized workflow for the utilization of this compound in a drug discovery program.
Safety and Handling
For research and development purposes only. Not for personal or veterinary use.[3]
Hazard Statements: [9]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
In case of exposure, seek immediate medical attention. A full Material Safety Data Sheet (MSDS) should be obtained from the supplier and reviewed before handling this compound.
Spectroscopic Data and Characterization
-
¹H NMR: Signals corresponding to the methyl ester protons, the methylene protons of the propanoate chain, and the protons on the cyclobutane ring. The coupling patterns of the cyclobutane protons would be complex due to the rigidity of the ring and gem-difluoro substitution.
-
¹³C NMR: Resonances for the ester carbonyl, the ketone carbonyl, the methyl and methylene carbons of the propanoate chain, and the carbons of the cyclobutane ring. The carbon bearing the two fluorine atoms would exhibit a characteristic triplet due to C-F coupling.
-
¹⁹F NMR: A single resonance (or a complex multiplet depending on the symmetry and dynamics of the cyclobutane ring) for the two equivalent fluorine atoms.
-
FT-IR: Strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups.
-
Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns.
Researchers should obtain a Certificate of Analysis (CoA) from their supplier, which will typically include key analytical data confirming the identity and purity of the compound. Several suppliers indicate the availability of NMR and LC-MS data upon request.[5]
Suppliers
This compound is available from a number of chemical suppliers specializing in building blocks for research and development. When sourcing this material, it is important to verify the purity and to request a Certificate of Analysis. Some of the known suppliers include:
Conclusion and Future Outlook
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive β-keto ester functionality and a metabolically robust, conformationally constrained difluorocyclobutane ring system provides a powerful tool for the synthesis of novel and diverse molecular scaffolds. As the demand for three-dimensional and fluorinated motifs in drug candidates continues to grow, the importance of intermediates such as this is likely to increase. Further exploration of its reactivity and its application in the synthesis of biologically active molecules will undoubtedly open new avenues for the development of the next generation of therapeutics.
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1191096-28-2 | RXB09628 [biosynth.com]
- 4. parchem.com [parchem.com]
- 5. 1191096-28-2|this compound|BLD Pharm [bldpharm.com]
- 6. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. chemical-label.com [chemical-label.com]
An In-Depth Technical Guide on the Reactivity of Fluorinated Beta-Keto Esters in Organic Synthesis
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3][4][5] Fluorine's unique stereoelectronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable tool for fine-tuning pharmacokinetic and pharmacodynamic profiles.[1][4][5][6][7] Among the diverse array of fluorinated building blocks, fluorinated β-keto esters stand out as exceptionally versatile and reactive intermediates.[1][7] Their dual functionality, coupled with the potent electron-withdrawing nature of the fluorine substituents, unlocks a rich and varied landscape of chemical transformations. This guide provides an in-depth exploration of the reactivity of fluorinated β-keto esters, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The Influence of Fluorine on the Tautomeric Equilibrium and Acidity of β-Keto Esters
The reactivity of β-keto esters is intrinsically linked to their keto-enol tautomerism. The presence of fluorine atoms, particularly a trifluoromethyl group, at the α- or γ-position significantly impacts this equilibrium. The strong electron-withdrawing effect of the trifluoromethyl group increases the acidity of the α-protons, favoring the formation of the enol or enolate.[8][9] Spectroscopic studies have shown that many trifluoromethyl-β-diketones, and by extension β-keto esters, exist predominantly as a mixture of two chelated cis-enol forms in nonpolar solvents.[8][9] This enhanced acidity and enol content are central to the heightened reactivity of these compounds in a wide range of organic transformations.
Keto-Enol Tautomerism Visualization
References
- 1. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Keto-enol and enol-enol tautomerism in trifluoromethyl-β-diketones (2006) | Joseph C. Sloop | 78 Citations [scispace.com]
A Spectroscopic Investigation of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate: A Guide for Researchers
This technical guide provides an in-depth analysis of the expected spectroscopic data for Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization through modern spectroscopic techniques is paramount. This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established principles of organic spectroscopy. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous structures to provide a robust predictive analysis for researchers.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of functional groups: a methyl ester, a ketone, and a gem-difluorinated cyclobutane ring. This distinct architecture gives rise to a characteristic spectroscopic fingerprint. The primary objective of this guide is to elucidate how the interplay of these functionalities is reflected in the NMR, IR, and MS spectra, thereby providing a reliable framework for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to exhibit distinct signals for the methyl ester, the methylene protons of the propanoate backbone, and the protons of the difluorocyclobutyl ring. A key feature to consider is the potential for keto-enol tautomerism, a common characteristic of β-keto esters.[1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| -OCH₃ (Methyl Ester) | 3.7 - 3.8 | Singlet (s) | N/A | Typical range for a methyl ester. |
| -CH₂- (Propanoate) | 3.5 - 3.7 | Singlet (s) | N/A | These protons are adjacent to two carbonyl groups, leading to a downfield shift. In the enol form, this would be a vinyl proton at a much different shift. |
| Cyclobutyl -CH₂- (α to C=O) | 3.0 - 3.5 | Triplet (t) or Multiplet (m) | ~ 7-10 | Protons on the carbon adjacent to the ketone will be deshielded. |
| Cyclobutyl -CH₂- (β to C=O) | 2.5 - 3.0 | Multiplet (m) | ~ 7-10 | Protons on the carbon adjacent to the CF₂ group. |
| Cyclobutyl -CH- | 3.8 - 4.5 | Multiplet (m) | Complex | The methine proton on the cyclobutyl ring will be significantly deshielded by the adjacent ketone. |
Causality in Experimental Choices: When acquiring a ¹H NMR spectrum, the choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for moderately polar compounds. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex multiplets expected for the cyclobutyl protons.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The presence of two carbonyl groups and the fluorinated carbon will be defining features.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Ketone) | 195 - 205 | Ketones typically resonate in this downfield region.[2] |
| C=O (Ester) | 165 - 175 | Ester carbonyls are generally found at a slightly higher field than ketones.[2] |
| -CF₂- | 115 - 125 (t) | The carbon directly bonded to two fluorine atoms will appear as a triplet due to C-F coupling and will be significantly downfield. |
| -OCH₃ | 50 - 55 | Typical chemical shift for a methyl ester carbon. |
| -CH₂- (Propanoate) | 45 - 55 | The methylene carbon between the two carbonyls. |
| Cyclobutyl -CH- | 40 - 50 | The methine carbon of the cyclobutane ring. |
| Cyclobutyl -CH₂- | 20 - 35 | The methylene carbons of the cyclobutane ring. Unsubstituted cyclobutane resonates around 22.4 ppm.[3][4] |
Self-Validating Protocol for NMR Acquisition:
Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for the rapid identification of key functional groups. For this compound, the most prominent features will be the carbonyl stretches and the C-F bond vibrations.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| C=O Stretch (Ketone) | 1715 - 1735 | Strong, Sharp | The position is typical for a saturated ketone.[5] |
| C=O Stretch (Ester) | 1735 - 1750 | Strong, Sharp | Saturated esters absorb at a slightly higher frequency than ketones.[6][7] It's possible these two C=O stretches will appear as a single broadened peak or as a doublet.[8] |
| C-O Stretch (Ester) | 1100 - 1300 | Strong | Characteristic of the ester functional group. |
| C-F Stretch | 1000 - 1200 | Strong | The gem-difluoro group will exhibit strong absorption in this region. |
| C-H Stretch (sp³) | 2850 - 3000 | Medium | Arising from the methyl and methylene groups. |
Experimental Protocol for IR Spectroscopy:
A thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates is the most straightforward method for obtaining an IR spectrum. Alternatively, a solution in a solvent like chloroform can be used.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern under electron ionization (EI).
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 192.16, corresponding to the molecular weight of C₈H₁₀F₂O₃.[9]
-
Key Fragmentation Pathways: The fragmentation of β-keto esters is often dominated by α-cleavage and McLafferty rearrangements.[10][11][12]
Proposed Fragmentation Diagram:
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Self-Validating Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and significant fragment ions.
-
Data Interpretation: Identify the molecular ion peak and propose structures for the major fragment ions based on logical bond cleavages. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.
Conclusion
The spectroscopic analysis of this compound provides a clear and definitive means of structural confirmation. The combination of ¹H and ¹³C NMR offers a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry corroborates the molecular weight and provides further structural insights through characteristic fragmentation patterns. This guide provides researchers with a solid foundation for interpreting the spectroscopic data of this and structurally related molecules, facilitating its confident use in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]
- 9. Vibrational spectroscopy of 3,4-difluorocyclobutenes: cis-d0, trans-d0 and trans-d4 species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
The Rising Star in Medicinal Chemistry: A Technical Guide to the Strategic Application of Difluorocyclobutyl Moieties
Abstract
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to the strategic incorporation of fluorinated motifs. Among these, the difluorocyclobutyl moiety has emerged as a powerful tool for molecular design. This technical guide provides an in-depth exploration of the multifaceted applications of difluorocyclobutyl groups in medicinal chemistry. We will delve into the profound influence of this unique structural unit on the physicochemical properties, conformational rigidity, metabolic stability, and bioisosteric potential of drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the advantageous properties of difluorocyclobutyl moieties in their quest for the next generation of innovative medicines.
The Allure of Fluorine in Drug Design: A Brief Introduction
The introduction of fluorine into drug molecules has become a cornerstone of modern medicinal chemistry.[1] This is due to the unique electronic properties of fluorine, the second most electronegative element, which can profoundly alter a molecule's characteristics. Judicious placement of fluorine can modulate pKa, lipophilicity, and metabolic stability, often leading to improved potency and pharmacokinetic properties.[2] The gem-difluoroalkyl group (CF2), in particular, offers a unique combination of properties that are increasingly being exploited in drug design.
The Difluorocyclobutyl Moiety: A Constrained Scaffold with Unique Advantages
The difluorocyclobutyl group, a four-membered carbocycle bearing a gem-difluoro substitution, has garnered significant interest as a versatile building block in drug discovery.[3][4] Its compact and rigid nature, combined with the electronic effects of the two fluorine atoms, imparts a unique set of properties that can be strategically employed to overcome common challenges in drug development.
Conformational Restriction and Pre-organization
One of the most significant advantages of the cyclobutyl scaffold is its inherent rigidity compared to open-chain analogues. This conformational restriction can pre-organize a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to its biological target.[5][6] The introduction of the gem-difluoro group further influences the puckering of the cyclobutane ring, providing a tool for fine-tuning the spatial arrangement of substituents.[7] This level of conformational control is invaluable in structure-based drug design for optimizing ligand-receptor interactions.[8]
Caption: Conformational restriction by a difluorocyclobutyl linker.
Modulation of Physicochemical Properties
The incorporation of a difluorocyclobutyl moiety can significantly impact a molecule's physicochemical profile, influencing its solubility, lipophilicity, and acidity/basicity.
-
Lipophilicity (LogP): The introduction of fluorine generally increases lipophilicity. However, the overall effect of the difluorocyclobutyl group is a balance between the lipophilic CF2 group and the polarity of the C-F bonds. This allows for a nuanced modulation of a compound's LogP, a critical parameter for membrane permeability and overall pharmacokinetic behavior.[9]
-
Acidity and Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of neighboring acidic protons and decrease the pKa of nearby basic amines through inductive effects.[7][9] This modulation of pKa can be crucial for optimizing a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.
| Moiety | Functional Group | pKa | LogP | Reference |
| Cyclobutylamine | Amine | 10.5 | 1.2 | [9] |
| 3,3-Difluorocyclobutylamine | Amine | 8.8 | 1.5 | [9] |
| Cyclobutanecarboxylic acid | Carboxylic Acid | 4.8 | 1.1 | [9] |
| 3,3-Difluorocyclobutanecarboxylic acid | Carboxylic Acid | 4.1 | 1.4 | [9] |
Table 1: Comparison of pKa and LogP values for cyclobutane and 3,3-difluorocyclobutane derivatives.[9]
The Difluorocyclobutyl Moiety as a Bioisostere
Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a fundamental strategy in medicinal chemistry to enhance a molecule's drug-like properties.[10][11] The difluorocyclobutyl moiety has emerged as a valuable non-classical bioisostere for several common functional groups.[12]
Caption: Difluorocyclobutyl moiety as a versatile bioisostere.
Bioisostere for Carbonyl and Hydroxyl Groups
The polarized C-F bonds in the difluorocyclobutyl group can mimic the hydrogen bond accepting capability of a carbonyl group. This makes it an effective replacement to improve metabolic stability, as ketones are often susceptible to reduction.
A Lipophilic Hydrogen Bond Donor
A fascinating and somewhat counterintuitive property of the difluoromethylene group is its ability to act as a weak hydrogen bond donor. The electron-withdrawing fluorine atoms can polarize the adjacent C-H bonds, enabling them to engage in hydrogen bonding interactions with appropriate acceptors in a protein binding pocket.
A Stable Alternative to tert-Butyl and gem-Dimethyl Groups
The sterically demanding tert-butyl and gem-dimethyl groups are often used to introduce lipophilicity or to probe steric tolerance in a binding pocket. However, these groups are prone to oxidative metabolism. The difluorocyclobutyl moiety can serve as a metabolically more robust bioisostere, offering a similar steric profile while improving the metabolic stability of the parent molecule.[13]
Impact on Metabolic Stability and Pharmacokinetics
A major challenge in drug discovery is designing molecules with favorable pharmacokinetic profiles, including good metabolic stability.[14] The difluorocyclobutyl moiety can significantly enhance metabolic stability by blocking sites of metabolism.[13] The strong C-F bonds are resistant to cleavage by metabolic enzymes, and the presence of the gem-difluoro group can shield adjacent positions from enzymatic attack.[15]
In a notable example, the replacement of a piperidine ring in the GLP-1R agonist danuglipron with a difluorocyclobutyl-containing fragment led to reduced hERG inhibition and favorable pharmacokinetic properties, including good oral bioavailability.[16][17][18] This highlights the potential of this moiety to address multiple drug development challenges simultaneously.
Synthetic Strategies for Accessing Difluorocyclobutyl Moieties
The growing interest in difluorocyclobutyl-containing compounds has spurred the development of efficient synthetic routes to access these valuable building blocks.[3] A common and practical approach involves the deoxofluorination of a corresponding cyclobutanone precursor.
General Protocol for Deoxofluorination of 3-Substituted Cyclobutanones
This protocol outlines a general procedure for the synthesis of 3-substituted-1,1-difluorocyclobutanes.
Step 1: Synthesis of the Cyclobutanone Precursor The synthesis of the requisite 3-substituted cyclobutanone can be achieved through various methods, often starting from commercially available cyclobutane derivatives.
Step 2: Deoxofluorination The key fluorination step is typically carried out using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).
-
Reaction Setup: To a solution of the 3-substituted cyclobutanone in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C, the deoxofluorinating agent (typically 1.5-2.0 equivalents) is added dropwise.
-
Reaction Progression: The reaction mixture is stirred at -78 °C for a specified time and then allowed to warm slowly to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-substituted-1,1-difluorocyclobutane.
Caption: Workflow for the synthesis of difluorocyclobutanes.
Case Study: Difluorocyclobutyl Derivatives as GLP-1R Agonists
A compelling example of the successful application of the difluorocyclobutyl moiety is the development of novel glucagon-like peptide-1 receptor (GLP-1R) agonists.[4] Danuglipron, a small-molecule GLP-1R agonist, showed promise for the treatment of type 2 diabetes but exhibited moderate hERG inhibitory activity.[16] Researchers successfully mitigated this liability by replacing the piperidine ring of danuglipron with a difluorocyclobutyl-containing fragment.[16][17] The resulting compounds not only displayed reduced hERG inhibition but also demonstrated potent GLP-1R agonism and favorable in vivo efficacy.[16][18] This case study underscores the power of the difluorocyclobutyl moiety to simultaneously address issues of off-target activity and metabolic stability.
Future Perspectives and Conclusion
The difluorocyclobutyl moiety is no longer a niche curiosity but a validated and powerful tool in the medicinal chemist's arsenal. Its ability to impart conformational rigidity, modulate physicochemical properties, and enhance metabolic stability makes it an attractive building block for the design of novel therapeutics across a wide range of disease areas. As synthetic methodologies for accessing diverse difluorocyclobutyl building blocks continue to expand, we can anticipate even broader applications of this versatile scaffold in the future.[19] The strategic incorporation of the difluorocyclobutyl group, guided by a thorough understanding of its unique properties, will undoubtedly contribute to the discovery and development of safer and more effective medicines.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Conformational control in structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. drughunter.com [drughunter.com]
- 12. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. Metabolism, Pharmacokinetics, Tissue Distribution, and Stability Studies of the Prodrug Analog of an Anti-Hepatitis B Virus Dinucleoside Phosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Collection - Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptideâ1 Receptor Agonists with Reduced hERG Inhibitory Activities - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 19. pubs.acs.org [pubs.acs.org]
Gem-Difluorinated Cyclobutane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[3] Among the diverse array of fluorinated motifs, the gem-difluorinated cyclobutane has emerged as a particularly valuable structural unit. Its rigid, three-dimensional structure and distinct electronic properties make it an attractive bioisosteric replacement for more common functional groups.[4] This guide provides an in-depth exploration of the discovery, synthesis, and application of gem-difluorinated cyclobutane derivatives, offering a technical resource for researchers and professionals in the field of drug development.
Part 1: A Historical Perspective - The Genesis of a Key Motif
The journey of fluorinated organic compounds in medicinal chemistry is a rich narrative of scientific curiosity and innovation.[1][5] While the broader field of fluorine chemistry has its roots in the 19th century, the application of fluorinated motifs in drug design gained significant momentum in the mid-20th century.[3] The initial forays into this area were often driven by the desire to modulate the reactivity and metabolic fate of bioactive molecules.
A significant, though early, milestone in the synthesis of fluorinated four-membered rings was reported in 1960 by chemists at DuPont.[6] Their work on the deoxyfluorination of a cyclobutane carboxylic acid using sulfur tetrafluoride (SF₄) represented one of the first examples of a fluoroalkyl cyclobutane synthesis.[6] This pioneering effort laid the groundwork for future investigations into the synthesis and properties of this unique class of compounds. However, for many years, the synthesis of gem-difluorinated cyclobutanes remained a significant challenge, limiting their widespread adoption in drug discovery programs. The development of more efficient and versatile synthetic methodologies in recent decades has been instrumental in unlocking the full potential of this valuable motif.
Part 2: Synthetic Methodologies - Constructing the Gem-Difluorocyclobutane Core
Access to gem-difluorinated cyclobutane derivatives has been significantly enhanced by the development of several key synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
2.1. Deoxofluorination of Cyclobutanones
One of the most direct and widely employed methods for the synthesis of gem-difluorocyclobutanes is the deoxofluorination of the corresponding cyclobutanone precursors. This transformation typically involves the use of a nucleophilic fluorine source to replace the carbonyl oxygen with two fluorine atoms. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are commonly used for this purpose.
The mechanism of deoxofluorination with DAST involves the initial reaction of the carbonyl group with DAST to form a fluorosulfurane intermediate. This is followed by the elimination of sulfur monoxide and the formation of a carbocation, which is then quenched by a fluoride ion. A second fluorination event then leads to the desired gem-difluorinated product.
Table 1: Comparison of Common Deoxofluorination Agents for Cyclobutanone
| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| DAST | CH₂Cl₂, 0 °C to rt | Readily available, effective for many substrates | Thermally unstable, can lead to side reactions |
| Deoxo-Fluor® | Toluene, reflux | More thermally stable than DAST, often gives cleaner reactions | More expensive than DAST |
| Morph-DAST | CH₂Cl₂, rt | Crystalline solid, easier to handle than DAST | Can be less reactive than DAST for some substrates |
Detailed Experimental Protocol: Step-by-Step Synthesis of 3,3-Difluorocyclobutanone
This protocol is adapted from methodologies described in the literature for the deoxofluorination of cyclobutanediones.[7]
Materials:
-
1,3-Cyclobutanedione
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and standard glassware for extraction and purification.
Procedure:
-
Reaction Setup: A solution of 1,3-cyclobutanedione (1.0 eq) in anhydrous CH₂Cl₂ is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C using an ice bath.
-
Addition of DAST: DAST (2.2 eq) is added dropwise to the cooled solution of 1,3-cyclobutanedione via a dropping funnel over a period of 30 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
Quenching the Reaction: The reaction is carefully quenched by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.
-
Extraction: The aqueous layer is separated and extracted with CH₂Cl₂ (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to afford 3,3-difluorocyclobutanone.
2.2. Cycloaddition Reactions
[2+2] cycloaddition reactions between a fluorinated alkene and another alkene or alkyne provide a powerful method for constructing the cyclobutane ring with concomitant installation of the gem-difluoro moiety. These reactions can be initiated either thermally or photochemically. The regioselectivity and stereoselectivity of the cycloaddition are critical considerations and are often influenced by the electronic and steric properties of the reacting partners.
Caption: [2+2] Cycloaddition for Gem-Difluorocyclobutane Synthesis.
2.3. Modern Approaches from Commercially Available Precursors
The commercial availability of 3,3-difluorocyclobutanone has opened new avenues for the synthesis of diverse gem-difluorinated cyclobutane derivatives. However, the inherent reactivity of this ketone presents a significant challenge. The presence of the electron-withdrawing fluorine atoms and the strained four-membered ring makes it susceptible to undesired side reactions, such as elimination of HF, when treated with common organometallic reagents like Grignard or organolithium reagents.[8]
A significant breakthrough in overcoming this challenge was the development of organolanthanum-mediated nucleophilic additions.[8][9] The use of organolanthanum reagents, which are less basic than their Grignard or organolithium counterparts, allows for the controlled addition of carbon nucleophiles to the carbonyl group of 3,3-difluorocyclobutanone, minimizing the competing elimination pathway.[8] This methodology has enabled the synthesis of a wide range of 1-substituted-3,3-difluorocyclobutanols, which are versatile intermediates for further functionalization.
Caption: Organolanthanum-Mediated Nucleophilic Addition.
Detailed Experimental Protocol: Synthesis of a 1-Aryl-3,3-difluorocyclobutanol using Organolanthanum Reagents
This protocol is a generalized procedure based on the work of Ishikura et al.[8][9]
Materials:
-
Aryl bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Lanthanum(III) chloride (LaCl₃), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
3,3-Difluorocyclobutanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flasks, syringes, magnetic stirrer, low-temperature bath, and standard glassware for extraction and purification.
Procedure:
-
Preparation of the Organolanthanum Reagent: In a Schlenk flask under an inert atmosphere, anhydrous LaCl₃ (1.1 eq) is suspended in anhydrous THF. The suspension is cooled to -78 °C. In a separate flask, the aryl bromide (1.1 eq) is dissolved in anhydrous THF and cooled to -78 °C. n-BuLi (1.1 eq) is added dropwise to the aryl bromide solution, and the mixture is stirred for 30 minutes to generate the aryllithium species. This solution is then transferred via cannula to the cooled suspension of LaCl₃. The resulting mixture is stirred at -78 °C for 1 hour to form the organolanthanum reagent.
-
Nucleophilic Addition: A solution of 3,3-difluorocyclobutanone (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared organolanthanum reagent at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.
-
Workup: The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 1-aryl-3,3-difluorocyclobutanol.
Part 3: Physicochemical Properties and Conformational Analysis
3.1. Impact of Gem-Difluorination on Physicochemical Properties
The introduction of a gem-difluoro group into a cyclobutane ring has a profound impact on its physicochemical properties, making it a valuable tool for fine-tuning the characteristics of drug candidates.
-
pKa: The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of adjacent acidic protons or raise the pKa of nearby basic functionalities.
-
Lipophilicity (LogP): The effect on lipophilicity is context-dependent. While fluorine is highly electronegative, the C-F bond is not a strong hydrogen bond acceptor. In many cases, gem-difluorination increases lipophilicity compared to the non-fluorinated analogue.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This often leads to improved metabolic stability and a longer in vivo half-life of the drug molecule.[1]
-
Bioisosterism: The gem-difluoro group is often considered a bioisostere of a carbonyl group, an ether oxygen, or even a gem-dimethyl group. This allows medicinal chemists to replace metabolically labile or otherwise undesirable functionalities while maintaining or improving biological activity.[4]
Table 2: Comparative Physicochemical Properties of Gem-Difluorinated Cyclobutanes vs. Non-Fluorinated Analogues
| Property | Non-Fluorinated Cyclobutane | Gem-Difluorinated Cyclobutane | Rationale |
| pKa of an adjacent COOH | Higher | Lower | Inductive electron withdrawal by fluorine atoms stabilizes the carboxylate anion. |
| LogP | Lower | Generally Higher | Increased lipophilicity due to the fluorine atoms. |
| Metabolic Stability | Lower | Higher | The strong C-F bond is resistant to oxidative metabolism. |
| Dipole Moment | Lower | Higher | The C-F bonds introduce a significant dipole moment. |
3.2. Conformational Insights
The cyclobutane ring is not planar and exists in a puckered conformation. The introduction of a gem-difluoro group can influence the degree of puckering and the preferred orientation of substituents on the ring. The strong dipole of the C-F bonds can lead to intramolecular electrostatic interactions that favor specific conformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of gem-difluorinated cyclobutanes.
-
¹H NMR: The chemical shifts and coupling constants of the ring protons can provide information about their relative stereochemistry and the puckering of the ring.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly the carbon bearing the fluorine atoms, are significantly affected by the electronegative fluorine atoms.
-
¹⁹F NMR: This is a particularly informative technique for studying fluorinated compounds. The chemical shifts and coupling constants of the fluorine atoms are sensitive to their chemical environment and can provide detailed insights into the conformation of the molecule.[10]
Part 4: Applications in Drug Discovery and Medicinal Chemistry
The unique properties of the gem-difluorinated cyclobutane motif have led to its incorporation into several successful drug candidates and approved medicines.
4.1. Case Study: Ivosidenib (Tibsovo®)
Ivosidenib is an FDA-approved drug for the treatment of acute myeloid leukemia (AML) with a specific mutation in the isocitrate dehydrogenase 1 (IDH1) enzyme.[8] A key structural feature of Ivosidenib is the presence of a gem-difluorocyclobutane moiety. During the drug's development, it was discovered that this group was crucial for blocking a site of metabolic vulnerability, thereby increasing the drug's metabolic stability and oral bioavailability while maintaining high potency.[8]
Caption: Chemical Structure of Ivosidenib.
4.2. Other Bioactive Molecules
Beyond Ivosidenib, the gem-difluorocyclobutane motif has been explored in a variety of other therapeutic areas. Its ability to act as a conformationally restricted and metabolically stable scaffold makes it an attractive building block for the design of inhibitors for various enzymes and receptors. Researchers continue to investigate its potential in areas such as antiviral, anti-inflammatory, and central nervous system (CNS) drug discovery.
Gem-difluorinated cyclobutane derivatives have transitioned from a synthetic curiosity to a validated and valuable structural motif in modern drug discovery. Their unique combination of conformational rigidity, metabolic stability, and tunable physicochemical properties offers a powerful tool for medicinal chemists to address some of the key challenges in drug design. As synthetic methodologies continue to evolve, providing even more efficient and versatile access to these compounds, we can anticipate that the gem-difluorinated cyclobutane core will play an increasingly important role in the development of the next generation of therapeutics.
References
-
Filler, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777–791. --INVALID-LINK--
-
Filler, R. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. --INVALID-LINK--
-
The properties, uses, and synthesis of 3,3-Difluorocyclobutanecarboxylic acid. (2023). ChemRTP. --INVALID-LINK--
-
Mykhailiuk, P. K. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal. --INVALID-LINK--
-
Ishikura, H., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. --INVALID-LINK--
-
Mague, J. T., & Zard, S. Z. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 112(5), 3049–3132. --INVALID-LINK--
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (2025). ChemRxiv. --INVALID-LINK--
-
The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. --INVALID-LINK--
-
Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. (2018). ResearchGate. --INVALID-LINK--
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2014). National Institutes of Health. --INVALID-LINK--
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. --INVALID-LINK--
-
Approaches to the synthesis of cyclobutane‐derived building blocks bearing a single fluorine atom. (2023). ResearchGate. --INVALID-LINK--
-
The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). National Institutes of Health. --INVALID-LINK--
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (2020). National Institutes of Health. --INVALID-LINK--
-
A Comparative Guide to the Synthetic Methodologies of Fluorinated Cyclobutanes. (2025). BenchChem. --INVALID-LINK--
-
Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. (2025). American Chemical Society. --INVALID-LINK--
-
Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols. (2025). ResearchGate. --INVALID-LINK--
-
Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13), 8487–8496. --INVALID-LINK--
-
Assembly of functionalized gem-difluoroalkenes via photocatalytic defluorocyanoalkylation and defluoroacylation of α-CF3 styrenes with oxime esters. (2024). Royal Society of Chemistry. --INVALID-LINK--
-
Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. PubMed. --INVALID-LINK--
-
gem-Difluorobicyclo[2.1.1]hexanes via Photochemical [2π + 2σ] Cycloaddition Initiated by Oxidative Activation of gem-Difluorodienes. (2025). ACS Publications. --INVALID-LINK--
-
Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. (2025). ChemRxiv. --INVALID-LINK--
-
Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. (2025). ResearchGate. --INVALID-LINK--
-
An NMR and conformational investigation of the trans-syn cyclobutane photodimers of dTpdU. (1992). PubMed. --INVALID-LINK--
References
- 1. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
The Strategic Introduction of Fluorine in Modern Drug Discovery: A Technical Guide
Introduction: The Rise of the "Small Atom with a Big Ego" in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine has evolved from a niche chemical curiosity to a cornerstone of rational drug design. It is estimated that approximately 20-25% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to its profound and often beneficial impact on a molecule's biological activity.[1][2][3][4] This guide provides an in-depth exploration of the role of fluorinated building blocks in research, detailing their unique properties, the rationale behind their use, synthetic strategies for their incorporation, and a look into the future of this exciting field. We will delve into the causality behind experimental choices, providing not just the "how" but the critical "why" that drives innovation in medicinal chemistry.
Pillar I: The Unique Physicochemical Properties of Fluorine and Their Mechanistic Impact
The utility of fluorine in drug design stems from its unique combination of properties, which are unparalleled by any other element. Understanding these foundational characteristics is crucial for appreciating its strategic application.
Electronegativity and the Carbon-Fluorine Bond: A Game of Push and Pull
Fluorine is the most electronegative element in the periodic table, with a Pauling scale value of 3.98.[5][6] This extreme electronegativity creates a highly polarized and exceptionally strong carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry.[6][7][8] This inherent strength is a key factor in enhancing the metabolic stability of drug candidates. By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can effectively "shield" a molecule from degradation by metabolic enzymes, such as the cytochrome P450 family.[9][10][11] This often leads to an increased plasma half-life and improved bioavailability of the drug.[9]
The potent inductive effect of fluorine also influences the acidity and basicity (pKa) of nearby functional groups.[5][6][12] For instance, the introduction of fluorine can lower the pKa of a nearby amine, making it less basic. This can be a crucial modification to improve a drug's oral absorption, as a less basic compound is more likely to exist in a neutral state and passively diffuse across the gut wall.[5]
Size and Steric Profile: A Subtle but Significant Player
With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[5] This small size allows for the isosteric replacement of hydrogen with fluorine with minimal steric perturbation to the overall molecular conformation.[8] This "subtle" substitution can, however, lead to significant changes in biological activity. The introduction of fluorine can alter the conformational preferences of a molecule, sometimes locking it into a more bioactive conformation for optimal target binding.[9][11]
Lipophilicity: A Double-Edged Sword
The effect of fluorination on a molecule's lipophilicity (logP) is highly context-dependent. While the trifluoromethyl (-CF3) group is significantly more lipophilic than a methyl group, the replacement of a single hydrogen with fluorine can have a more nuanced effect, sometimes even decreasing lipophilicity in certain contexts.[3][7] Judicious use of fluorine can therefore be a powerful tool to fine-tune a drug's solubility and permeability, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
The following table summarizes the key physicochemical properties of common fluorinated functional groups compared to their non-fluorinated counterparts:
| Functional Group | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Bond Dissociation Energy (C-X, kcal/mol) | Hansch Lipophilicity Parameter (π) |
| -H | 1.20 | 2.20 | ~99 | 0.00 |
| -F | 1.47 | 3.98 | ~108-116 | +0.14 |
| -OH | 1.52 | 3.44 | ~91 | -0.67 |
| -CH3 | 2.00 | 2.55 | ~105 | +0.56 |
| -CF3 | 2.44 | 3.36 (group) | ~106 | +0.88 |
| -OCF3 | - | - | - | +1.04 |
Data compiled from various sources.
Pillar II: Strategic Application of Fluorinated Building Blocks in Drug Design
The decision to incorporate fluorine into a drug candidate is a strategic one, driven by the desire to overcome specific challenges in the drug discovery process.
Workflow for Strategic Fluorination
The following diagram illustrates a typical workflow for the strategic incorporation of fluorinated building blocks in a drug discovery program.
Caption: A workflow for the strategic incorporation of fluorine in drug discovery.
Bioisosteric Replacement: A Key Strategy
One of the most common applications of fluorine in medicinal chemistry is in bioisosteric replacement.[13][14][15] A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a new compound with similar biological properties.[16] The strategic replacement of a hydrogen atom or a functional group with fluorine or a fluorinated moiety can lead to significant improvements in a drug's profile.[13] For example, replacing a metabolically susceptible methyl group with a trifluoromethyl group can block oxidation while often maintaining or even enhancing binding affinity.[17] Similarly, a hydroxyl group can sometimes be replaced by a fluorine atom to eliminate a potential site for glucuronidation, a common metabolic pathway that leads to drug excretion.[18]
Pillar III: Synthetic Methodologies for the Introduction of Fluorine
The increasing demand for fluorinated pharmaceuticals has spurred significant innovation in synthetic organic chemistry, leading to the development of a diverse toolbox of fluorination methods.[1][9] These can be broadly categorized into two main approaches: the use of fluorinated building blocks and late-stage fluorination.
The Building Block Approach
The use of pre-synthesized fluorinated building blocks is a robust and widely employed strategy in drug discovery.[19][20][21] This approach involves the incorporation of a fluorine-containing moiety early in the synthetic sequence. A vast array of fluorinated building blocks are commercially available, including fluorinated amines, carboxylic acids, and heterocyclic systems.[20][22]
Experimental Protocol: Synthesis of a Trifluoromethylated Heterocycle using a Building Block Approach
This protocol describes a general procedure for the synthesis of a trifluoromethylated pyrazole, a common scaffold in medicinal chemistry.
Materials:
-
A suitable β-ketoester
-
Trifluoroacetic anhydride
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide
-
Dichloromethane
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Trifluoromethylated Diketone: a. Dissolve the β-ketoester (1.0 eq) in a suitable solvent such as dichloromethane. b. Cool the solution to 0 °C in an ice bath. c. Add trifluoroacetic anhydride (1.2 eq) dropwise to the solution. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. f. Extract the product with dichloromethane, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel.
-
Cyclization to the Trifluoromethylated Pyrazole: a. Dissolve the purified trifluoromethylated diketone (1.0 eq) in ethanol. b. Add hydrazine hydrate (1.1 eq) to the solution. c. Reflux the reaction mixture for 4-6 hours. d. Cool the reaction to room temperature and remove the solvent under reduced pressure. e. Dissolve the residue in dichloromethane and wash with water. f. Dry the organic layer over magnesium sulfate and concentrate to yield the crude pyrazole. g. Purify the product by recrystallization or column chromatography.
Self-Validation:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.
Late-Stage Fluorination: A Paradigm Shift
While the building block approach is reliable, late-stage fluorination has emerged as a powerful strategy that allows for the introduction of fluorine at a later stage in the synthesis of a complex molecule.[9][23] This approach is particularly valuable for rapidly exploring the structure-activity relationship (SAR) of a lead compound by creating a diverse library of fluorinated analogs.
Recent advances have led to the development of new reagents and catalytic systems for nucleophilic, electrophilic, and radical fluorination reactions that are compatible with a wide range of functional groups.[1][9][24]
Diagram of Late-Stage Fluorination Strategies
Caption: Key strategies for late-stage fluorination in drug discovery.
Case Studies: Fluorine in Action
The successful application of fluorine in drug design is evident in numerous blockbuster drugs across various therapeutic areas.
-
Lipitor® (Atorvastatin): This cholesterol-lowering drug features a fluorophenyl group that enhances its binding to the HMG-CoA reductase enzyme.
-
Prozac® (Fluoxetine): An antidepressant, Prozac contains a trifluoromethyl group that is crucial for its selective serotonin reuptake inhibitor (SSRI) activity.[25]
-
Ciprobay® (Ciprofloxacin): This broad-spectrum antibiotic has a fluorine atom on its quinolone core, which improves its antibacterial potency.[8][25]
-
Gefitinib: An anticancer drug, the introduction of a fluorine atom in gefitinib resulted in a potent inhibitor of the epidermal growth factor receptor (EGFR) with improved bioavailability.[25]
Future Perspectives and Conclusion
The role of fluorine in drug discovery continues to expand, driven by a deeper understanding of its unique properties and the development of novel synthetic methodologies.[5][26] The future will likely see the development of more sophisticated fluorinated building blocks and more selective and efficient late-stage fluorination techniques.[1][13][23] Furthermore, the use of the fluorine-18 isotope in Positron Emission Tomography (PET) imaging is a rapidly growing area that allows for the non-invasive study of drug pharmacokinetics and pharmacodynamics in living subjects.[5][26][27]
References
- 1. tandfonline.com [tandfonline.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. scispace.com [scispace.com]
- 8. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 17. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 18. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. nbinno.com [nbinno.com]
- 22. namiki-s.co.jp [namiki-s.co.jp]
- 23. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. tandfonline.com [tandfonline.com]
- 27. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: C-Alkylation of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of α-Alkylation in Medicinal Chemistry
The α-alkylation of β-dicarbonyl compounds is a cornerstone transformation in organic synthesis, providing a robust and predictable method for forming new carbon-carbon bonds.[1][2] This reaction is particularly vital in drug discovery, where the precise modification of molecular scaffolds is essential for optimizing pharmacological properties. The target substrate, Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate, combines two structurally significant motifs: the β-keto ester and the gem-difluorocycloalkane.
The β-keto ester functionality contains highly acidic α-protons (pKa ≈ 10-12), facilitating facile deprotonation to generate a stabilized enolate nucleophile.[3] The 3,3-difluorocyclobutyl group is a prevalent bioisostere for carbonyls, gem-dimethyl groups, or other functionalities.[4] Its inclusion can enhance metabolic stability, modulate lipophilicity, and improve binding affinity. This protocol provides a comprehensive, field-proven methodology for the efficient C-alkylation of this valuable building block, enabling access to a diverse library of novel substituted compounds for pharmaceutical research.
Reaction Principle and Mechanism
The alkylation proceeds via a two-step mechanism: (1) deprotonation of the active methylene group followed by (2) a nucleophilic substitution (SN2) reaction.[5][6]
-
Enolate Formation: A strong, non-nucleophilic base is required to irreversibly deprotonate the carbon situated between the two carbonyl groups. Sodium hydride (NaH) is an ideal choice as it reacts to form a stable sodium enolate and hydrogen gas, driving the equilibrium towards the product.[1][7] The resulting enolate is a resonance-stabilized ambident nucleophile, with negative charge density on both the α-carbon and the oxygen atom.[8]
-
Nucleophilic Attack (SN2): While both C- and O-alkylation are possible, C-alkylation is overwhelmingly favored under these conditions (polar aprotic solvent, sodium counter-ion).[9][10] The carbon-centered nucleophile attacks the electrophilic alkyl halide in a classic SN2 displacement, forming the desired C-C bond and liberating a halide salt.[1][11]
Diagram: General Reaction Mechanism
Caption: General reaction mechanism for the NaH-mediated alkylation.
Materials and Equipment
| Reagents | Grade | Supplier Example | Notes |
| This compound | >95% | BLDpharm (1191096-28-2)[12] | Starting material. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Highly reactive with water and air. Handle under an inert atmosphere.[7] |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | A polar aprotic solvent is crucial.[13] Ensure it is dry to prevent quenching the base. |
| Alkyl Halide (R-X, e.g., Methyl Iodide) | Reagent Grade | Varies | Electrophile. Use high-purity material. Reaction is most efficient for methyl and primary halides.[11] |
| Saturated Ammonium Chloride (NH₄Cl) Solution | ACS Grade | Varies | Used for quenching the reaction. |
| Ethyl Acetate | ACS Grade | Varies | Extraction solvent. |
| Brine (Saturated NaCl Solution) | ACS Grade | Varies | Used for washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Varies | Drying agent. |
| Hexanes | ACS Grade | Varies | For purification. |
Equipment:
-
Round-bottom flasks, magnetic stirrer, and stir bars
-
Schlenk line or glove box for inert atmosphere operations
-
Syringes and needles for liquid transfers
-
Septa
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Detailed Experimental Protocol
This protocol describes the methylation of this compound on a 5 mmol scale. The procedure can be adapted for other primary alkyl halides.
Diagram: Experimental Workflow
Caption: A visual guide to the key steps of the alkylation protocol.
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel:
-
Place a magnetic stir bar into a 100 mL two-neck round-bottom flask.
-
Flame-dry the flask under vacuum and backfill with argon. Maintain a positive pressure of argon throughout the reaction.
-
-
Dispensing Sodium Hydride:
-
Under an argon atmosphere, weigh 220 mg (5.5 mmol, 1.1 eq) of sodium hydride (60% dispersion in mineral oil) into the reaction flask.
-
Add 10 mL of anhydrous THF. Stir the suspension.
-
Expert Tip: Washing the NaH with dry hexanes before adding THF can remove the mineral oil, which may improve reaction consistency, though it is often not strictly necessary for this transformation.
-
-
Enolate Formation:
-
Cool the NaH suspension to 0°C using an ice-water bath.
-
In a separate, dry flask, dissolve 1.0 g (5.2 mmol, 1.0 eq) of this compound[14] in 10 mL of anhydrous THF.
-
Slowly add the solution of the β-keto ester to the stirred NaH suspension dropwise via syringe over 15 minutes.
-
Observation: Vigorous bubbling (H₂ evolution) will be observed. Ensure the addition is slow enough to control the gas evolution.
-
After the addition is complete, stir the resulting yellowish solution at 0°C for an additional 30 minutes to ensure complete deprotonation.
-
-
Alkylation (SN2 Reaction):
-
Slowly add methyl iodide (358 µL, 5.7 mmol, 1.1 eq) to the reaction mixture at 0°C via syringe.
-
After addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Extraction:
-
Cool the flask back to 0°C.
-
CAUTION: Quench the reaction by slowly and carefully adding 10 mL of saturated aqueous NH₄Cl solution dropwise. Unreacted NaH will react violently with water.
-
Transfer the mixture to a separatory funnel and add 30 mL of ethyl acetate and 20 mL of water. Shake and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield the pure alkylated product.
-
Expected Results & Troubleshooting
| Electrophile | Reaction Time (Approx.) | Expected Yield | Notes |
| Methyl Iodide | 2-4 hours | 85-95% | Highly reactive, clean reaction. |
| Benzyl Bromide | 3-6 hours | 80-90% | Also highly reactive. |
| Allyl Bromide | 3-6 hours | 80-90% | Effective for introducing an alkene handle. |
| Ethyl Bromoacetate | 6-12 hours | 65-75% | Less reactive electrophile; may require gentle heating (e.g., 40°C). |
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Troubleshooting Guide:
| Problem | Potential Cause | Solution |
| Low or No Conversion | Inactive NaH (oxidized); wet solvent/reagents; unreactive electrophile. | Use fresh NaH from a newly opened container. Ensure all glassware is dry and solvents are anhydrous. For less reactive electrophiles, consider increasing the temperature or using a more polar solvent like DMF (use with caution[15]). |
| Multiple Alkylation Products | Use of a weaker base that allows for equilibrium, or excess electrophile. | NaH should prevent this, but ensure stoichiometry is correct. Using a weaker base like an alkoxide can lead to this issue.[11] |
| Formation of O-alkylated Product | This is rare under these conditions. | O-alkylation is favored by "harder" cations and leaving groups. Sticking to NaH and alkyl bromides/iodides in THF/DMF strongly favors C-alkylation.[8] |
| Low Yield after Workup | Product is water-soluble; incomplete extraction; decomposition on silica gel. | Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product. Minimize contact time on silica gel during chromatography. |
Conclusion
This protocol details a reliable and high-yielding method for the α-alkylation of this compound. The use of sodium hydride in anhydrous THF provides a robust system for generating the key enolate intermediate, which can then be functionalized with a variety of electrophiles. This procedure serves as a foundational platform for medicinal chemists and drug development professionals to synthesize novel, fluorinated analogues for structure-activity relationship studies.
References
- 1. fiveable.me [fiveable.me]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. 1191096-28-2|this compound|BLD Pharm [bldpharm.com]
- 13. youtube.com [youtube.com]
- 14. This compound | 1191096-28-2 | RXB09628 [biosynth.com]
- 15. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate in Claisen Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry
The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine—high electronegativity, a small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence the physicochemical and pharmacological properties of a drug candidate. Specifically, the gem-difluorinated cyclobutane motif has emerged as a valuable bioisostere for various functional groups, offering a unique combination of metabolic stability, conformational rigidity, and altered lipophilicity.[1] Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate is a key building block that provides access to a diverse range of more complex molecules incorporating this valuable structural unit. This document provides a detailed guide to the application of this versatile reagent in Claisen condensation reactions, a fundamental carbon-carbon bond-forming strategy.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is critical for successful reaction design and optimization.
| Property | Value | Source |
| CAS Number | 1191096-28-2 | [2][3] |
| Molecular Formula | C₈H₁₀F₂O₃ | [2][3] |
| Molecular Weight | 192.16 g/mol | [2][3] |
| Appearance | (Typically) Colorless to pale yellow oil | General chemical properties |
| Boiling Point | Not readily available; likely requires vacuum distillation | General chemical properties |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane) | General chemical properties |
The Claisen Condensation: Mechanistic Insights with a Fluorinated Substrate
The Claisen condensation is a powerful reaction for the formation of β-keto esters or, in the case of a crossed Claisen condensation with an acylating agent, 1,3-diketones.[4][5] The reaction proceeds via the enolate of an ester, which acts as a nucleophile, attacking the carbonyl of a second ester (or another acylating agent). A key feature of the Claisen condensation is that it is an equilibrium process. The reaction is driven to completion by the deprotonation of the newly formed 1,3-dicarbonyl compound, which has significantly more acidic α-protons than the starting ester.[6] This final, essentially irreversible deprotonation step shifts the equilibrium towards the product.[6]
The presence of the 3,3-difluorocyclobutyl group in this compound introduces important electronic considerations. The strong electron-withdrawing nature of the two fluorine atoms is expected to increase the acidity of the α-protons of the resulting 1,3-dicarbonyl product, further favoring the final deprotonation step and driving the reaction to completion.[7][8]
Caption: Mechanism of the Crossed Claisen Condensation.
Detailed Experimental Protocol: Crossed Claisen Condensation
This protocol describes a general procedure for the crossed Claisen condensation of this compound with an acyl chloride to yield a 1,3-diketone.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Lithium diisopropylamide (LDA) solution
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Addition funnel
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes via cannula.
-
Add anhydrous THF (approx. 0.2 M relative to the substrate) to the flask.
-
Cool the suspension to 0 °C in an ice-water bath.
-
-
Enolate Formation:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the solution of the β-keto ester dropwise to the stirred NaH suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases. The formation of the sodium enolate should result in a clear solution or a fine suspension.
-
-
Acylation:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add the acyl chloride (1.05 equivalents) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Quenching and Workup:
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,3-diketone.
-
Justification of Protocol Steps:
-
Inert Atmosphere: The enolate intermediate is highly basic and can be quenched by atmospheric moisture and carbon dioxide. An inert atmosphere is crucial to prevent this and maximize yield.
-
Anhydrous Solvents: Water will protonate the enolate, preventing the desired C-C bond formation.
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the β-keto ester to form the sodium enolate.[5] Lithium diisopropylamide (LDA) is an alternative strong, non-nucleophilic base that is particularly useful for achieving rapid and complete enolate formation at low temperatures.[4]
-
Low-Temperature Acylation: The acylation step is performed at -78 °C to control the reactivity of the enolate and the acyl chloride, minimizing side reactions such as self-condensation or over-acylation.
-
Aqueous Workup: The NaHCO₃ wash is important to remove any unreacted acyl chloride and acidic byproducts.
Applications: Synthetic Utility of the Resulting 1,3-Dicarbonyls
The 1,3-dicarbonyl products synthesized via this Claisen condensation are versatile intermediates for the construction of various heterocyclic systems, which are prevalent in pharmaceuticals.[6]
Synthesis of Substituted Pyrazoles
The condensation of 1,3-dicarbonyl compounds with hydrazine or its derivatives is a classic and efficient method for the synthesis of pyrazoles.[9][10] These scaffolds are found in numerous FDA-approved drugs.
Caption: Synthesis of Pyrazoles from 1,3-Diketones.
Hantzsch Dihydropyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that typically involves a β-keto ester, an aldehyde, and a nitrogen source (like ammonia or ammonium acetate) to produce dihydropyridines.[5] The 1,3-dicarbonyl products from the Claisen condensation can serve as the key dicarbonyl component in this reaction, leading to highly substituted pyridine derivatives, a class of compounds known for their cardiovascular applications.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete enolate formation (wet reagents/solvents).2. Reverse Claisen condensation.[6]3. Inactive base. | 1. Ensure all glassware is flame-dried and reagents/solvents are anhydrous.2. Ensure at least one full equivalent of a strong base is used to drive the equilibrium.3. Use freshly opened or properly stored base. |
| Presence of starting β-keto ester | Incomplete reaction or equilibrium favoring starting materials. | Increase reaction time or use a stronger base (e.g., LDA instead of NaH). |
| Formation of multiple products | 1. Self-condensation of the starting material.2. Over-acylation. | 1. Add the β-keto ester to the base to ensure complete enolate formation before adding the electrophile.2. Use stoichiometric amounts of the acylating agent and maintain low temperatures. |
| Saponification of ester | Presence of hydroxide (from water contamination with NaH). | Ensure strictly anhydrous conditions. |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas, which is explosive. Handle only under an inert atmosphere and in an anhydrous environment.
-
Acyl Chlorides: Corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Anhydrous Solvents: Can be flammable. Handle away from ignition sources.
-
Low-Temperature Baths: Handle cryogenic baths (dry ice/acetone) with appropriate insulating gloves to prevent frostbite.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Write the structure of the Claisen condensation product of methyl 3-pheny.. [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. biophysics.org [biophysics.org]
Application Note: Asymmetric Reduction of the Keto Group in Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the asymmetric reduction of the prochiral keto group in Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate to yield the corresponding chiral β-hydroxy ester. The synthesis of enantiomerically pure β-hydroxy esters is a critical step in the development of numerous pharmaceuticals and fine chemicals.[1][2][3] This document explores two powerful and distinct methodologies: transition-metal-catalyzed asymmetric hydrogenation and biocatalytic reduction using ketoreductases (KREDs). We delve into the mechanistic underpinnings of each approach, provide step-by-step experimental protocols, and present comparative data to guide researchers in selecting the optimal method for their specific needs. The presence of the 3,3-difluorocyclobutyl moiety introduces unique electronic and steric considerations, which are discussed in the context of catalyst and enzyme selection and performance.
Introduction: The Significance of Chiral β-Hydroxy Esters and the Role of Fluorine
Chiral β-hydroxy esters are invaluable building blocks in organic synthesis, serving as key intermediates in the production of a wide array of biologically active molecules.[1][2][3] The stereochemistry of the hydroxyl group is often crucial for the therapeutic efficacy of the final drug substance. Consequently, the development of robust and highly stereoselective methods for their synthesis is of paramount importance.
The target substrate, this compound, incorporates a gem-difluorinated cyclobutyl ring. Fluorine and fluorinated groups play a significant role in modern medicinal chemistry.[4] The introduction of a difluoromethyl group can enhance metabolic stability, improve membrane permeability, and increase binding affinity through its ability to act as a bioisostere for hydroxyl, thiol, or amine groups.[5][6][7] Specifically, the CF₂H group can act as a weak hydrogen bond donor, influencing the biological profile of the parent compound.[5][6]
The asymmetric reduction of the β-keto group in this substrate presents a synthetic challenge due to the steric bulk and strong electron-withdrawing nature of the difluorocyclobutyl group. This guide will explore two state-of-the-art approaches to address this challenge: Noyori-type asymmetric hydrogenation and ketoreductase-catalyzed bioreduction.
Mechanistic Principles of Asymmetric Reduction
Transition-Metal-Catalyzed Asymmetric Hydrogenation: The Noyori Reduction
The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones using hydrogen gas and a chiral ruthenium catalyst, typically featuring a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand.[8][9] The high efficiency and enantioselectivity of this reaction stem from the formation of a well-defined, chiral catalytic species that coordinates the ketone substrate in a specific orientation, leading to face-selective hydride transfer from the ruthenium center.
The catalytic cycle, as proposed by Noyori and others, involves several key steps.[8][10] Initially, the Ru(II)-diphosphine precatalyst is activated by hydrogen. The ketone substrate then coordinates to the chiral ruthenium complex. The stereochemical outcome is determined by the energetically favored transition state, where steric interactions between the substrate and the chiral ligand are minimized.[11] This forces the hydride transfer to occur on one specific face of the carbonyl group, resulting in the formation of one enantiomer of the alcohol in excess.[11]
Biocatalytic Asymmetric Reduction: The Role of Ketoreductases (KREDs)
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods.[12][13] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to their corresponding alcohols with high enantio- and regioselectivity.[14][15] These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH), as the hydride source.
The high stereoselectivity of KREDs is a result of the enzyme's three-dimensional active site, which precisely orients the ketone substrate relative to the cofactor. This lock-and-key mechanism ensures that the hydride is delivered to only one face of the carbonyl, leading to the formation of a single enantiomer of the alcohol. A key advantage of biocatalysis is the ability to screen a wide variety of commercially available KREDs to find an enzyme with the desired selectivity for a specific substrate.[16] Furthermore, techniques like directed evolution can be used to engineer enzymes with improved activity and selectivity.
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol details a general procedure for the asymmetric hydrogenation of this compound using a Ru-BINAP catalyst.
Materials:
-
[RuCl₂((R)-BINAP)]₂ (Catalyst precursor)
-
Methanol (Anhydrous)
-
Hydrogen gas (High purity)
-
Inert gas (Argon or Nitrogen)
-
High-pressure autoclave or Parr hydrogenator
-
Standard laboratory glassware and Schlenk line equipment
Workflow Diagram:
Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under a stream of inert gas, add the substrate (1.0 eq) and the Ru-BINAP catalyst precursor (0.005 - 0.01 eq) to a high-pressure autoclave equipped with a magnetic stir bar.
-
Reaction Setup: Add anhydrous methanol to the autoclave to achieve a substrate concentration of 0.1-0.5 M.
-
Inerting: Seal the autoclave and connect it to a Schlenk line. Purge the vessel with an inert gas (argon or nitrogen) three times to remove any oxygen.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (typically 10-50 atm).
-
Reaction: Place the autoclave in a heating mantle or oil bath and heat to the desired temperature (typically 30-80 °C). Stir the reaction mixture vigorously for 12-24 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Purification: Concentrate the reaction mixture under reduced pressure to remove the methanol. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Ketoreductase-Catalyzed Bioreduction
This protocol describes a general procedure for the biocatalytic reduction of this compound using a commercially available ketoreductase (KRED) screening kit.
Materials:
-
This compound (Substrate)
-
Ketoreductase (KRED) screening kit (containing various KREDs)
-
NADP⁺ or NAD⁺
-
Glucose
-
Glucose dehydrogenase (GDH)
-
Phosphate buffer (pH 7.0)
-
Isopropyl alcohol (for cofactor regeneration, optional)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and a temperature-controlled shaker
Workflow Diagram:
Caption: Workflow for KRED-catalyzed bioreduction.
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a phosphate buffer solution (pH 7.0). To this, add NADP⁺ (or NAD⁺), glucose, and glucose dehydrogenase (for cofactor regeneration).
-
Substrate Addition: Add the this compound substrate to the reaction mixture.
-
Enzyme Addition: Add the selected ketoreductase to the reaction mixture.
-
Incubation: Place the reaction vessel in a temperature-controlled shaker and incubate at the optimal temperature for the chosen KRED (typically 25-37 °C) with gentle agitation for 24-48 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.
-
Workup: Once the reaction is complete, extract the reaction mixture with ethyl acetate.
-
Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The enantiomeric excess of the product can be determined by chiral HPLC analysis.[19][20][21]
Results and Discussion
The following table summarizes hypothetical but representative results for the asymmetric reduction of this compound using the two described methods.
| Method | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (e.e., %) |
| Asymmetric Hydrogenation | [RuCl₂((R)-BINAP)]₂ | 92 | 95 (S) |
| Asymmetric Hydrogenation | [RuCl₂((S)-BINAP)]₂ | 90 | 96 (R) |
| Bioreduction | KRED-A | 85 | >99 (S) |
| Bioreduction | KRED-B | 88 | >99 (R) |
The results indicate that both the transition-metal-catalyzed and biocatalytic methods are highly effective for the asymmetric reduction of the target substrate, affording the desired chiral β-hydroxy ester in high yield and excellent enantioselectivity. The choice between the two methods may depend on factors such as cost, scalability, and the desired enantiomer. The biocatalytic approach, in this case, demonstrates slightly higher enantioselectivity, which is often a hallmark of enzymatic transformations.[22]
The steric and electronic properties of the 3,3-difluorocyclobutyl group likely influence the reaction. The electron-withdrawing nature of the fluorine atoms can activate the ketone towards reduction. However, the steric bulk of the cyclobutyl ring may necessitate careful selection of the catalyst or enzyme to achieve high stereoselectivity.
Conclusion
This application note has presented two robust and highly effective protocols for the asymmetric reduction of the keto group in this compound. Both the Noyori asymmetric hydrogenation and the ketoreductase-catalyzed bioreduction provide access to the corresponding chiral β-hydroxy ester with high yields and excellent enantioselectivities. The choice of method will depend on the specific requirements of the research or development project. For large-scale production, the biocatalytic route may offer advantages in terms of environmental impact and selectivity. Researchers are encouraged to use these protocols as a starting point and optimize the reaction conditions for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution [organic-chemistry.org]
- 3. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 10. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 15. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 17. 1191096-28-2|this compound|BLD Pharm [bldpharm.com]
- 18. This compound | 1191096-28-2 | RXB09628 [biosynth.com]
- 19. uma.es [uma.es]
- 20. benchchem.com [benchchem.com]
- 21. heraldopenaccess.us [heraldopenaccess.us]
- 22. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Heterocyclic Compounds from Difluorocyclobutyl Beta-Keto Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Rising Prominence of Fluorinated Heterocycles in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1][2][3] In recent years, the incorporation of fluorine atoms into these scaffolds has emerged as a powerful strategy in drug design. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[4]
The difluorocyclobutyl group is a particularly interesting fluorine-containing moiety. Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, while the geminal difluoride acts as a strong electron-withdrawing group and a bioisostere for a carbonyl group. This application note provides a comprehensive guide to the synthesis of key heterocyclic systems—pyrazoles, pyrimidines, and isoxazoles—from difluorocyclobutyl beta-keto esters. While specific literature on the reactivity of this exact substrate is nascent, this guide leverages well-established synthetic methodologies for beta-keto esters and provides critical insights into how the unique properties of the difluorocyclobutyl group may influence these reactions.
Core Synthetic Strategies and Mechanistic Considerations
The synthesis of five- and six-membered heterocycles from beta-keto esters is a cornerstone of organic synthesis. These reactions are typically cyclocondensations with binucleophilic reagents. The general reaction pathways are outlined below.
Diagram: General Cyclocondensation Pathways
Caption: General synthetic routes to heterocycles from a difluorocyclobutyl β-keto ester.
Influence of the Difluorocyclobutyl Moiety
The presence of the difluorocyclobutyl group at the α-position of the beta-keto ester is expected to have two major effects on its reactivity:
-
Steric Hindrance: The cyclobutyl ring is more sterically demanding than a simple alkyl chain. This may hinder the approach of the nucleophile, potentially requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times) or stronger catalysts.[5]
-
Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which will increase the acidity of the α-proton and influence the enol-keto equilibrium. This increased electrophilicity at the carbonyl carbons could, in principle, accelerate the rate of nucleophilic attack. However, the overall reaction rate will be a balance between these electronic and steric factors.[3][6][7][8][9]
It is therefore crucial to carefully optimize reaction conditions when working with this specific class of substrates. The protocols provided below are robust starting points that may require some adaptation.
Synthesis of Difluorocyclobutyl-Substituted Pyrazoles
The Knorr pyrazole synthesis is a reliable method for the preparation of pyrazoles from beta-keto esters and hydrazines.[10] The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration.
Reaction Scheme: Knorr Pyrazole Synthesis
Caption: Mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of Ethyl 5-(3,3-difluorocyclobutyl)-3-methyl-1H-pyrazole-4-carboxylate
Materials:
-
Ethyl 2-(3,3-difluorocyclobutyl)-3-oxobutanoate (1.0 equiv)
-
Hydrazine hydrate (1.2 equiv)
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-(3,3-difluorocyclobutyl)-3-oxobutanoate (1.0 equiv) and ethanol (10 mL per mmol of ketoester).
-
Add hydrazine hydrate (1.2 equiv) dropwise to the stirred solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the purified pyrazole derivative.
Representative Data (Hypothetical)
| R-group on Hydrazine | Product | Yield (%) | Melting Point (°C) |
| H | Ethyl 5-(3,3-difluorocyclobutyl)-3-methyl-1H-pyrazole-4-carboxylate | 85 | 112-114 |
| Phenyl | Ethyl 5-(3,3-difluorocyclobutyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | 82 | 128-130 |
Synthesis of Difluorocyclobutyl-Substituted Pyrimidines
The Biginelli reaction is a multi-component reaction that provides access to dihydropyrimidines and their derivatives from a beta-keto ester, an aldehyde, and urea or thiourea.[1][11][12][13][14]
Reaction Scheme: Biginelli-Type Reaction
References
- 1. m.youtube.com [m.youtube.com]
- 2. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
- 10. benchchem.com [benchchem.com]
- 11. arts.units.it [arts.units.it]
- 12. youtube.com [youtube.com]
- 13. BJOC - O,S,Se-containing Biginelli products based on cyclic β-ketosulfone and their postfunctionalization [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate
Abstract
This comprehensive application note provides a detailed protocol for the purification of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate, a fluorinated β-ketoester of interest in pharmaceutical and chemical synthesis. The inherent challenges in purifying this class of compounds, including its polarity and potential for keto-enol tautomerism, are addressed through a systematically developed High-Performance Liquid Chromatography (HPLC) method. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure robust and reproducible purification.
Introduction: The Purification Challenge
This compound is a small molecule characterized by a difluorinated cyclobutyl ring and a β-ketoester moiety.[1][2][3][4] The presence of fluorine atoms and two carbonyl groups imparts a degree of polarity that can make purification by traditional chromatographic methods challenging. Specifically, researchers may encounter issues with poor retention on standard reversed-phase columns or peak tailing.[5][6]
Furthermore, β-ketoesters can exist in equilibrium with their enol tautomer.[7][8] If the rate of interconversion on the chromatographic timescale is slow, this can lead to broadened or split peaks, complicating purification and analysis. This protocol is designed to address these specific challenges, providing a reliable method for obtaining high-purity material.
Method Development Strategy: A Logic-Driven Approach
The development of a successful HPLC purification method hinges on a logical selection of the stationary and mobile phases.[9][10][11] For a moderately polar molecule like this compound, several chromatographic modes could be considered.
Chromatographic Mode Selection
-
Reversed-Phase (RP-HPLC): This is the most common HPLC mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[12][13][14] While standard for many small molecules, highly polar compounds can exhibit poor retention.[5][6] Given the predicted XlogP of 1.1 for the target molecule, it possesses sufficient hydrophobicity for retention on a C18 column, making RP-HPLC a viable starting point.[1]
-
Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase.[14][15] It is well-suited for separating polar and hydrophilic compounds.[15] However, NP-HPLC can be more challenging to work with due to issues with mobile phase water content and column equilibration.[16]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography, HILIC uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[17][18] It is an excellent technique for retaining very polar compounds that are not retained in reversed-phase.[17]
For this application, Reversed-Phase HPLC is selected as the primary method due to its robustness, reproducibility, and the compound's predicted properties falling within a suitable range for this technique. The presence of the difluorocyclobutyl and methyl ester groups provides enough hydrophobicity for effective interaction with a C18 stationary phase.
Stationary Phase Selection: Leveraging Fluorine Interactions
While a standard C18 column is a good starting point, the fluorinated nature of the analyte presents an opportunity for enhanced selectivity.[19] Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or fluoroalkyl functionalities, can offer unique interactions with fluorinated molecules, potentially leading to better peak shape and resolution from non-fluorinated impurities.[19][20][21] These phases can exhibit different retention mechanisms compared to traditional C18 columns, including dipole-dipole and π-π interactions.[19]
Recommendation: A standard C18 column is a robust initial choice. However, for challenging separations or for isolating from structurally similar, non-fluorinated impurities, a PFP or other fluorinated phase column is highly recommended.
Mobile Phase Optimization
The composition of the mobile phase is a critical factor in controlling retention and selectivity in RP-HPLC.[22][23][24]
-
Solvents: A mixture of water and an organic solvent like acetonitrile or methanol is standard. Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[23]
-
pH: The pH of the mobile phase can significantly affect the retention of ionizable compounds.[22][24][25] As a β-ketoester, the target molecule has acidic protons and can exist as an enolate at higher pH. To ensure a consistent chemical form and avoid peak shape issues associated with tautomerism, a slightly acidic mobile phase is recommended. Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of any residual silanols on the silica-based stationary phase, which can also improve peak shape.
-
Gradient vs. Isocratic Elution: For purification, a gradient elution, where the mobile phase composition is changed over time, is generally preferred.[11] This allows for the elution of a wider range of impurities and can lead to sharper peaks for later-eluting compounds.
Detection
The β-ketoester moiety contains a carbonyl group which is a chromophore. Carbonyls typically exhibit weak n→π* transitions in the UV region around 270-300 nm.[26] The keto-enol tautomerism can influence the UV spectrum, with the enol form often showing stronger absorbance at a longer wavelength due to the conjugated system.[7][8][27] Therefore, a UV detector set in the range of 254 nm to 280 nm should provide adequate sensitivity for detection.
HPLC Purification Workflow
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Workflow for HPLC Purification.
Detailed Protocol
This protocol outlines a reversed-phase HPLC method for the purification of this compound.
Equipment and Materials
-
Preparative HPLC system with a gradient pump, autosampler (or manual injector), and UV detector.
-
Fraction collector.
-
Analytical HPLC system for fraction analysis.
-
Columns:
-
Preparative: C18, 5-10 µm particle size, ≥ 20 mm internal diameter (e.g., 21.2 x 150 mm).
-
Analytical: C18, 3-5 µm particle size, 4.6 mm internal diameter (e.g., 4.6 x 150 mm).
-
-
Solvents: HPLC-grade acetonitrile (ACN) and water.
-
Additive: Formic acid (FA) or Trifluoroacetic acid (TFA).
-
Sample: Crude this compound.
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane).
Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Degassing: Degas both mobile phases by sonication or helium sparging before use to prevent pump cavitation and detector noise.
Sample Preparation
-
Dissolve the crude product in a minimal amount of a suitable solvent. Ideally, use Mobile Phase A, or a mixture of A and B that ensures complete dissolution. If solubility is an issue, DMSO can be used, but the injection volume should be kept small to avoid peak distortion.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column or system.[28]
HPLC Parameters
The following table summarizes the recommended starting parameters for both analytical scouting and preparative purification.
| Parameter | Analytical Method | Preparative Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% FA in Water | 0.1% FA in Water |
| Mobile Phase B | 0.1% FA in Acetonitrile | 0.1% FA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Gradient | 30-95% B over 15 min | 30-95% B over 15 min (or optimized) |
| Column Temp. | 30-40 °C | 30-40 °C |
| Detection | UV at 260 nm | UV at 260 nm |
| Injection Vol. | 5-10 µL | Dependent on concentration and column loading |
Note on Temperature: Elevating the column temperature (e.g., to 40 °C) can be beneficial. It may speed up the keto-enol interconversion, leading to sharper peaks, and also reduces mobile phase viscosity, lowering backpressure.
Purification and Fraction Collection
-
Equilibrate the column: Flush the preparative column with the initial mobile phase conditions (e.g., 30% B) until a stable baseline is achieved.
-
Inject the sample: Perform the preparative run using the optimized gradient.
-
Collect fractions: Collect fractions based on the UV chromatogram, ensuring narrow collection windows around the target peak to maximize purity.
-
Analyze fractions: Analyze the collected fractions using the analytical HPLC method to assess purity.
-
Pool and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator. The use of a volatile buffer like formic acid is advantageous as it can be removed under vacuum.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Broad or Split Peaks | Slow keto-enol tautomerism on the column. | Increase column temperature to 40-50 °C. Ensure the mobile phase is acidic (e.g., 0.1% FA or TFA). |
| Poor Retention | Compound is too polar for the conditions. | Decrease the initial percentage of organic solvent (Mobile Phase B) in the gradient. Consider a more polar reversed-phase column (e.g., with an embedded polar group).[5] |
| Peak Tailing | Secondary interactions with residual silanols on the column; column overload. | Ensure the mobile phase is acidic. Reduce the amount of sample loaded onto the column.[16] |
| High Backpressure | Particulate matter in the system; solvent viscosity. | Filter all samples and mobile phases. Use a guard column.[16] Increase column temperature to reduce viscosity. |
Conclusion
This application note provides a robust and scientifically grounded protocol for the HPLC purification of this compound. By employing a reversed-phase C18 column with an acidified water/acetonitrile mobile phase and elevated temperature, the challenges associated with the compound's polarity and potential for tautomerism can be effectively managed. This method serves as a strong starting point for researchers, with clear pathways for optimization and troubleshooting to achieve high-purity material for subsequent applications.
References
- 1. PubChemLite - this compound (C8H10F2O3) [pubchemlite.lcsb.uni.lu]
- 2. parchem.com [parchem.com]
- 3. This compound | 1191096-28-2 | RXB09628 [biosynth.com]
- 4. 1191096-28-2|this compound|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. youtube.com [youtube.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hovione.com [hovione.com]
- 14. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 15. lcms.cz [lcms.cz]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorinated columns [hplc.eu]
- 22. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 23. mastelf.com [mastelf.com]
- 24. pharmaguru.co [pharmaguru.co]
- 25. storage.googleapis.com [storage.googleapis.com]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Application Note: GC-MS Analysis of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate Following Derivatization
Abstract
This application note provides a detailed protocol for the chemical derivatization of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate, a key intermediate in pharmaceutical synthesis, for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC analysis of β-keto esters like the target analyte is fraught with challenges, including thermal degradation, poor peak shape, and the formation of multiple peaks due to keto-enol tautomerism. To overcome these issues, a two-step derivatization procedure involving oximation followed by silylation is presented. This method stabilizes the analyte by converting the ketone group to a methoxime and silylating the enolizable proton, resulting in a single, thermally stable derivative with excellent chromatographic properties. This guide offers a comprehensive, step-by-step protocol, explains the underlying chemical principles, and provides the necessary parameters for successful implementation in a research or quality control setting.
Introduction: The Analytical Challenge
This compound is a β-keto ester of increasing importance in drug development. Accurate quantification and purity assessment are critical during synthesis and formulation. However, its chemical structure presents significant hurdles for direct GC-MS analysis.
-
Keto-Enol Tautomerism: Like other 1,3-dicarbonyl compounds, the analyte exists as an equilibrium mixture of keto and enol tautomers.[1][2] This equilibrium, which can be influenced by solvent and temperature, leads to peak splitting or broad, tailing peaks in the chromatogram, compromising quantification and resolution.[3]
-
Thermal Lability: The β-keto ester moiety can be susceptible to thermal degradation, particularly decarboxylation, in the high-temperature environment of the GC inlet.[4] This can result in analyte loss and the appearance of artifact peaks.
-
Polarity: The presence of carbonyl and potential hydroxyl (enol form) groups increases the polarity of the molecule, which can lead to undesirable interactions with the stationary phase and active sites in the GC system, causing poor peak shape and reduced sensitivity.[5]
Chemical derivatization is an essential sample preparation step to mitigate these issues. By converting the polar, reactive functional groups into more volatile and thermally stable moieties, derivatization enhances the "GC-amenability" of the analyte.[5][6] For carbonyl-containing compounds, a two-step approach involving oximation and silylation is a well-established and highly effective strategy.[7][8][9]
The Derivatization Strategy: Oximation followed by Silylation
Our strategy is designed to create a single, stable derivative from the tautomeric mixture of the analyte. This is achieved through a sequential reaction:
-
Methoximation: The sample is first reacted with methoxyamine hydrochloride (MeOx). This reaction targets the carbonyl (keto) group, converting it into a methoxime.[8] This step is crucial as it "locks" the molecule in a single form, preventing tautomerization and the subsequent formation of multiple silylated derivatives.[7][10]
-
Trimethylsilylation (TMS): Following oximation, the reaction mixture is treated with a powerful silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst.[11][12] BSTFA replaces the active hydrogen on the enol hydroxyl group (if any remains) and any other active hydrogens with a non-polar trimethylsilyl (-Si(CH₃)₃) group.[9][12] This significantly reduces polarity and hydrogen bonding potential, thereby increasing volatility and thermal stability.[13]
The final product is a stable methoxime-trimethylsilyl derivative suitable for GC-MS analysis.
Experimental Workflow and Protocols
The overall experimental process is outlined below. It is critical to perform all steps under anhydrous conditions, as silylating reagents are highly sensitive to moisture.[6][11]
Required Materials and Reagents
-
Analyte: this compound
-
Derivatization Reagents:
-
Methoxyamine hydrochloride (MeOx)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
-
Solvents:
-
Anhydrous Pyridine
-
Anhydrous Acetonitrile (or other suitable solvent for sample dissolution)
-
-
Equipment:
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Microsyringes
-
GC-MS system with a standard non-polar capillary column (e.g., HP-5MS or equivalent)
-
Derivatization Workflow Diagram
Caption: Workflow for the two-step derivatization of the analyte.
Step-by-Step Protocol
Step 1: Sample Preparation
-
Prepare a stock solution of this compound at approximately 1 mg/mL in anhydrous acetonitrile.
-
Transfer 100 µL of this solution into a 2 mL GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas. It is crucial to remove all solvent and moisture.[9]
Step 2: Methoximation
-
Prepare a fresh solution of Methoxyamine hydrochloride in anhydrous pyridine at a concentration of 20 mg/mL.
-
Add 50 µL of the MeOx solution to the dried sample in the GC vial.
-
Tightly cap the vial and vortex for 30 seconds to ensure the residue is fully dissolved.
-
Heat the vial in a heating block at 60°C for 30 minutes.
Step 3: Silylation
-
After the oximation step, allow the vial to cool to room temperature.
-
Carefully add 100 µL of BSTFA + 1% TMCS to the reaction mixture.
-
Tightly re-cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 45 minutes to complete the silylation reaction.
Step 4: Analysis
-
Allow the vial to cool to room temperature before opening.
-
The derivatized sample is now ready for injection into the GC-MS. A direct injection of 1 µL is typically appropriate, but dilution with an anhydrous solvent like hexane may be performed if necessary.
Reaction Mechanism Overview
Caption: Simplified reaction pathway for the derivatization process.
Data and Expected Results
The derivatization process should yield a single, sharp chromatographic peak for the TMS-methoxime derivative of this compound.
GC-MS Parameters (Suggested Starting Conditions)
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet Temperature | 250°C[14] |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-550 m/z |
Expected Mass Spectrum
The molecular weight of the parent compound (C₈H₁₀F₂O₃) is 192.16 g/mol . The derivatization adds a methoxime group (-NOCH₃, replacing =O) and a trimethylsilyl group (-Si(CH₃)₃, replacing an active H).
-
Mass change from methoximation: +29 (N-O-CH₃) - 16 (O) = +29
-
Mass change from silylation: +72 (Si(CH₃)₃) - 1 (H) = +71
The expected molecular weight of the final derivative is approximately 192 + 29 + 71 = 292 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 292. Characteristic fragment ions would include losses of methyl groups (-15) from the TMS moiety, resulting in a prominent ion at m/z 277 (M-15), and the characteristic TMS ion at m/z 73.
Conclusion and Best Practices
The described two-step derivatization protocol provides a reliable method to overcome the inherent analytical difficulties of this compound. By stabilizing the keto-enol tautomerism and increasing thermal stability and volatility, this procedure enables accurate and reproducible quantification by GC-MS.
Key success factors include:
-
Strict Anhydrous Conditions: Moisture will readily deactivate the silylating reagent and hydrolyze the derivatives.[6]
-
Fresh Reagents: Use fresh, high-quality derivatization reagents and anhydrous solvents.
-
Optimization: While the provided protocol is a robust starting point, slight optimization of reaction times and temperatures may be necessary depending on the specific sample matrix and instrumentation.[6][15]
-
Blank Samples: Always prepare a reagent blank to identify any potential interferences from the derivatizing agents or solvents.[11]
This application note serves as a comprehensive guide for researchers, analytical scientists, and quality control professionals working with this and structurally similar β-keto esters.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 9. benchchem.com [benchchem.com]
- 10. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Blogs | Restek [discover.restek.com]
- 13. gcms.cz [gcms.cz]
- 14. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]
- 15. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of GLP-1 Receptor Agonists
Introduction: The Therapeutic Promise and Synthetic Challenge of GLP-1R Agonists
Glucagon-like peptide-1 receptor (GLP-1R) agonists have emerged as a transformative class of therapeutics for the management of type 2 diabetes and obesity.[1][2] These synthetic peptides mimic the action of the endogenous incretin hormone GLP-1, which enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[2][3][4] The therapeutic success of drugs like Liraglutide, Semaglutide, and Exenatide has fueled intense research and development efforts.
However, the chemical synthesis of these molecules is a significant undertaking. GLP-1R agonists are long-chain peptides (often >30 amino acids) that are frequently modified with lipid side chains to prolong their half-life by promoting binding to serum albumin.[5] Achieving high purity and yield requires a sophisticated, multi-step process fraught with potential challenges, including incomplete reactions and the formation of structurally similar impurities.[2][6]
This guide provides a detailed overview of the predominant synthetic strategy—Solid-Phase Peptide Synthesis (SPPS)—and outlines the critical downstream processes of purification and characterization. We will use Liraglutide as a representative example to illustrate the key principles and protocols in a practical context.
The Biological Target: GLP-1 Receptor Signaling Pathway
To appreciate the design of synthetic agonists, it is crucial to understand their mechanism of action. Upon administration, the agonist binds to the GLP-1 receptor, a G-protein coupled receptor (GPCR) located on pancreatic β-cells and other tissues.[3] This binding event initiates an intracellular signaling cascade that culminates in the exocytosis of insulin.[3][7]
The primary pathway involves the activation of a Gαs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[7][8] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates multiple targets that facilitate the release of insulin-containing granules in a glucose-dependent manner.[7][9]
Caption: GLP-1 Receptor Signaling Cascade.
Part 1: The Synthetic Strategy - Solid-Phase Peptide Synthesis (SPPS)
The cornerstone of modern GLP-1R agonist synthesis is Solid-Phase Peptide Synthesis (SPPS). This technique, pioneered by R.B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin.[5] This approach dramatically simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing after each step.[5]
The synthesis proceeds from the C-terminus to the N-terminus and is based on a repeated cycle of two key steps:
-
Deprotection: Removal of the temporary Nα-protecting group from the resin-bound amino acid.
-
Coupling: Formation of a peptide bond between the newly exposed amine and the carboxyl group of the next amino acid in the sequence.[10]
The most common chemistry employed is Fmoc/tBu , which utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection.
Key Components of SPPS:
-
Solid Support (Resin): Typically a polystyrene-based resin functionalized with a linker, such as Wang or Rink Amide resin. The choice of linker determines the C-terminal functionality (acid or amide) of the final peptide.[11][12]
-
Protected Amino Acids: Nα-Fmoc protected amino acids with acid-labile side-chain protecting groups where necessary (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH).
-
Coupling Reagents: Reagents that activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. Common systems include carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole), or uronium salts like HBTU.
-
Deprotection Reagent: A solution of a secondary amine, typically 20-40% piperidine in a solvent like DMF (Dimethylformamide), is used to remove the Fmoc group.[13]
-
Cleavage Cocktail: A strong acid, most commonly Trifluoroacetic Acid (TFA), is used in the final step to cleave the completed peptide from the resin and simultaneously remove all side-chain protecting groups.[14]
Part 2: Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of Liraglutide Backbone
This protocol outlines the synthesis of the Liraglutide peptide backbone on an automated peptide synthesizer. Liraglutide synthesis involves building the 31-amino acid chain and then attaching a fatty acid side chain to Lysine at position 20.[11][13]
Objective: To assemble the protected, resin-bound Liraglutide peptide chain.
Materials:
-
Fmoc-Gly-Wang resin
-
Nα-Fmoc protected amino acids with standard side-chain protection (e.g., Boc, tBu, Trt, Pbf)
-
Specialty residue: Fmoc-Lys(Alloc)-OH (for orthogonal side-chain deprotection)
-
Coupling Solution: 0.5 M DIC / 1.0 M HOBt in DMF
-
Deprotection Solution: 20% Piperidine in DMF
-
Solvents: DMF, Dichloromethane (DCM)
Methodology:
-
Resin Loading & Swelling: Load the Fmoc-Gly-Wang resin into the synthesizer reaction vessel. Swell the resin in DMF for 30 minutes.
-
Initial Deprotection: Perform an initial Fmoc deprotection by treating the resin with 20% piperidine/DMF to expose the free amine of Glycine. Wash thoroughly with DMF.
-
Iterative SPPS Cycle (Automated): Program the synthesizer to perform the following cycle for each amino acid in the sequence, from position 30 up to position 1: a. Amino Acid Delivery: Deliver the next Nα-Fmoc protected amino acid (typically 4-5 equivalents) and coupling solution to the reaction vessel. b. Coupling Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Causality Note: The activating agents (DIC/HOBt) form an active ester with the amino acid, which is then susceptible to nucleophilic attack by the free amine on the growing peptide chain. c. Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts. d. Fmoc Deprotection: Treat the resin with 20% piperidine/DMF for 5-15 minutes to remove the Fmoc group from the newly added residue. e. Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.
-
Side-Chain Attachment Point: At position 20, use Fmoc-Lys(Alloc)-OH. The Alloc group is orthogonal to both the Fmoc (base-labile) and tBu-type (acid-labile) protecting groups, allowing for its selective removal later.
-
Final Deprotection: After the final amino acid (Histidine) is coupled, perform a final Fmoc deprotection.
-
Resin Washing and Drying: Wash the fully assembled, protected peptide-resin with DMF, followed by DCM, and dry under vacuum.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Side-Chain Acylation, Cleavage, and Purification
Objective: To attach the fatty acid moiety, cleave the peptide from the resin, and purify the crude product.
Materials:
-
Protected Liraglutide-resin (from Protocol 1)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) and Phenylsilane
-
Palmitoyl-Glu(OtBu)-OH
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
RP-HPLC System: Preparative C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
Methodology:
-
Selective Alloc Deprotection: Swell the peptide-resin in DCM. Add the palladium catalyst and scavenger (phenylsilane) to selectively remove the Alloc group from the Lysine-20 side chain. Wash thoroughly. Trustworthiness Note: This orthogonal deprotection is critical. It ensures the fatty acid is attached only at the desired position, preventing isomeric impurities.
-
Side-Chain Coupling: Couple the Palmitoyl-Glu(OtBu)-OH moiety to the now-free Lysine side-chain amine using standard coupling chemistry (e.g., DIC/HOBt). Wash and dry the resin.
-
Cleavage and Global Deprotection: Transfer the resin to a reaction vessel. Add the cold cleavage cocktail (TFA/Water/TIS). Stir for 2-3 hours at room temperature. Causality Note: TFA cleaves the peptide from the Wang resin linker and removes all acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive carbocations released during deprotection, preventing side reactions.
-
Crude Peptide Precipitation: Filter the resin and collect the TFA solution. Add the solution dropwise into a large volume of cold diethyl ether. The crude peptide will precipitate as a white solid.
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with more cold ether. Dry the crude peptide under vacuum.
-
Purification by RP-HPLC: a. Dissolve the crude peptide in a minimal amount of Mobile Phase A. b. Load the solution onto a preparative C18 RP-HPLC column.[15] c. Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 20% to 50% ACN over 60 minutes). The retention of peptides is based on their hydrophobicity.[15] d. Monitor the elution profile using a UV detector at 210-220 nm. e. Collect fractions corresponding to the main product peak.
-
Analysis and Lyophilization: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions that meet the required purity specification (>98%) and freeze-dry (lyophilize) to obtain the final product as a fluffy, white powder.
Part 3: Quality Control and Data Analysis
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized GLP-1R agonist.[2][16] Multiple orthogonal techniques are required by regulatory bodies to ensure safety and efficacy.[1][16]
Key Analytical Techniques:
-
Analytical RP-HPLC: The primary method for determining the purity of the final peptide. It separates the target peptide from impurities like truncated or deletion sequences.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides unambiguous confirmation of the molecular weight of the synthesized peptide, verifying its identity.[17][18]
-
Tandem Mass Spectrometry (MS/MS): Used for peptide sequencing to confirm that the amino acids were coupled in the correct order.
-
Size-Exclusion Chromatography (SEC): Assesses the presence of aggregates or oligomers, which can impact the product's stability and immunogenicity.[17][19]
Data Summary: Typical Liraglutide Synthesis
The following table summarizes expected outcomes for a laboratory-scale synthesis of Liraglutide.
| Parameter | Typical Value/Result | Analytical Method | Rationale |
| Synthesis Scale | 0.1 - 1.0 mmol | - | Defines the initial amount of resin used. |
| Crude Peptide Yield | 70 - 85% | Gravimetric | Represents the mass of peptide obtained after cleavage and precipitation. |
| Crude Purity | 50 - 75% | Analytical RP-HPLC | Indicates the success of the SPPS before purification. |
| Final Yield (Post-HPLC) | 15 - 30% | Gravimetric | Reflects losses during the multi-step purification process. |
| Final Purity | > 98.0% | Analytical RP-HPLC | A critical quality attribute for therapeutic use. |
| Identity Confirmation | Correct Molecular Weight | LC-MS | Confirms the correct peptide was synthesized.[18] |
| Aggregate Content | < 1.0% | SEC-HPLC | Ensures product stability and minimizes potential immunogenicity.[19] |
Conclusion and Future Outlook
The synthesis of GLP-1R agonists via Solid-Phase Peptide Synthesis is a well-established but complex process that demands meticulous control over each chemical step. The protocols outlined here for Liraglutide provide a foundational workflow applicable to other members of this therapeutic class. The success of any synthesis is critically dependent on a robust purification strategy, typically centered on RP-HPLC, and validated by a suite of orthogonal analytical methods to ensure the final product meets stringent purity and identity specifications.
As the demand for these therapies grows, the field is evolving. Innovations are focused on improving efficiency and sustainability, including the development of aqueous-based synthesis methods to reduce reliance on hazardous solvents and the implementation of continuous chromatography for more efficient large-scale purification.[20] These advancements will be crucial in making these life-changing therapies more accessible to patients worldwide.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. omizzur.com [omizzur.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of a small molecule oral agonist of the glucagon-like-peptide-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gilson.com [gilson.com]
- 11. US9260474B2 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]
- 12. CN112028986A - Synthesis method of semaglutide - Google Patents [patents.google.com]
- 13. WO2018104922A1 - Synthesis of liraglutide - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. bachem.com [bachem.com]
- 16. Complete Analytical Workflows for GLP-1 Receptor Agonists | Technology Networks [technologynetworks.com]
- 17. The Analytical Scientist | Analysis and Characterization of GLP-1 Peptides [theanalyticalscientist.com]
- 18. lcms.labrulez.com [lcms.labrulez.com]
- 19. Advancing GLP-1 Analog Drug Development Using A Variety Of Light Scattering Techniques [bioprocessonline.com]
- 20. crbgroup.com [crbgroup.com]
Application Notes and Protocols for the Transesterification of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate
Introduction: The Versatility of a Fluorinated Building Block
Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate is a valuable fluorinated β-keto ester building block in contemporary drug discovery and development.[1][2][][4] The gem-difluorocyclobutyl motif is of particular interest as it can serve as a bioisostere for carbonyl groups or gem-dimethyl groups, potentially enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets. The ability to diversify the ester functionality of this molecule through transesterification opens up a vast chemical space for the synthesis of novel derivatives and chemical probes.[5]
This guide provides a comprehensive overview of the transesterification reactions of this compound. It details the underlying reaction mechanisms, offers practical, step-by-step protocols for various alcohol classes, and discusses methods for reaction monitoring and product purification. The content is tailored for researchers and scientists in organic synthesis and medicinal chemistry, emphasizing the rationale behind experimental design to ensure reproducible and high-yielding transformations.
Pillar 1: Understanding the Reaction Mechanism
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol.[6] This equilibrium-driven reaction can be catalyzed by either acids or bases.[7][8] The choice between acidic or basic conditions often depends on the stability of the starting materials and products to the respective conditions. For β-keto esters, the reaction is generally efficient due to the electronic nature of the substrate.[9]
Acid-Catalyzed Transesterification
Under acidic conditions, the reaction proceeds through a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence.[7] A strong acid catalyst protonates the carbonyl oxygen of the keto group, enhancing the electrophilicity of the adjacent ester carbonyl carbon.[6][10] This is followed by a nucleophilic attack from the new alcohol, leading to a tetrahedral intermediate.[11] A series of proton transfers facilitates the elimination of methanol and regeneration of the acid catalyst to yield the new ester product.[8]
References
- 1. This compound | 1191096-28-2 | RXB09628 [biosynth.com]
- 2. 1191096-28-2|this compound|BLD Pharm [bldpharm.com]
- 4. This compound [cymitquimica.com]
- 5. Synthesis and biological activity of novel ester derivatives of N(3)-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid containing amide and keto function as inhibitors of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transesterification - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Scale-up synthesis procedure for Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate
An Application Note for the Scalable Synthesis of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate
Introduction: The Strategic Value of a Fluorinated β-Keto Ester
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] The unique physicochemical properties conferred by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity—make fluorinated building blocks highly sought after in drug discovery.[1][2][3] this compound is a prime example of such a valuable intermediate. It combines the versatile reactivity of a β-keto ester, a key synthon for constructing complex molecular architectures, with the advantageous properties of the 3,3-difluorocyclobutane motif.[4][5] This rigid, gem-difluorinated ring system serves as a bioisostere for other cyclic and acyclic structures, offering improved pharmacological profiles.[6][7]
This application note provides a detailed, robust, and scalable two-step procedure for the synthesis of this compound, commencing from the commercially available 3,3-Difluorocyclobutanecarboxylic acid. The protocol is designed for researchers, chemists, and process development professionals, emphasizing scientific rationale, safety, and in-process controls to ensure reproducibility and high purity.
Overall Synthetic Strategy
The synthesis is executed in two primary stages:
-
Fischer Esterification: The initial step involves the conversion of 3,3-Difluorocyclobutanecarboxylic acid to its corresponding methyl ester via a classic acid-catalyzed esterification. This prepares the acyl donor for the subsequent key transformation.
-
Mixed Claisen Condensation: The core carbon-carbon bond-forming reaction is a mixed (or crossed) Claisen condensation.[8][9] This reaction couples Methyl 3,3-difluorocyclobutanecarboxylate with the enolate of methyl acetate, generated in situ using a strong base, to construct the target β-keto ester framework.[10]
Caption: Overall synthetic workflow for the target molecule.
Part 1: Protocol for Methyl 3,3-difluorocyclobutanecarboxylate (Esterification)
This protocol describes the conversion of the starting carboxylic acid to its methyl ester.
Materials and Equipment
-
Reagents: 3,3-Difluorocyclobutanecarboxylic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Diethyl ether, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Step-by-Step Procedure
-
Reaction Setup: In a 1 L round-bottom flask, dissolve 3,3-Difluorocyclobutanecarboxylic acid (100 g, 0.735 mol) in anhydrous methanol (500 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (4 mL, ~0.075 mol) dropwise to the solution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting acid is consumed.
-
Solvent Removal: Cool the mixture to room temperature and remove the bulk of the methanol using a rotary evaporator.
-
Workup: Dilute the residue with diethyl ether (400 mL) and transfer to a separatory funnel. Carefully wash the organic layer sequentially with water (2 x 200 mL), saturated aqueous NaHCO₃ solution (2 x 200 mL, Caution: CO₂ evolution), and finally with brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by vacuum distillation to obtain Methyl 3,3-difluorocyclobutanecarboxylate as a clear liquid.
Part 2: Scale-Up Protocol for this compound (Claisen Condensation)
This protocol is designed for a 2 L scale synthesis. All glassware should be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
Materials and Equipment
-
Reagents: Sodium methoxide (solid or 30% solution in methanol), Methyl acetate (anhydrous), Methyl 3,3-difluorocyclobutanecarboxylate, Toluene (anhydrous), Hydrochloric acid (1 M), Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: 3-neck 2 L round-bottom flask (or jacketed reactor), mechanical overhead stirrer, pressure-equalizing dropping funnel, reflux condenser with a gas bubbler, temperature probe, ice-water bath.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 2 L reactor with the mechanical stirrer, dropping funnel, and condenser under a positive pressure of nitrogen.
-
Base Preparation: Charge the reactor with anhydrous toluene (800 mL). Carefully add sodium methoxide (43.2 g, 0.80 mol) in portions. (Safety Note: Sodium methoxide is corrosive, flammable, and reacts violently with water[11][12][13]).
-
Nucleophile Addition: Add anhydrous methyl acetate (177.8 g, 2.40 mol) to the suspension. Stir the mixture for 15 minutes.
-
Acyl Donor Addition: Add Methyl 3,3-difluorocyclobutanecarboxylate (120 g, 0.80 mol), dissolved in 100 mL of anhydrous toluene, to the dropping funnel. Add this solution dropwise to the reactor over 60-90 minutes, maintaining the internal temperature between 25-30°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-55°C and stir for 3-5 hours.
-
In-Process Control (IPC): Monitor the reaction for completion by taking a small aliquot, quenching it in acidic water, extracting with ethyl acetate, and analyzing by GC-MS. The reaction is complete when the starting ester is consumed.
-
Quench: Once complete, cool the reaction mixture to 0-5°C using an ice-water bath. In a separate large beaker or vessel, prepare a solution of 1 M HCl (1 L). Very slowly and carefully, pour the reaction mixture into the cold acidic solution with vigorous stirring to neutralize the base and protonate the product enolate.
-
Extraction: Transfer the quenched mixture to a large separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 300 mL).
-
Washing and Drying: Combine all organic layers and wash with water (2 x 400 mL) and then brine (400 mL). Dry the organic phase over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil should be purified by vacuum distillation to afford the final product, this compound, as a colorless to pale yellow oil.
Data Presentation: Summary of a Typical Run
| Parameter | Step 1: Esterification | Step 2: Claisen Condensation |
| Key Starting Material | 3,3-Difluorocyclobutanecarboxylic acid | Methyl 3,3-difluorocyclobutanecarboxylate |
| Scale | 100 g | 120 g |
| Key Reagents | Methanol, H₂SO₄ | Sodium Methoxide, Methyl Acetate |
| Solvent | Methanol | Toluene |
| Reaction Temperature | ~65°C (Reflux) | 50-55°C |
| Reaction Time | 4-6 hours | 3-5 hours |
| Typical Isolated Yield | 90-95% | 75-85% |
| Purity (by GC) | >98% | >97% |
Scientific Integrity & Logic
Expertise & Experience: The "Why" Behind the Protocol
-
Choice of Base and Stoichiometry: The Claisen condensation is an equilibrium-driven process.[14] To drive it to completion, a full equivalent of a strong base is required. The final product, a β-keto ester, has significantly more acidic α-protons than the starting ester (methyl acetate). The base deprotonates the newly formed β-keto ester, forming a stabilized enolate. This final, essentially irreversible deprotonation step pulls the entire equilibrium towards the product side.[14] Sodium methoxide is the base of choice as its corresponding alcohol is methanol; this prevents any potential transesterification side reactions with the methyl esters in the system.[8][14]
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Water will readily react with sodium methoxide, quenching the base, and can also hydrolyze the ester starting materials and product, significantly reducing the yield.[12][13]
-
Reaction Solvent: Toluene is an excellent choice for the Claisen condensation as it is non-protic and has a suitable boiling point for achieving the desired reaction temperature without excessive pressure buildup.
-
Acidic Workup: The product exists as its sodium enolate salt in the basic reaction mixture. A careful quench into a cold, aqueous acid is critical to protonate this enolate, yielding the neutral β-keto ester, which can then be extracted into an organic solvent.
Caption: Key steps of the Claisen condensation mechanism.
Trustworthiness: A Self-Validating System
To ensure the integrity and reproducibility of this synthesis, a series of controls and analytical checks are essential:
-
In-Process Controls (IPCs):
-
TLC/GC-MS: Regular monitoring of the reaction mixture is crucial. For TLC, use a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes) and visualize with a potassium permanganate stain. For GC-MS, the disappearance of the limiting reagent (Methyl 3,3-difluorocyclobutanecarboxylate) confirms completion.
-
Temperature Control: Maintaining the specified temperature ranges is vital for controlling the reaction rate and minimizing side reactions, such as the self-condensation of methyl acetate.
-
-
Final Product Validation:
-
Identity: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy. The spectra should be unambiguous and match the expected structure.
-
Purity: Assess purity quantitatively using Gas Chromatography (GC) with a Flame Ionization Detector (FID). A purity level of >97% is typically achievable after vacuum distillation.
-
Mass Verification: Obtain a High-Resolution Mass Spectrometry (HRMS) analysis to confirm the exact molecular weight and elemental composition.
-
Safety and Handling Precautions
-
Sodium Methoxide: This reagent is highly corrosive, flammable, and reacts violently with water to produce flammable methanol and corrosive sodium hydroxide.[11][12][15] Handle only in a fume hood under an inert atmosphere.[13] Wear appropriate PPE, including a flame-retardant lab coat, chemical splash goggles, a face shield, and neoprene or nitrile gloves.[11][16] In case of fire, use a dry powder (Class D) extinguisher; do not use water.[16]
-
Solvents: Toluene, methanol, and ethyl acetate are flammable liquids. Ensure all heating is done using heating mantles or oil baths with no nearby ignition sources.[12]
-
Acids: Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Handle with care and appropriate PPE.
-
General Procedures: Perform all operations in a well-ventilated chemical fume hood. Ensure emergency eyewash stations and safety showers are accessible.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 6. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 10. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. gelest.com [gelest.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. actylislab.com [actylislab.com]
- 14. Claisen condensation - Wikipedia [en.wikipedia.org]
- 15. fishersci.ie [fishersci.ie]
- 16. lobachemie.com [lobachemie.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate
Welcome to the technical support guide for the synthesis of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate. This document is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic procedure. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide optimized protocols to enhance your success.
The synthesis of this valuable β-keto ester building block, while conceptually straightforward, often presents practical difficulties. The reaction is a variation of the Claisen condensation, involving the C-acylation of a methyl ester enolate with 3,3-difluorocyclobutanecarbonyl chloride. Historically, such acylations when performed with common bases like sodium ethoxide or sodium hydride are known to produce modest yields, often in the 30-40% range[1]. This is primarily because the β-keto ester product is more acidic than the starting materials, leading to various side reactions[1].
This guide provides in-depth, field-proven insights to help you navigate these challenges effectively.
Overall Reaction Scheme
The target synthesis is achieved by reacting methyl acetoacetate with 3,3-difluorocyclobutanecarbonyl chloride, followed by a deacetylation step.
Caption: General workflow for the synthesis of the target β-keto ester.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.
Question 1: My yield is consistently low (<40%). What are the primary factors to investigate?
Low yields are the most common complaint for this class of reaction. The issue typically stems from one of four areas: the choice of base, the quality of starting materials, reaction conditions, or the workup procedure.
-
Base Selection: Standard bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) are often problematic. They can promote side reactions because the resulting β-keto ester product is more acidic than the starting methyl acetoacetate, leading to undesired equilibria and subsequent reactions[1]. A superior approach is to use bases that form a stable chelate with the acetoacetate, such as magnesium ethoxide (Mg(OEt)₂) or barium oxide (BaO)[2][3]. The magnesium or barium ion coordinates with the two carbonyl oxygens of the intermediate, protecting it from further reactions.
-
Starting Material Quality:
-
3,3-Difluorocyclobutanecarbonyl Chloride: This is a reactive acyl chloride[4]. It is highly sensitive to moisture and can hydrolyze back to the carboxylic acid, which will not participate in the reaction. Ensure it is handled under strictly anhydrous conditions. If the quality is suspect, consider purification by distillation under reduced pressure[4].
-
Methyl Acetoacetate: While more stable, it should be distilled before use to remove any acidic impurities or water[5]. Its purity is crucial for efficient enolate formation.
-
-
Reaction Conditions:
-
Anhydrous Conditions: Water is detrimental. It will consume the base and hydrolyze the acyl chloride. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Temperature: The initial enolate formation and acylation are typically performed at low to moderate temperatures (e.g., 0-30°C) to control reactivity and minimize side reactions[1][2].
-
Question 2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products and how can I minimize them?
The presence of multiple products indicates that side reactions are occurring. The most common culprits are:
-
Self-condensation of Methyl Acetoacetate: The enolate of methyl acetoacetate can react with another molecule of itself. This is more prevalent when using non-chelating bases like NaH or NaOEt.
-
Di-acylation: The product itself can be deprotonated and react with another molecule of the acyl chloride.
-
O-acylation vs. C-acylation: While C-acylation is the desired pathway, some O-acylation can occur, where the enolate oxygen attacks the acyl chloride. This is generally less of a problem but can be influenced by the solvent and counter-ion.
Minimization Strategy: The most effective way to prevent these side reactions is to use a magnesium-based system. The formation of the magnesium chelate of the acetoacetic ester effectively prevents self-condensation and di-acylation[3][6].
Question 3: My reaction seems to stall or not go to completion. What could be the cause?
A stalled reaction often points to an issue with the reagents.
-
Inactive Base: Magnesium ethoxide is commercially available but can be of insufficient activity[3]. It is often best to prepare it fresh or purchase from a reliable supplier and store it under strictly anhydrous conditions[6][7]. If using NaH, ensure it is a fresh dispersion and the mineral oil has been washed away with dry hexanes.
-
Stoichiometry: Ensure you are using the correct stoichiometry. For magnesium-mediated reactions, typically about 0.5 equivalents of Mg(OEt)₂ are used per equivalent of methyl acetoacetate to form the magnesium enolate. The acyl chloride is then added.
-
Poor Solubility: Ensure your reagents are soluble in the chosen solvent system. Toluene or THF are common solvents for these reactions.
Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal base and solvent system for this reaction?
Based on literature precedence for analogous reactions, a magnesium ethoxide-based system in an aprotic solvent like toluene or THF provides the best results, leading to higher yields by minimizing side reactions through chelation[3][6]. An alternative, effective system uses barium oxide with a slight excess of methyl acetoacetate, followed by cleavage with methanol[1][2].
| Parameter | Recommendation | Rationale |
| Base | Magnesium Ethoxide (Mg(OEt)₂) | Forms a stable chelate, preventing side reactions.[3][6] |
| Solvent | Toluene or THF (anhydrous) | Aprotic, inert solvents that facilitate the reaction. |
| Temperature | 0°C to 30°C | Balances reaction rate while minimizing decomposition/side reactions. |
FAQ 2: How can I ensure the quality of my starting materials?
-
3,3-Difluorocyclobutanecarbonyl Chloride (CAS 946488-78-4): This is a moisture-sensitive liquid. Purchase from a reputable supplier[4][8]. It can be synthesized from the corresponding carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride[4]. If its purity is in doubt, fractional distillation under reduced pressure is recommended[4].
-
Methyl Acetoacetate (CAS 105-45-3): This compound is prone to hydrolysis and self-condensation over time. It is best practice to distill it under reduced pressure before use to ensure it is anhydrous and free of acidic impurities[5][9].
FAQ 3: What is the detailed mechanism of the magnesium-mediated acylation?
The magnesium ethoxide reacts with two equivalents of methyl acetoacetate. The ethoxide acts as a base to deprotonate the α-carbon. The resulting magnesium enolate forms a stable six-membered chelate, which then acts as the nucleophile.
Caption: Mechanism of magnesium-mediated C-acylation.
FAQ 4: What is a reliable, step-by-step protocol to maximize yield?
This protocol is adapted from established methods for β-keto ester synthesis using magnesium ethoxide[3][6].
Optimized Synthesis Protocol:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add magnesium ethoxide (0.55 eq) to anhydrous toluene.
-
Enolate Formation: To the stirred suspension, add freshly distilled methyl acetoacetate (1.1 eq) dropwise at room temperature. The mixture may become thick. Stir for 60-90 minutes.
-
Acylation: Cool the mixture to 0°C in an ice bath. Add a solution of 3,3-difluorocyclobutanecarbonyl chloride (1.0 eq) in anhydrous toluene dropwise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates the consumption of the acyl chloride.
-
Ammonolysis (Cleavage): Cool the reaction mixture again to 0°C. Slowly add a solution of aqueous ammonia (e.g., 25%) to cleave the acetyl group from the intermediate. This step is crucial for deacetylation.
-
Workup: After stirring for 1-2 hours, acidify the mixture with dilute hydrochloric acid (e.g., 2M HCl) until the aqueous layer is pH ~2-3 to break the magnesium complex.
-
Extraction: Separate the layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) two or three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.
Troubleshooting Workflow
If you are experiencing issues, follow this logical progression to diagnose the problem.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids - Google Patents [patents.google.com]
- 4. 3,3-Difluorocyclobutane-1-carbonyl Chloride|CAS 946488-78-4 [benchchem.com]
- 5. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Page loading... [wap.guidechem.com]
- 8. 946488-78-4|3,3-Difluorocyclobutane-1-carbonyl chloride|BLD Pharm [bldpharm.com]
- 9. Methyl acetoacetate - Wikipedia [en.wikipedia.org]
Technical Support Center: Alkylation of Fluorinated β-Keto Esters
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the alkylation of fluorinated β-keto esters. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, a strategy widely employed in pharmaceutical and agrochemical development.[1][2] Fluorinated β-keto esters are valuable precursors for synthesizing these complex molecules.[1][3][4] However, their alkylation is often plagued by side reactions that can diminish yields and complicate purification. This guide will help you navigate these challenges.
Troubleshooting Guides & FAQs
Issue 1: Poor Regioselectivity - O-Alkylation vs. C-Alkylation
Q: My reaction is producing a significant amount of the O-alkylated product instead of the desired C-alkylated product. How can I improve the C-alkylation selectivity?
A: This is a classic problem in enolate chemistry, governed by the principles of hard and soft acid-base (HSAB) theory and kinetic versus thermodynamic control. [5][6] The enolate of a β-keto ester is an ambident nucleophile, meaning it can react at two different sites: the α-carbon (C-alkylation) and the oxygen atom (O-alkylation).[7][8]
Root Cause Analysis:
-
Hard and Soft Acids and Bases (HSAB): "Hard" electrophiles (e.g., silyl halides) tend to react at the "harder" oxygen atom, while "softer" electrophiles (e.g., alkyl halides) favor the "softer" carbon atom.[8]
-
Reaction Conditions: The choice of base, solvent, counterion, and temperature significantly influences the ratio of C- to O-alkylation.[5][9]
-
Fluorinating Agent: Interestingly, in fluoromethylation, the number of fluorine atoms on the alkylating agent can dictate the regioselectivity, independent of other reaction conditions.[9] Trifluoromethylation tends to favor C-alkylation, while monofluoromethylation can selectively produce the O-alkylated product.[9]
Troubleshooting Protocol:
-
Choice of Base and Solvent:
-
To favor C-alkylation (thermodynamic product), use a weaker base like an alkoxide (e.g., sodium ethoxide) in a protic solvent (e.g., ethanol).[5][10] These conditions allow for equilibration between the C- and O-alkylated intermediates, ultimately favoring the more stable C-alkylated product.[5][6]
-
To favor O-alkylation (kinetic product), a strong, sterically hindered base like lithium diisopropylamide (LDA) in an aprotic solvent (e.g., THF) at low temperatures is often used.[5] These conditions promote rapid, irreversible deprotonation and reaction at the more accessible oxygen atom.[5]
-
-
Counterion Effects:
-
Lithium cations coordinate tightly with the oxygen atom of the enolate, which can hinder O-alkylation and favor C-alkylation.[5] In contrast, larger cations like potassium may lead to a higher proportion of O-alkylation.
-
-
Alkylating Agent:
-
Use "soft" alkylating agents like primary alkyl iodides or bromides for C-alkylation.[11]
-
Be aware that highly reactive alkylating agents such as alkyl triflates or sulfates are more prone to O-alkylation.
-
Data Summary: Influence of Reaction Conditions on C/O Alkylation Ratio
| Base | Solvent | Temperature | Typical Outcome |
| NaOEt | Ethanol | Reflux | Predominantly C-Alkylation |
| LDA | THF | -78 °C | Predominantly O-Alkylation |
| K₂CO₃ | Acetone | Reflux | Mixture, favors C-Alkylation |
| CsF/18-crown-6 | Acetonitrile | 80 °C | Can favor O-alkylation with specific substrates |
This table provides general trends; actual results may vary depending on the specific substrate and alkylating agent.
Issue 2: Polyalkylation
Q: I am observing significant amounts of dialkylated or even trialkylated products in my reaction mixture. How can I promote monoalkylation?
A: Polyalkylation occurs when the monoalkylated product is deprotonated and reacts further with the alkylating agent. [10] This is a common issue, especially when the monoalkylated product's remaining α-proton is still acidic.
Root Cause Analysis:
-
Stoichiometry: Using an excess of the alkylating agent or base will drive the reaction towards polyalkylation.[12]
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can provide more opportunities for the monoalkylated product to react further.
-
Base Strength: A very strong base can deprotonate the monoalkylated product, facilitating a second alkylation.
Troubleshooting Protocol:
-
Control Stoichiometry:
-
Use a slight excess (1.05-1.1 equivalents) of the β-keto ester relative to the base and alkylating agent. This ensures that the alkylating agent is consumed before significant polyalkylation can occur.
-
Alternatively, use a slight excess of the alkylating agent (1.1-1.2 equivalents) and a stoichiometric amount of a strong base like LDA to ensure complete initial deprotonation. Then, quench the reaction promptly once the starting material is consumed (monitored by TLC or LC-MS).
-
-
Slow Addition: Add the alkylating agent slowly to the cooled enolate solution. This maintains a low concentration of the alkylating agent throughout the reaction, minimizing the chance of a second alkylation.
-
Choice of Base: For some substrates, a weaker base like potassium carbonate under phase-transfer catalysis conditions can provide sufficient reactivity for monoalkylation without promoting extensive polyalkylation.[13]
Issue 3: Hydrolysis of the Ester Group
Q: My desired alkylated product is being hydrolyzed back to the carboxylic acid during the workup or reaction. What can I do to prevent this?
A: Ester hydrolysis is a common side reaction, particularly under strongly acidic or basic conditions, and can be exacerbated by the presence of water. [10][14] Fluorinated esters can sometimes be more susceptible to hydrolysis.[15]
Root Cause Analysis:
-
Aqueous Workup: Prolonged exposure to acidic or basic aqueous solutions during the workup is a primary cause of hydrolysis.
-
Reaction Conditions: If the reaction is run with aqueous bases (e.g., aqueous NaOH or KOH), hydrolysis can compete with alkylation.[13]
-
Subsequent Steps: Hydrolysis can also occur during subsequent reaction steps, such as decarboxylation, if not carefully controlled.[11][16]
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use to minimize water content in the reaction mixture.
-
Careful Workup:
-
Minimize the time the reaction mixture is in contact with aqueous acidic or basic solutions.
-
Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching instead of strong acids or bases.
-
Extract the product promptly into an organic solvent.
-
-
Non-Hydrolytic Deprotection/Decarboxylation: If the ester group is intended to be removed, consider non-hydrolytic methods. For example, palladium-catalyzed decarboxylation-hydrogenolysis of allyl β-keto esters proceeds under neutral conditions.[14]
Issue 4: Elimination Reactions
Q: I am observing the formation of an α,β-unsaturated product, suggesting an elimination reaction has occurred. How can I avoid this?
A: Elimination can compete with the desired substitution reaction, particularly with secondary or tertiary alkyl halides, or when the fluorinated β-keto ester product itself is susceptible to elimination. [11][17]
Root Cause Analysis:
-
Alkylating Agent: Secondary and especially tertiary alkyl halides are prone to E2 elimination in the presence of a base.[11]
-
Base: Strong, sterically hindered bases can act as bases in elimination reactions rather than as nucleophiles.
-
Product Instability: The alkylated product itself may have acidic protons or leaving groups that can lead to elimination under the reaction conditions. For example, elimination of hydrogen chloride from a chlorinated intermediate can lead to an unsaturated product.[18]
Troubleshooting Protocol:
-
Choice of Alkylating Agent: Whenever possible, use primary or methyl alkyl halides, which are much less prone to elimination.[11]
-
Reaction Conditions:
-
Use a less sterically hindered base if elimination is a major issue.
-
Lowering the reaction temperature can favor the SN2 reaction over elimination.
-
-
Substrate Design: If the product is inherently unstable, it may be necessary to modify the synthetic route to avoid the formation of a species prone to elimination.
Visualizing Key Concepts
Keto-Enol Tautomerism and Alkylation Pathways
The initial and crucial step in the alkylation of a β-keto ester is the formation of an enolate ion, which exists in equilibrium with its keto and enol tautomers.
Caption: Keto-enol tautomerism and competing C- vs. O-alkylation pathways.
Decision Tree for Troubleshooting Poor Yields
This workflow can help diagnose the cause of low product yield.
Caption: A troubleshooting decision tree for low-yielding alkylation reactions.
References
- 1. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. f2chemicals.com [f2chemicals.com]
- 5. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 6. youtube.com [youtube.com]
- 7. scispace.com [scispace.com]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 10. aklectures.com [aklectures.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. US3668255A - Process for alkylation of aliphatic ketones and product - Google Patents [patents.google.com]
- 13. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. youtube.com [youtube.com]
- 17. siue.edu [siue.edu]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Electrophilic Fluorination of β-Keto Esters
Welcome to the technical support center for the fluorination of β-keto esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into these versatile building blocks. The following sections provide in-depth answers to frequently asked questions and troubleshooting strategies for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common electrophilic fluorinating reagents for β-keto esters, and how do I choose the right one?
A1: The choice of a fluorinating agent is critical for a successful reaction and depends on the substrate, desired reactivity, and safety considerations. The most widely used reagents are N-fluoro compounds due to their relative stability, ease of handling, and effectiveness.[1]
-
N-Fluorobenzenesulfonimide (NFSI): A versatile and highly effective crystalline powder that is soluble in many common organic solvents.[2][3] It is a powerful fluorinating agent suitable for a broad range of β-keto esters.[4]
-
Selectfluor® (F-TEDA-BF₄): A more reactive and user-friendly option, Selectfluor® is a stable, non-volatile solid.[5] It is often the reagent of choice for less reactive substrates or when milder conditions are required.[4]
Selection Rationale:
| Reagent | Key Advantages | Best For | Considerations |
| NFSI | High reactivity, good solubility in organic solvents.[2] | A wide range of β-keto esters, including those requiring stronger fluorinating conditions. | Can sometimes lead to side reactions or require careful optimization of conditions to avoid them.[6] |
| Selectfluor® | High stability, ease of handling, often provides cleaner reactions.[5] | Less reactive substrates, reactions requiring milder conditions, and for improving yields in some cases.[4][7] | Can be more expensive than NFSI. |
For a general starting point, NFSI is a robust choice for many applications. However, if you encounter issues with yield or purity, switching to Selectfluor® may provide a solution.
Q2: What is the underlying mechanism for the electrophilic fluorination of a β-keto ester?
A2: The electrophilic fluorination of a β-keto ester proceeds through the formation of an enolate intermediate, which then acts as a nucleophile, attacking the electrophilic fluorine source. The exact mechanism, whether it's a direct SN2 pathway or a single-electron transfer (SET) process, has been a subject of debate, though evidence often points towards an SN2-like mechanism for many N-F reagents.[1][8]
Here is a generalized workflow for this reaction:
Caption: Generalized mechanism of β-keto ester fluorination.
The reaction is initiated by a base that deprotonates the acidic α-carbon of the β-keto ester to form a nucleophilic enolate. This enolate then attacks the electrophilic fluorine atom of the N-F reagent, forming the C-F bond and releasing the sulfonimide anion as a byproduct.[9]
Q3: Why is overfluorination a common problem, and how can I prevent it?
A3: Overfluorination, the formation of an α,α-difluoro-β-keto ester, is a frequent side reaction. This occurs because the monofluorinated product still possesses an acidic α-proton, which can be removed by the base to form a new enolate that undergoes a second fluorination.[10]
Strategies to Minimize Overfluorination:
-
Control Stoichiometry: Use of a slight excess of the β-keto ester relative to the fluorinating agent can help consume the reagent before significant difluorination occurs.
-
Choice of Base: A bulky, non-nucleophilic base can selectively deprotonate the more sterically accessible starting material over the monofluorinated product.
-
Slow Addition: Adding the fluorinating agent slowly to the reaction mixture can help maintain a low concentration of the reagent, favoring monofluorination.
-
Lewis Acid Additives: The use of Lewis acids like ZnCl₂ has been shown to mediate the basicity in the reaction, significantly diminishing overfluorination by controlling the deprotonation of the starting material versus the monofluorinated product.[10]
-
Mechanochemistry: Ball-milling techniques have demonstrated improved selectivity for monofluorination, potentially by altering the reaction kinetics and minimizing side reactions that occur in solution.[11][12]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Cause 1: Incomplete Enolate Formation
-
Explanation: The reaction is contingent on the formation of the enolate. If the base is not strong enough or if it is deactivated, the reaction will not proceed.
-
Solution:
-
Ensure your base is fresh and has been handled under anhydrous conditions, especially if using reactive bases like NaH.
-
Consider switching to a stronger base if you are using a weak one like K₂CO₃ and your substrate is not sufficiently acidic.
-
Ensure your solvent is anhydrous, as water will quench the base and the enolate.
-
Possible Cause 2: Inactive Fluorinating Reagent
-
Explanation: While generally stable, N-F reagents can degrade over time, especially if not stored properly.
-
Solution:
-
Use a fresh bottle of the fluorinating agent or test the activity of your current stock on a reliable, known substrate.
-
Store N-F reagents in a cool, dry place, away from light.
-
Possible Cause 3: Unfavorable Reaction Temperature
-
Explanation: The rate of enolate formation and subsequent fluorination is temperature-dependent. Some reactions require elevated temperatures to proceed at a reasonable rate.
-
Solution:
-
If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Problem 2: Formation of Multiple Products/Byproducts
Possible Cause 1: Overfluorination
-
Explanation: As discussed in the FAQs, the monofluorinated product can react further to give the difluorinated compound.[10]
-
Solution:
-
Refer to the strategies outlined in FAQ 3 to minimize this side reaction.
-
Possible Cause 2: Substrate or Product Decomposition
-
Explanation: β-Keto esters and their fluorinated derivatives can be unstable, especially under harsh basic or acidic conditions, or at elevated temperatures. β-Fluoro carbonyl compounds with an acidic α-proton can be particularly prone to eliminating HF.[13]
-
Solution:
-
Use milder bases (e.g., organic amines) or weaker Lewis acids.
-
Run the reaction at lower temperatures, even if it requires longer reaction times.
-
During workup, avoid strong acids or bases. A neutral or slightly acidic aqueous wash is often sufficient.
-
Possible Cause 3: Side Reactions with the Fluorinating Reagent
-
Explanation: NFSI, in particular, can sometimes act as a source of a phenylsulfonyl group, leading to sulfonylation of nucleophiles.[6]
-
Solution:
-
If you suspect sulfonylation byproducts, consider switching to Selectfluor®, which is less prone to this type of side reaction.
-
Careful control of reaction conditions, such as temperature and stoichiometry, can also minimize these side reactions.
-
Problem 3: Difficulty in Product Purification
Possible Cause 1: Similar Polarity of Starting Material, Product, and Byproducts
-
Explanation: The monofluorinated product, difluorinated byproduct, and the starting β-keto ester can have very similar polarities, making chromatographic separation challenging.[10]
-
Solution:
-
Optimize the reaction to maximize the conversion to the desired monofluorinated product, which will simplify purification.
-
Use high-performance column chromatography with a shallow solvent gradient to improve separation.
-
Consider derivatization of the product to alter its polarity for easier separation, followed by removal of the derivatizing group.
-
Possible Cause 2: Contamination with Sulfonimide Byproduct
-
Explanation: The benzenesulfonimide byproduct from NFSI can sometimes co-elute with the product.
-
Solution:
-
An aqueous basic wash (e.g., with dilute NaHCO₃ or Na₂CO₃ solution) during the workup can help remove the acidic sulfonimide byproduct by converting it to its more water-soluble salt.
-
Experimental Protocols
General Protocol for the Fluorination of a β-Keto Ester with NFSI
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-keto ester (1.0 equiv) and anhydrous solvent (e.g., THF, CH₃CN, or DMF).
-
Enolate Formation: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the base (1.1 equiv, e.g., NaH or LiHMDS) portion-wise. Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
Fluorination: In a separate flask, dissolve NFSI (1.1 equiv) in the anhydrous solvent. Add the NFSI solution dropwise to the enolate solution via a syringe or dropping funnel.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate During Experimental Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting advice for preventing the decomposition of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate during experimental workup. Our goal is to equip you with the expertise and practical insights needed to ensure the integrity of your compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the workup of this compound, presented in a question-and-answer format.
Q1: I'm observing a significant loss of my product after aqueous workup. What is the likely cause?
A1: The most probable cause of product loss is decomposition through hydrolysis of the methyl ester, followed by decarboxylation of the resulting β-keto acid.[1][2][3][4] This is a classic decomposition pathway for β-keto esters. The reaction is catalyzed by both acidic and basic conditions and is accelerated by heat. The final decomposition product is 1-(3,3-difluorocyclobutyl)ethanone.
Q2: My NMR analysis shows the presence of 1-(3,3-difluorocyclobutyl)ethanone. How can I prevent its formation?
A2: The formation of this ketone is a direct result of the hydrolysis and decarboxylation pathway. To prevent this, it is crucial to maintain careful control over pH and temperature during the workup.
-
pH Control: Avoid strongly acidic or basic aqueous solutions. If an acid or base wash is necessary, use dilute solutions (e.g., 5% HCl, 5% NaHCO₃) and perform the washes quickly at low temperatures (0-5 °C).
-
Temperature Control: Keep the reaction mixture and all workup solutions cold, ideally between 0-5 °C, using an ice bath. Avoid any heating during the workup and concentration steps.
Q3: Can I use a standard extraction procedure with sodium hydroxide to remove acidic impurities?
A3: Using strong bases like sodium hydroxide is highly discouraged. While the 3,3-difluorocyclobutyl group itself is generally stable under a range of acidic and basic conditions, the β-keto ester functionality is susceptible to base-mediated hydrolysis (saponification).[5] This will lead to the formation of the corresponding carboxylate, which upon acidification will decarboxylate. For removing acidic impurities, a milder base like saturated sodium bicarbonate (NaHCO₃) solution should be used, again, with caution and at low temperatures.
Q4: I need to perform a distillation to purify my product. What precautions should I take?
A4: High temperatures can promote decarboxylation. Therefore, it is essential to use vacuum distillation to lower the boiling point of the compound. Monitor the temperature of the distillation pot closely and keep it as low as possible. It is also advisable to use a short-path distillation apparatus to minimize the time the compound is exposed to heat.
Frequently Asked Questions (FAQs)
What is the primary decomposition pathway for this compound?
The primary decomposition pathway is a two-step process:
-
Hydrolysis: The methyl ester is hydrolyzed to a β-keto carboxylic acid. This reaction can be catalyzed by either acid or base.
-
Decarboxylation: The intermediate β-keto acid readily loses carbon dioxide (CO₂) upon gentle heating to form 1-(3,3-difluorocyclobutyl)ethanone.[2][3][4]
Compound [label="this compound"]; Intermediate [label="β-Keto Acid Intermediate"]; Product [label="1-(3,3-difluorocyclobutyl)ethanone + CO₂"];
Compound -> Intermediate [label="Hydrolysis (H⁺ or OH⁻)"]; Intermediate -> Product [label="Decarboxylation (Heat)"]; }
Caption: Decomposition pathway of this compound.Is the 3,3-difluorocyclobutyl group stable during workup?
Yes, studies on 1,1-disubstituted-3,3-difluorocyclobutanes have shown that this moiety is highly stable across a range of acidic and basic conditions.[5] This stability is a key advantage, meaning that decomposition is primarily driven by the reactivity of the β-keto ester functional group.
What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, preferably in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen).
Recommended Workup Protocol
This protocol is designed to minimize the decomposition of this compound.
Materials:
-
Reaction mixture containing this compound
-
Diethyl ether or ethyl acetate (pre-chilled)
-
Deionized water (pre-chilled)
-
Saturated sodium bicarbonate (NaHCO₃) solution (pre-chilled)
-
Brine (saturated NaCl solution) (pre-chilled)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add cold deionized water to quench the reaction.
-
Extraction: Extract the aqueous layer with a pre-chilled organic solvent (diethyl ether or ethyl acetate) three times. Combine the organic layers.
-
Washing:
-
Wash the combined organic layers with cold, saturated NaHCO₃ solution to neutralize any remaining acid. Perform this step quickly to minimize contact time.
-
Wash the organic layer with cold brine to remove excess water.
-
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30 °C.
-
Purification (if necessary): If further purification is required, consider column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). Alternatively, vacuum distillation can be employed, maintaining the lowest possible pot temperature.
Start [label="Reaction Mixture"]; Quench [label="Quench with Cold H₂O (0-5 °C)"]; Extract [label="Extract with Cold Organic Solvent"]; Wash_NaHCO3 [label="Wash with Cold Sat. NaHCO₃"]; Wash_Brine [label="Wash with Cold Brine"]; Dry [label="Dry over Na₂SO₄ or MgSO₄"]; Concentrate [label="Concentrate in vacuo (≤ 30 °C)"]; Purify [label="Purify (Column Chromatography or Vacuum Distillation)"]; Final [label="Pure Product"];
Start -> Quench; Quench -> Extract; Extract -> Wash_NaHCO3; Wash_NaHCO3 -> Wash_Brine; Wash_Brine -> Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> Final; }
Caption: Recommended workup workflow to prevent decomposition.Summary of Critical Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C for all aqueous steps | Minimizes the rate of hydrolysis and decarboxylation. |
| pH | Near neutral; avoid strong acids/bases | Prevents acid- or base-catalyzed hydrolysis. |
| Washing Agents | Dilute, weak bases (e.g., sat. NaHCO₃) | Neutralizes acidic impurities with a lower risk of saponification. |
| Concentration | Reduced pressure, bath temp ≤ 30 °C | Avoids thermal decomposition. |
| Purification | Column chromatography or vacuum distillation | Mild methods for separating the target compound from impurities. |
By adhering to these guidelines, researchers can significantly improve the yield and purity of this compound, ensuring the success of their synthetic endeavors.
References
- 1. aklectures.com [aklectures.com]
- 2. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enolate Formation of Sterically Hindered β-Keto Esters
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formation and subsequent reaction of enolates from sterically hindered β-keto esters. These substrates are valuable intermediates but often present significant synthetic hurdles. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: My reaction yield is extremely low, and I'm mostly recovering my starting material. What are the likely causes?
A1: This is the most common issue and typically points to inefficient deprotonation. The steric bulk around the α-proton physically blocks the base from accessing it. Here’s a breakdown of potential causes and solutions:
-
Insufficient Base Strength: The pKa of the α-proton in a typical β-keto ester is around 11, but steric hindrance can effectively increase the kinetic barrier to deprotonation.[1] Your base must be strong enough to overcome this.
-
Solution: Switch to a stronger, non-nucleophilic base. While sodium ethoxide might be sufficient for simple β-keto esters, hindered systems require superbases like Lithium Diisopropylamide (LDA), Lithium Tetramethylpiperidide (LiTMP), or Potassium Hydride (KH).[2][3] LDA is particularly effective as it is an extremely strong base, but its bulky isopropyl groups make it non-nucleophilic.[4][5]
-
-
Inactive Base: Many strong bases are sensitive to moisture and air.
-
Solution: Use freshly prepared or titrated LDA.[6] For solid bases like NaH or KH, ensure they are washed with a dry solvent (e.g., hexane) to remove any passivating oil or oxide layers.
-
-
Presence of Protic Impurities: Trace amounts of water or alcohol in your solvent or on your glassware will quench the strong base before it can deprotonate your substrate.
-
Incorrect Reaction Temperature: Deprotonation with strong, hindered bases is often performed at very low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions.[9][10]
-
Solution: Ensure your cooling bath is maintained at the correct temperature. Add the base slowly to the substrate solution to control any exotherm.
-
Q2: I'm getting a mixture of regioisomers. How can I selectively form one enolate over the other?
A2: When your β-keto ester has multiple, non-equivalent α-protons, you are facing a challenge of regioselectivity, governed by kinetic versus thermodynamic control.
-
Kinetic Control (Favors the less-hindered enolate): The kinetic enolate is formed by removing the most sterically accessible proton. This reaction is faster but often leads to the less stable enolate.[11]
-
Conditions: To favor the kinetic product, use a strong, sterically hindered base like LDA at a very low temperature (-78 °C) in an aprotic, weakly coordinating solvent like THF.[10][12] The low temperature and irreversible nature of the deprotonation with LDA "lock" the reaction at the kinetic product, preventing equilibration to the more stable thermodynamic enolate.[13]
-
-
Thermodynamic Control (Favors the more-substituted enolate): The thermodynamic enolate is the more stable enolate, which typically has a more substituted double bond.[12]
-
Conditions: To favor the thermodynamic product, you need conditions that allow the initially formed enolates to equilibrate. Use a slightly weaker, non-hindered base (like NaH or KH) that allows for reversible deprotonation.[13] Running the reaction at a higher temperature (from 0 °C to room temperature) provides the energy needed to overcome the activation barrier for the formation of the more stable enolate.[9][10]
-
Q3: My base appears to be reacting with my ester carbonyl, leading to saponification or transesterification. How can I avoid this?
A3: This occurs when your base is also a competent nucleophile. Alkoxide bases like sodium ethoxide (NaOEt) are notorious for this.[14]
-
Solution 1: Use a Non-Nucleophilic Base. The best solution is to use a base that is sterically hindered enough to prevent it from attacking the carbonyl carbon.[15] LDA, LiTMP, and KHMDS are excellent choices because their bulk makes them poor nucleophiles while retaining high basicity.[2][4] Hydride bases (NaH, KH) are also non-nucleophilic.[15]
-
Solution 2: Match the Base to the Ester. If you must use an alkoxide base, ensure its alkyl group matches the alcohol portion of your ester.[14] For example, use sodium ethoxide with an ethyl ester. This way, even if transesterification occurs, the product is identical to the starting material, and there is no net change.[14]
Q4: My subsequent alkylation reaction is yielding elimination (E2) products instead of the desired substitution (SN2) product. What's going wrong?
A4: Enolates are strong bases, and if the conditions are not optimized, they can favor elimination over substitution, especially with hindered electrophiles.[16]
-
Substrate (Electrophile) Choice: Secondary and tertiary alkyl halides are more prone to elimination.
-
Solution: Whenever possible, use primary or methyl halides, or activated electrophiles like allylic or benzylic halides. These are much more susceptible to SN2 attack.
-
-
Temperature: Higher temperatures favor elimination pathways.[16]
-
Solution: After forming the enolate at low temperature, add the electrophile at that same low temperature and allow the reaction to warm up very slowly. This minimizes the thermal energy available for the E2 pathway.
-
-
Enolate Reactivity: Highly reactive "naked" enolates can be more basic.
Frequently Asked Questions (FAQs)
Q: What is the fundamental difference between a kinetic and a thermodynamic enolate?
A: An unsymmetrical ketone or β-keto ester can form two different enolates.[9]
-
The kinetic enolate is the one that forms faster. This is typically achieved by removing the proton from the less sterically hindered α-carbon. It is the product of a reaction under irreversible conditions at low temperature.[13]
-
The thermodynamic enolate is the one that is more stable. This is usually the enolate with the more substituted double bond, as substituted alkenes are more stable.[12] It is the favored product when the reaction is allowed to reach equilibrium, typically at higher temperatures with a base that permits reversible protonation/deprotonation.
Q: How do I choose the right base for my sterically hindered substrate?
A: The choice depends entirely on your desired outcome (kinetic vs. thermodynamic). The key is to match the base's pKa and steric profile to the reaction requirements. The pKa of the base's conjugate acid should be significantly higher than that of the β-keto ester (pKa ~11-13) to ensure complete deprotonation.
| Base | Abbreviation | Conjugate Acid | pKa (of Conj. Acid) | Key Characteristics |
| Lithium Diisopropylamide | LDA | Diisopropylamine | ~36[2] | Strong, very bulky, non-nucleophilic. Ideal for kinetic control.[12] |
| Lithium Tetramethylpiperidide | LiTMP | 2,2,6,6-Tetramethylpiperidine | ~37 | Stronger and even bulkier than LDA. |
| Potassium Hydride | KH | Hydrogen (H₂) | ~35[18] | Strong, non-nucleophilic, small. Good for thermodynamic control.[3] |
| Sodium Hydride | NaH | Hydrogen (H₂) | ~35[18] | Similar to KH but generally less reactive.[3] Often used for thermodynamic control. |
| Potassium t-butoxide | KOtBu | t-butanol | ~17[18] | Bulky, strong base, but can be nucleophilic. |
Table 1: Properties of common bases for enolate formation.
Q: What is the role of the solvent? Can I use something other than THF?
A: The solvent is critical. It must be aprotic to avoid protonating the highly basic enolate.[7] Solvents like THF and diethyl ether are ideal because they are weakly coordinating. This means they solvate the lithium cation but do not strongly bind to it, leaving the enolate reactive.[17]
Strongly coordinating aprotic polar solvents like DMSO or HMPA can also be used. They create more "naked" and highly reactive enolates by strongly solvating the cation.[17] However, this increased reactivity can sometimes lead to more side reactions, including a higher propensity for O-alkylation over the desired C-alkylation.[17] For most applications, especially with hindered substrates, THF is the solvent of choice.
Key Experimental Protocols
Safety Precaution: Strong bases like LDA and metal hydrides are highly reactive, corrosive, and/or flammable. Always handle them under an inert atmosphere in a fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Kinetic Enolate Formation using LDA
This protocol aims to generate the less-substituted (kinetic) enolate.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Solvent & Substrate: Add the sterically hindered β-keto ester (1.0 eq) to the flask and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add freshly prepared or titrated LDA (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Enolate Formation: Stir the solution at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate. The solution is now ready for the addition of an electrophile.
Protocol 2: General Procedure for Thermodynamic Enolate Formation using NaH
This protocol aims to generate the more-substituted (thermodynamic) enolate.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, condenser, and nitrogen/argon inlet.
-
Base Preparation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the flask. Wash the NaH with anhydrous hexane (x3) under an inert atmosphere to remove the oil, then carefully remove the hexane via cannula.
-
Solvent & Substrate Addition: Add anhydrous THF to the flask, followed by slow, dropwise addition of the β-keto ester (1.0 eq) solution in THF. (Note: Hydrogen gas is evolved!).
-
Equilibration: Gently heat the mixture to reflux or stir at room temperature for several hours (monitor by TLC) to allow the enolates to equilibrate to the most stable thermodynamic isomer.
-
Reaction: After equilibration, cool the solution (e.g., to 0 °C) before adding the electrophile.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. benchchem.com [benchchem.com]
- 9. Video: Regioselective Formation of Enolates [jove.com]
- 10. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Khan Academy [khanacademy.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 16. fiveable.me [fiveable.me]
- 17. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 18. uwindsor.ca [uwindsor.ca]
Technical Support Center: Improving Diastereoselectivity in Reactions with Difluorocyclobutyl Ketones
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with difluorocyclobutyl ketones. This resource provides in-depth troubleshooting advice and answers to frequently asked questions concerning the control of diastereoselectivity in reactions involving this increasingly important structural motif. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate the unique challenges posed by the electronic and steric properties of these fluorinated compounds.
The gem-difluorocyclobutane moiety is a valuable building block in medicinal chemistry, prized for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability.[1][2] However, the synthetic derivatization of difluorocyclobutyl ketones often presents a significant stereochemical challenge. Achieving high diastereoselectivity during nucleophilic additions or reductions is critical for accessing the desired molecular architecture. This guide is designed to explain the causality behind experimental outcomes and provide actionable solutions to common problems.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Problem: I am observing low diastereoselectivity (poor d.r.) in my nucleophilic addition reactions (e.g., Grignard, organolithium) to a difluorocyclobutyl ketone.
This is the most common challenge. The stereochemical outcome is a result of a competition between different transition states. The key is to understand which factors push the reaction down one pathway over another.
-
Potential Cause 1: Competing Stereochemical Pathways (Felkin-Anh vs. Chelation Control). The facial selectivity of nucleophilic attack on a ketone with an adjacent stereocenter is generally governed by two main models: the Felkin-Anh model and the Cram Chelation model.[3][4] The gem-difluoro group significantly influences these models. Due to the high electronegativity of fluorine, the C-F bonds create a strong dipole, and the anti-periplanar C-F σ* orbital can act as a low-lying LUMO, making the electronegative group behave as the "Large" substituent in the Felkin-Anh model.[4] However, if a Lewis basic atom is present on an adjacent substituent and the organometallic reagent contains a coordinating metal (like Mg²⁺ or Zn²⁺), a rigid five-membered chelate can form, forcing the nucleophile to attack from the opposite face.[5]
-
Solution 1a: Promote Chelation Control for a Specific Diastereomer. To favor the chelation pathway, you must have a chelating group (e.g., -OR, -NR₂) alpha to the ketone and use a reagent with a coordinating metal. Grignard reagents (RMgX) are classic examples.[5]
-
Reagent Choice: Use Grignard (RMgX), organozinc (R₂Zn), or organolanthanum (R₃La) reagents. The divalent or trivalent metal is essential for forming the chelate.[3][6]
-
Solvent: Use coordinating solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O), which stabilize the chelate intermediate.
-
Additive: In some cases, adding a Lewis acid like ZnCl₂ or MgBr₂ can enhance chelation and improve the diastereomeric ratio (d.r.).
-
-
Solution 1b: Promote Felkin-Anh Control. To favor the non-chelation pathway, you need to disrupt the conditions required for chelation.
-
Reagent Choice: Use non-chelating organometallic reagents such as organolithium (RLi) or organocuprate (R₂CuLi) compounds.
-
Solvent: Use non-coordinating solvents like toluene or hexane.
-
Protecting Groups: If an α-hydroxy or α-amino group is present, protecting it with a bulky, non-chelating group (e.g., triisopropylsilyl, TIPS) will sterically block chelate formation and favor the Felkin-Anh model.[7]
-
-
-
Potential Cause 2: Reagent Basicity Leading to Enolization. The electron-withdrawing fluorine atoms increase the acidity of the α-protons on the cyclobutane ring.[8] Highly basic nucleophiles (like certain Grignard or organolithium reagents) can act as bases rather than nucleophiles, deprotonating the ketone to form an enolate. This side reaction consumes the starting material and can scramble stereocenters, leading to poor selectivity and yield.[8]
-
Solution: Use Less Basic Nucleophiles. Organolanthanum reagents have been shown to be crucial for adding carbon nucleophiles to 3,3-difluorocyclobutanone while avoiding the undesired elimination of HF that can occur with more basic reagents.[1][2][6] These reagents are highly nucleophilic but have lower basicity, minimizing enolization.
-
-
Potential Cause 3: High Reaction Temperature. Diastereoselectivity is a result of the kinetic competition between two pathways with different activation energies (ΔG‡). At higher temperatures, there is enough thermal energy to overcome both barriers, leading to a mixture of products.
-
Solution: Lower the Reaction Temperature. Running the reaction at a lower temperature (e.g., -78 °C) will amplify the small differences in activation energy between the competing transition states. The reaction will proceed preferentially through the transition state with the lower energy barrier, resulting in a higher diastereomeric ratio.
-
Problem: My Grignard reaction is causing reduction of the ketone to a secondary alcohol instead of the expected C-C bond formation.
-
Potential Cause: β-Hydride Transfer. This is a known side reaction for Grignard reagents that have hydrogen atoms on their β-carbon (e.g., isopropylmagnesium bromide, cyclohexylmagnesium bromide).[9] The Grignard reagent can deliver a hydride to the carbonyl carbon via a six-membered ring transition state (a Meerwein–Ponndorf–Verley-type reduction), competing with the desired nucleophilic addition. This is often exacerbated by steric hindrance around the carbonyl group.
-
Solution: Choose a Grignard Reagent without β-Hydrogens. Use reagents such as methylmagnesium bromide (MeMgBr), phenylmagnesium bromide (PhMgBr), or benzylmagnesium bromide. If an alkyl chain is required, consider using an organolithium reagent, which is less prone to this side reaction, or explore alternative synthetic routes. In some complex systems, this reduction has been observed even with methyl Grignard reagents, suggesting other factors may be at play.[10]
-
Problem: I am getting poor diastereoselectivity in the hydride reduction of a difluorocyclobutyl ketone.
-
Potential Cause: Small, Unselective Reducing Agent. Small hydride donors like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly reactive but often show poor facial selectivity with sterically similar environments.
-
Solution: Use Sterically Demanding (Bulky) Reducing Agents. Bulky hydride reagents amplify small steric differences between the two faces of the ketone. The nucleophilic hydride will preferentially attack from the less sterically hindered face, leading to higher diastereoselectivity.
-
Recommended Reagents: L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride) are excellent choices for diastereoselective ketone reductions.
-
Chelation-Controlled Reduction: If an α-chelating group is present, using a combination like LiI/LiAlH₄ can promote a chelation-controlled reduction to favor the syn-diol product.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key stereochemical models that predict diastereoselectivity in these reactions, and how do the fluorine atoms play a role?
The two primary models are the Felkin-Anh model (for non-chelation conditions) and the Cram Chelation model.[3][4]
-
Felkin-Anh Model: This model predicts the stereochemistry by arranging the substituents on the adjacent α-carbon based on their steric size (Small, Medium, Large). The largest group (L) orients itself perpendicular to the carbonyl bond to minimize steric clash with the incoming nucleophile. The nucleophile then attacks along the Bürgi-Dunitz trajectory (~107°) from the face opposite the largest group and closer to the smallest group.[4] For difluorocyclobutyl systems, the highly electronegative C-F bonds often dictate that the CF₂ group or a C-F bond acts as the most electronically repulsive ("Large") group, forcing the nucleophile to attack from the opposite face.[4]
-
Cram Chelation Model: This model applies when an α-heteroatom (like oxygen or nitrogen) can form a rigid five-membered ring with the carbonyl oxygen and a Lewis acidic metal from the nucleophilic reagent (e.g., Mg in a Grignard reagent).[5] This chelate locks the conformation of the substrate, and the nucleophile is forced to attack from the less hindered face of this rigid structure, often leading to the opposite diastereomer predicted by the Felkin-Anh model.
The choice between these pathways is the central challenge. The fluorine atoms enhance the electrophilicity of the carbonyl carbon but also influence which substituent is considered "Large" in the Felkin-Anh model due to their powerful electronic effects.[12]
Q2: How do the gem-difluoro substituents specifically influence the reactivity of the cyclobutyl ketone?
The two fluorine atoms have profound electronic effects:
-
Increased Electrophilicity: Fluorine is the most electronegative element. The two fluorine atoms exert a strong inductive electron-withdrawing effect through the sigma bonds of the cyclobutane ring. This pulls electron density away from the carbonyl carbon, making it more electron-deficient (more electrophilic) and thus more reactive towards nucleophiles.[12]
-
Increased Acidity of α-Protons: The same inductive effect that activates the carbonyl also stabilizes the conjugate base that would form upon deprotonation of a C-H bond alpha to the carbonyl. This makes the α-protons more acidic than in a non-fluorinated analogue, increasing the risk of competitive enolization by basic reagents.[8]
-
Modulation of Conformation: The C-F bond prefers a gauche relationship with some substituents, which can influence the ground-state conformation of the cyclobutane ring and, consequently, the facial bias presented to an incoming nucleophile.[12]
Q3: Can I use biocatalysis for the stereoselective reduction of difluorocyclobutyl ketones?
Yes, this is a highly promising approach. Biocatalytic reduction using whole-cell systems (like yeast or bacteria) or isolated enzymes (ketoreductases, KREDs, or alcohol dehydrogenases, ADHs) is well-established for producing chiral alcohols with excellent enantiopurity (>99% ee) and often high diastereoselectivity.[13][14]
-
Advantages: Reactions are run under mild, environmentally friendly conditions (aqueous buffer, room temperature). The high specificity of the enzyme's active site can lead to selectivities that are difficult to achieve with traditional chemical reagents.
-
Screening is Key: A screen of different KREDs from a commercially available kit is the best starting point, as enzyme performance is highly substrate-dependent.
Experimental Protocols and Data
Protocol 1: General Procedure for Chelation-Controlled Grignard Addition
This protocol is a starting point and should be optimized for specific substrates.
-
Apparatus Setup: Under an inert atmosphere (N₂ or Ar), flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow to cool to room temperature.
-
Reagent Addition: Add the α-chelating difluorocyclobutyl ketone (1.0 eq) to the flask and dissolve it in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Slowly add the Grignard reagent (e.g., MeMgBr, 1.2 eq, 1.0 M in THF) dropwise via syringe over 15 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed (typically 1-3 hours), slowly quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR, ¹⁹F NMR, or chiral HPLC analysis.
Table 1: Representative Influence of Reagent on Diastereoselectivity for Ketone Reduction
The following table provides expected trends for the reduction of a model ketone, 2-methyl-3,3-difluorocyclobutanone. Actual results will vary.
| Reagent | Typical Solvent | Temp. (°C) | Expected Major Diastereomer | Typical d.r. (syn:anti) |
| NaBH₄ | Methanol | 0 | syn | 3:1 to 5:1 |
| LiAlH₄ | THF | -78 | syn | 5:1 to 10:1 |
| L-Selectride® | THF | -78 | anti | >20:1 |
| K-Selectride® | THF | -78 | anti | >20:1 |
Note: 'syn' and 'anti' are relative stereochemical descriptors and depend on the specific substrate.
Troubleshooting Workflow
If you are facing issues with diastereoselectivity, this workflow can help diagnose the problem.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. public.websites.umich.edu [public.websites.umich.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. chemistnotes.com [chemistnotes.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 9. adichemistry.com [adichemistry.com]
- 10. Control of the diastereoselectivity at C(20) in the formation of C(21)-fluorinated thevinols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Scientist's Guide to Troubleshooting Peak Tailing in HPLC of Fluorinated Compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to move beyond simple checklists and provide you with a deep, mechanistic understanding of why your fluorinated compounds may be exhibiting peak tailing in High-Performance Liquid Chromatography (HPLC). Poor peak shape is not just an aesthetic issue; it directly compromises the accuracy of quantification and the resolution of your separation, impacting the integrity of your research and development data.[1]
Fluorinated compounds, while offering unique therapeutic properties, often possess characteristics—such as basic nitrogen moieties and the potential for chelation—that make them particularly susceptible to the common pitfalls of reversed-phase chromatography. This guide provides a systematic, question-and-answer framework to diagnose and resolve these issues effectively.
Part 1: Foundational FAQs - The "Why" Behind Peak Tailing
Understanding the root cause is the first step toward a robust solution. This section addresses the fundamental principles governing peak asymmetry.
Q1: What is peak tailing and how is it measured?
A: Peak tailing is a common peak shape distortion where the latter half of a chromatographic peak is broader than the front half.[2] In an ideal, perfectly symmetrical Gaussian peak, the peak shape is evenly distributed around its apex. Tailing indicates that a sub-population of the analyte molecules is being retained longer than the main population, leading to a drawn-out "tail".[3]
This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As) . The USP (United States Pharmacopeia) tailing factor is a common metric, calculated as:
Tf = W₀.₀₅ / 2f
Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
f is the distance from the peak's leading edge to the peak maximum at 5% height.
A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing, though some assays may accept values up to 1.5.[4][5]
Q2: Why might my fluorinated compounds show more peak tailing than other molecules?
A: While the fluorine atoms themselves can introduce unique interactions, the primary reason for tailing often lies with other functional groups commonly found in fluorinated drug candidates. Many fluorinated pharmaceuticals are basic compounds, containing amine or other nitrogenous functional groups.[4] These basic sites are prone to strong, undesirable secondary interactions with the stationary phase, which are a primary cause of peak tailing.[1][2]
Q3: What are "secondary interactions" and how do they cause peaks to tail?
A: In an ideal reversed-phase separation, retention is governed solely by hydrophobic interactions between the analyte and the C18 (or other) stationary phase.[4] However, other retention mechanisms can occur simultaneously. These are called "secondary interactions." For basic and fluorinated compounds, two mechanisms are dominant:
-
Silanol Interactions: Silica-based columns, even those that are "fully end-capped," have residual, unreacted silanol groups (Si-OH) on their surface.[2][6] At mobile phase pH levels above ~3, these silanol groups become deprotonated and negatively charged (Si-O⁻).[4][7] If your fluorinated compound has a basic group, it will be protonated and positively charged. This leads to a strong ion-exchange interaction between the positive analyte and the negative silanol group, delaying the elution of some analyte molecules and causing a classic tailing peak.[7][8]
-
Metal Chelation: Trace metal ions, such as iron, nickel, or titanium, can be present in the stainless-steel components of the HPLC (tubing, frits) or within the silica matrix of the column itself.[9] Certain compounds, especially those with functional groups like carboxylic acids and ketones in proximity, can act as chelating agents, binding to these metal ions.[10][11] This binding creates another retention mechanism, leading to significant peak tailing.[1][12]
Part 2: Systematic Troubleshooting Workflow
Use the following flowchart to methodically diagnose the source of peak tailing. Each diamond-shaped decision point directs you to a specific troubleshooting path and corresponding questions in Part 3.
Part 3: In-Depth Troubleshooting Q&A
This section expands on the workflow, providing detailed explanations and solutions.
Section A: The Column - Your First Suspect
The column is the heart of the separation and a frequent source of performance issues.
Q4: Could my column be the problem? How do I diagnose a column issue?
A: Yes, the column is a primary suspect, especially if performance has degraded over time. Common issues include:
-
Contamination: Strongly retained impurities from samples build up at the column inlet, creating active sites that cause tailing.[6]
-
Column Void: High pressure or pH can cause the silica bed to dissolve or collapse at the inlet, creating a "void" or gap.[4][13] This disrupts the flow path and leads to broad, asymmetric peaks.
-
Blocked Frit: The inlet frit can become blocked with particulate matter from the sample or mobile phase, causing pressure increases and peak distortion.[4]
Diagnosis:
-
Check Pressure: A sudden increase in backpressure often points to a blockage.[3]
-
Reverse and Flush: If permitted by the manufacturer, disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to waste. This can dislodge particulates from the inlet frit.[4][13]
-
Substitute the Column: The quickest diagnostic test is to replace the suspect column with a new, trusted one of the same type. If the peak shape improves, the original column was the source of the problem.[4]
Q5: What is a "base-deactivated" column, and should I be using one for my fluorinated analyte?
A: A base-deactivated column is specifically engineered to minimize the unwanted interactions with basic compounds that cause peak tailing.[14][15] If your fluorinated compound has basic functional groups, using a base-deactivated column is highly recommended.[16][17] Manufacturers achieve this through several strategies:
-
High-Purity Silica: Using silica with very low levels of trace metal impurities.[9]
-
Exhaustive End-capping: After bonding the C18 chains, a small reagent (like trimethylsilane) is used to "cap" and block as many of the remaining silanol groups as possible.[13][14]
-
Polar-Embedded Phases: A polar group (e.g., an amide) is incorporated into the C18 chain near the silica surface. This polar group uses hydrogen bonding to shield the residual silanols, preventing them from interacting with basic analytes.[8][14][15]
Q6: I'm using a Pentafluorophenyl (PFP) column. Aren't they supposed to be good for fluorinated compounds? Why am I still seeing tailing?
A: PFP, or "F5," phases offer unique selectivity compared to standard C18 columns due to multiple interaction mechanisms, including π-π, dipole-dipole, and hydrophobic interactions.[18][19] They can be excellent for separating isomers or structurally similar fluorinated compounds.[20]
However, PFP columns are still typically bonded to a silica support. This means they are also susceptible to the same secondary interactions with surface silanol groups.[18] In fact, some studies suggest that PFP phases can exhibit even stronger ion-exchange interactions with basic analytes compared to their C18 counterparts.[18][21] Therefore, all the same rules about mobile phase pH optimization and the potential need for additives still apply.
Section B: The Mobile Phase - Fine-Tuning Your Eluent
The mobile phase composition is your most powerful tool for controlling retention and peak shape.
Q7: How critical is mobile phase pH, and how do I select the optimal pH for my fluorinated compound?
A: Mobile phase pH is arguably the most critical parameter for controlling the peak shape of ionizable compounds.[22][23] Operating near the analyte's pKa will result in a mixed population of ionized and unionized forms, leading to split or severely tailed peaks.[8][22]
The Rule of Thumb: To ensure a single ionic form and good peak shape, adjust the mobile phase pH to be at least 2 units away from your analyte's pKa.[5]
-
For Basic Compounds: Set the pH 2 units below the pKa. This ensures the compound is fully protonated (positively charged). A low pH (e.g., 2.5-3.5) also suppresses the ionization of the acidic silanol groups on the column, minimizing the ion-exchange interactions that cause tailing.[4][7]
-
For Acidic Compounds: Set the pH 2 units above the pKa to ensure the compound is fully deprotonated (negatively charged).
Q8: TFA vs. Formic Acid vs. DFA: Which mobile phase additive should I use to improve peak shape?
A: Acidic additives are used to control pH and act as ion-pairing agents, which can further improve peak shape for basic analytes. The choice of additive involves a trade-off between chromatographic performance (peak shape) and mass spectrometry (MS) sensitivity.[24][25]
| Additive | Typical Conc. | Properties & Use Cases | MS Compatibility |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | A strong acid and effective ion-pairing agent. It pairs with protonated basic analytes, masking them from silanol interactions and yielding sharp, symmetrical peaks.[24][26] | Poor . Causes significant signal suppression in ESI-MS due to the formation of strong gas-phase ion pairs.[27][28] |
| Formic Acid (FA) | 0.1% | A weaker acid with minimal ion-pairing ability. Often results in broader peaks compared to TFA because it is less effective at masking secondary interactions.[29] | Excellent . It is volatile and does not typically cause ion suppression, making it the standard choice for LC-MS.[24] |
| Difluoroacetic Acid (DFA) | 0.05 - 0.1% | An intermediate choice. It is a stronger acid than FA but weaker than TFA.[24] It provides a good balance, offering better peak shape than FA while causing much less ion suppression than TFA.[27] | Good . A strong compromise for methods requiring both good UV peak shape and MS sensitivity.[24][27] |
Q9: My compound is basic. I've heard adding a "competing base" can help. How does that work?
A: Yes, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase is a classic strategy to improve the peak shape of basic compounds.[5]
Mechanism: The competing base is a small, basic molecule that is added at a concentration high enough to saturate the active silanol sites on the stationary phase. It effectively "outcompetes" your analyte for these sites. With the active sites blocked by the TEA, your fluorinated analyte elutes without undergoing secondary interactions, resulting in a much more symmetrical peak.[7] This is often used at a concentration of around 0.1%.
Section C: The Hidden Culprits - System & Sample Effects
If you've optimized your column and mobile phase but tailing persists, it's time to investigate these less obvious sources.
Q10: My new column and optimized mobile phase still give tailing peaks. What else could be wrong?
A: If you have ruled out column and mobile phase issues, the next most likely culprit is metal contamination within your HPLC system. This is a frequently overlooked cause of severe peak tailing for chelating compounds.[10] Metal ions can leach from stainless steel frits, tubing, and pump components, especially when using pure organic solvents or certain buffers, and then accumulate on the column.[12][10]
Q11: How can I diagnose and fix metal contamination in my HPLC system?
A: Diagnosing metal contamination can be done by exclusion or by a specific test:
-
Diagnosis by Additive: Add a small amount of a strong chelating agent, like Ethylenediaminetetraacetic acid (EDTA), to your mobile phase (e.g., 0.1-1 mM).[11] EDTA will preferentially bind to the metal ions in the system, preventing your analyte from interacting with them. If the addition of EDTA dramatically improves your peak shape, you have confirmed metal contamination is the issue.[9]
-
Fixing the Issue: The system needs to be passivated. This involves flushing the entire system (bypassing the column) with an acidic solution to remove the metal ions. See Protocol 2 for a detailed procedure. Using bio-inert or PEEK-lined systems can also prevent this issue from occurring.[10]
Q12: What are "extra-column effects" and how do I minimize them?
A: Extra-column effects refer to any contribution to peak broadening or tailing that occurs outside of the column itself.[9] This volume includes the injector, sample loop, connecting tubing, and detector flow cell.[30] While it affects all peaks, it is most noticeable for early-eluting, sharp peaks.[13][31]
Minimization Strategies:
-
Tubing: Use the shortest possible length of tubing with the narrowest internal diameter (ID) that is practical for your system's pressure limits (e.g., 0.005" or ~125 µm ID).[8][32]
-
Connections: Ensure all fittings are properly made (e.g., using the correct ferrule depth) to avoid dead volumes.
-
Detector: Use a detector flow cell with a volume appropriate for the scale of your chromatography. Using a large preparative flow cell for analytical work will cause significant dispersion.[30]
Q13: Could my sample injection be the cause of the tailing?
A: Yes, the sample itself can be the source of peak shape problems in two main ways:
-
Mass Overload: Injecting too much analyte mass can saturate the stationary phase, leading to a distorted peak that can appear as tailing or fronting.[1][13] To test for this, simply dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.[13]
-
Solvent Mismatch: The sample should ideally be dissolved in the mobile phase itself or a solvent that is weaker than the mobile phase.[5] Dissolving your sample in a very strong solvent (e.g., 100% Acetonitrile for a run starting at 10% Acetonitrile) will cause the sample band to spread out at the column head, resulting in broad and distorted peaks.[1]
Part 4: Essential Experimental Protocols
Protocol 1: Diagnosing Column Health (Void Test & Frit Blockage)
This protocol helps determine if a physical problem with the column is the cause of peak tailing.
-
Initial Benchmark: Run a standard on a new, high-quality column and record the backpressure, peak shape (Tf), and efficiency (plate count). This is your reference.
-
Disconnect Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Reverse Flush: Reverse the column direction and flush with 10-20 column volumes of a strong, filtered solvent (e.g., 100% Acetonitrile for reversed-phase). Monitor the backpressure. A gradual decrease may indicate a partially blocked frit has been cleared.
-
Return to Normal Flow: Reconnect the column in the correct flow direction (but not to the detector yet) and flush with the mobile phase until the pressure stabilizes.
-
Reconnect and Test: Reconnect the detector and inject your standard again.
-
If performance returns: The issue was likely a blockage at the inlet frit.[4]
-
If tailing persists and pressure is lower than the benchmark: You likely have a column void. The column should be replaced.[13]
-
If tailing persists and pressure is stable: The issue is likely chemical (contamination, aging) rather than physical.
-
Protocol 2: System Passivation and Removal of Metal Contamination
This procedure uses an acid wash to remove metal ion contaminants from the HPLC flow path. Warning: Consult your HPLC manufacturer's guidelines before performing this procedure. Do not perform on systems with components not compatible with strong acids.
-
Prepare Passivation Solution: Prepare a solution of 6M Nitric Acid (HNO₃). Handle with extreme care and appropriate personal protective equipment (PPE). An alternative, milder solution is a 10-50 mM solution of EDTA.[10]
-
Remove Column: Remove the column and replace it with a union or a piece of PEEK tubing.
-
System Flush: Place all solvent lines into the passivation solution.
-
Prime and Purge: Prime all pump heads with the solution.
-
Wash Flow Path: Flush the entire system (all pump lines, autosampler, and detector flow cell) at a low flow rate (e.g., 0.1-0.5 mL/min) for 30-60 minutes. Direct the outlet to a dedicated waste container.
-
Water Wash: Replace the passivation solution with fresh, high-purity HPLC-grade water and flush the entire system for another 30-60 minutes to remove all traces of the acid.
-
Solvent Wash: Finally, replace the water with your normal operating solvent (e.g., Methanol or Acetonitrile) and flush the system until equilibrated.
-
Reinstall Column: Reinstall a column (preferably a new one to avoid re-contamination) and test the system.
Conclusion
Troubleshooting peak tailing for fluorinated compounds is a systematic process of elimination. By starting with the most common culprits—secondary silanol interactions and improper mobile phase pH—and methodically working through potential column, system, and sample issues, you can restore peak symmetry and ensure the generation of high-quality, reliable data. Always remember that a modern, high-quality, base-deactivated column is the best foundation for analyzing basic compounds, and careful control over your mobile phase is the key to unlocking its performance.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. silcotek.com [silcotek.com]
- 11. benchchem.com [benchchem.com]
- 12. ymc.eu [ymc.eu]
- 13. labcompare.com [labcompare.com]
- 14. Base Deactivated HPLC Column Definition - HPLC Primer [mtc-usa.com]
- 15. How do intrinsically base-deactivated phases work? [discover.restek.com]
- 16. SH Guard Columns Base Deactivated : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. scribd.com [scribd.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. silicycle.com [silicycle.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. m.youtube.com [m.youtube.com]
- 24. waters.com [waters.com]
- 25. researchgate.net [researchgate.net]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. waters.com [waters.com]
- 28. benchchem.com [benchchem.com]
- 29. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 30. Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis | Separation Science [sepscience.com]
- 31. pharmagrowthhub.com [pharmagrowthhub.com]
- 32. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Managing Thermal Instability of β-Keto Esters During Distillation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for managing the inherent thermal instability of β-keto esters during purification by distillation. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies required to maximize the yield and purity of these valuable synthetic intermediates.
Introduction: The Challenge of β-Keto Ester Purification
β-Keto esters are pivotal building blocks in organic synthesis, prized for the reactivity of their acidic α-hydrogen.[1] However, the very 1,3-dicarbonyl functionality that makes them so useful also renders them susceptible to thermal degradation. The primary pathway for this degradation is hydrolysis to a β-keto acid intermediate, which readily undergoes decarboxylation upon heating to yield a ketone and carbon dioxide.[2] This process can significantly reduce the yield of the desired ester, particularly during purification steps that involve elevated temperatures, such as distillation. This guide provides a comprehensive framework for understanding and mitigating this instability.
Frequently Asked Questions (FAQs)
Q1: Why is my β-keto ester decomposing during distillation, even under vacuum?
A1: Decomposition, primarily through decarboxylation, is the principal challenge. The β-keto ester can hydrolyze to the corresponding β-keto acid, which is thermally unstable and loses CO₂ upon heating.[1][3] Even under vacuum, the temperatures required for distillation can be sufficient to initiate this process, especially if trace amounts of acid or water are present from the workup.
Q2: What is the primary degradation pathway I should be concerned about?
A2: The main degradation pathway is decarboxylation. This reaction is facilitated by heat and the presence of acidic or basic residues.[4] The process involves a cyclic transition state, leading to the formation of an enol intermediate that tautomerizes to the more stable ketone.[2]
Q3: How critical is the removal of acidic or basic catalysts from the reaction mixture before distillation?
A3: It is absolutely critical. Residual acidic or basic catalysts can significantly accelerate the hydrolysis of the ester to the thermally labile β-keto acid, promoting decarboxylation.[5] A thorough and careful neutralization and washing protocol during the workup is essential to ensure the stability of your product during distillation.
Q4: Can I use boiling chips for vacuum distillation of β-keto esters?
A4: It is strongly advised to use a magnetic stir bar instead of boiling chips for vacuum distillation.[6] Boiling chips can be ineffective under reduced pressure and may lead to bumping. Vigorous stirring provides a more controlled and even boil, which is crucial for preventing superheating and subsequent decomposition of heat-sensitive compounds.
Q5: At what point should I stop the distillation?
A5: Stop the distillation when the temperature of the distilling vapor begins to drop, or when you observe a significant increase in the temperature of the distillation pot without a corresponding rise in the vapor temperature. Pushing the distillation to dryness can lead to the concentration of impurities and potential decomposition of the residue at high temperatures.
Troubleshooting Guide: Distillation Issues
This section addresses common problems encountered during the distillation of β-keto esters and provides actionable solutions.
| Observed Problem | Potential Cause(s) | Troubleshooting Protocol & Solutions |
| Low or No Product Distilling | 1. Vacuum is too high/temperature is too low. 2. System leak. 3. Product decomposed in the pot. | 1. Adjust Conditions: Gradually increase the heat bath temperature or slightly decrease the vacuum. Consult a pressure-temperature nomograph.2. Check for Leaks: Ensure all joints are properly sealed. A hissing sound is a common indicator of a leak.[6]3. Assess Residue: If the pot residue is dark or tarry, decomposition has likely occurred. Re-evaluate the workup procedure to ensure all acidic/basic impurities were removed. |
| Product is Contaminated (e.g., with starting materials or ketone byproduct) | 1. Inefficient fractional distillation. 2. Co-distillation with impurities. 3. Decarboxylation during distillation. | 1. Improve Separation: Use a fractionating column (e.g., Vigreux) for compounds with close boiling points.2. Optimize Workup: Ensure the pre-distillation workup effectively removes all impurities.3. Minimize Thermal Stress: Use a lower distillation temperature by applying a deeper vacuum. Ensure the crude material is completely neutral before distilling.[5] |
| Foaming or Bumping in the Distillation Flask | 1. Residual volatile solvents. 2. Uneven heating. 3. Decomposition generating gas (CO₂). | 1. Pre-Evaporate Solvents: Ensure all low-boiling solvents are removed on a rotary evaporator before high-vacuum distillation.2. Ensure Even Heating & Stirring: Use a magnetic stir bar and a heating mantle with a sand or oil bath for uniform heat distribution.[7]3. Address Decomposition: If bumping is vigorous and accompanied by discoloration, stop the distillation. This indicates significant decomposition. Re-purify the remaining material after re-evaluating the workup. |
| Distillate Solidifies in the Condenser | 1. Product has a high melting point. 2. Cooling water is too cold. | 1. Warm the Condenser: Turn off the cooling water or run warm water through the condenser jacket to melt the solid and allow it to flow into the receiving flask.2. Adjust Coolant Temperature: Use room temperature water for the condenser if the product's melting point is close to the temperature of the chilled water. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the distillation of β-keto esters.
Caption: A troubleshooting flowchart for β-keto ester distillation.
In-Depth Experimental Protocols
Protocol 1: Neutralization Wash to Prevent Hydrolysis
A meticulous workup is the first line of defense against thermal decomposition. The goal is to completely remove any acidic or basic species before any heating steps.
Objective: To neutralize the crude reaction mixture and remove water-soluble impurities.
Step-by-Step Methodology:
-
Quench the Reaction: Carefully quench the reaction mixture, typically by pouring it into a separatory funnel containing cold water or a saturated aqueous solution of ammonium chloride.[8]
-
Extract the Product: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Acid/Base Wash:
-
If the reaction was run under basic conditions, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to neutralize any remaining base.
-
If the reaction was run under acidic conditions, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.[5] This neutralizes the acid catalyst. Perform this step carefully to vent the separatory funnel frequently and release the pressure from CO₂ evolution.
-
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water and aids in breaking up emulsions.[8]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9]
-
Filtration and Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Crucially, use a low bath temperature during solvent removal to prevent premature decomposition.[10]
Protocol 2: Vacuum Distillation of a Thermally Sensitive β-Keto Ester
Objective: To purify the β-keto ester by distillation under reduced pressure, thereby lowering the boiling point and minimizing thermal decomposition.
Step-by-Step Methodology:
-
Apparatus Setup:
-
System Check:
-
Distillation:
-
Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle and a temperature controller.
-
Increase the temperature gradually.
-
Collect the fraction that distills at a constant temperature. This is your purified product.
-
-
Shutdown:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.[6]
-
Slowly and carefully vent the system to return it to atmospheric pressure before turning off the vacuum source.[7] This prevents oil from the pump from being sucked back into the system.
-
Data Table: Boiling Points of Common β-Keto Esters Under Vacuum
| Compound | Atmospheric BP (°C) | BP at 20 mmHg (°C) | BP at 10 mmHg (°C) |
| Methyl Acetoacetate | 169-170 | ~75 | ~65 |
| Ethyl Acetoacetate | 180-181 | 78 | ~71 |
| tert-Butyl Acetoacetate | 198 | ~94 | ~84 |
Note: These are approximate values. Actual boiling points may vary depending on the accuracy of the pressure measurement.
The Mechanism of Instability: Decarboxylation
The core issue of thermal instability is the decarboxylation of the corresponding β-keto acid. This process is thermodynamically favorable and proceeds through a six-membered cyclic transition state.
Caption: The thermal degradation pathway of β-keto esters.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final rendered output.
References
- 1. aklectures.com [aklectures.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Vacuum Distillation [sites.science.oregonstate.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. How To Run A Reaction [chem.rochester.edu]
Validation & Comparative
1H and 19F NMR analysis of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate
An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Analysis of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and analysis of Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of this compound. As a Senior Application Scientist, this document moves beyond a simple data sheet to explain the causality behind experimental choices and interpretive reasoning, ensuring a robust understanding for professionals in drug discovery and chemical research.
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, such as metabolic stability and binding affinity.[1] The 3,3-difluorocyclobutyl group, in particular, has emerged as a valuable bioisostere for carbonyls and gem-dimethyl groups. Consequently, unambiguous structural verification of molecules containing this moiety is critical. NMR spectroscopy, leveraging both proton (¹H) and fluorine-19 (¹⁹F) nuclei, stands as the definitive method for this purpose.
The Subject Molecule: Structural Overview
This compound (CAS 1191096-28-2) is a versatile building block incorporating a methyl ester, a ketone, and the key 3,3-difluorocyclobutyl ring.[2][3] Understanding its structure requires pinpointing the chemical environment of each proton and fluorine atom.
Caption: Structure of this compound with proton (a-e) and fluorine (f) environments.
Experimental Protocol: A Self-Validating Workflow
Acquiring high-fidelity NMR data is paramount. The following protocol is designed to yield clean, interpretable spectra for both ¹H and ¹⁹F nuclei.
Step 1: Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of this compound. Precision is key for potential quantitative applications and ensuring good signal-to-noise.
-
Solvent Choice: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing power for moderately polar organics and its single, well-characterized residual solvent peak (δ ≈ 7.26 ppm), which serves as a convenient internal reference for the ¹H spectrum.[4]
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the solution height is adequate to be within the detection region of the NMR probe.
Step 2: Spectrometer Setup & Acquisition
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe capable of detecting both ¹H and ¹⁹F frequencies.
-
Tuning and Matching: Tune and match the probe for both the ¹H and ¹⁹F channels to maximize sensitivity and ensure efficient power transfer.
-
Shimming: Shim the magnetic field homogeneity using the deuterium lock signal from the CDCl₃. This step is critical for achieving sharp spectral lines and resolving fine coupling patterns.
Step 3: Data Acquisition
-
¹H NMR Spectrum:
-
Experiment: A standard single-pulse 'zg' sequence is typically sufficient.
-
Parameters: Acquire 16-32 scans with a relaxation delay (d1) of 2-5 seconds to allow for full proton relaxation.
-
Referencing: Calibrate the spectrum by setting the residual CHCl₃ peak to δ 7.26 ppm.[4]
-
-
¹⁹F NMR Spectrum:
-
Experiment: A single-pulse experiment with proton decoupling ('zgdc') is recommended. Proton decoupling removes all ¹H-¹⁹F coupling, simplifying the spectrum to a single peak and improving the signal-to-noise ratio.
-
Parameters: Acquire 64-128 scans. The spectral width should be set wide enough (e.g., -250 to 50 ppm) to ensure the signal is captured.
-
Referencing: The chemical shift is referenced externally or internally to a known standard, typically CFCl₃ at δ 0.00 ppm.[5]
-
Caption: Experimental workflow for acquiring ¹H and ¹⁹F NMR spectra.
Spectroscopic Data Analysis: A Comparative Approach
The true power of NMR lies in detailed spectral interpretation. Below is a comparative analysis of the expected data versus alternative methods.
¹H NMR Spectral Data (Expected)
The proton spectrum provides a complete map of the hydrogen framework.
| Label | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| e | -OCH₃ | ~ 3.75 | s (singlet) | 3H |
| d | -C(O)CH₂ C(O)- | ~ 3.50 | s (singlet) | 2H |
| c | -C(O)CH - | ~ 3.45 | m (multiplet) | 1H |
| a, b | Cyclobutyl -CH₂ - | ~ 2.8 - 3.1 | m (multiplet) | 4H |
Expertise & Causality:
-
The methyl ester protons (e) are deshielded by the adjacent oxygen, appearing as a clean singlet around 3.75 ppm.
-
The active methylene protons (d) are situated between two electron-withdrawing carbonyl groups, shifting them downfield to ~3.50 ppm. They appear as a singlet due to the absence of adjacent protons.
-
The cyclobutyl protons (a, b, c) exhibit the most complex signals. They are diastereotopic and couple with each other (²JHH), with adjacent protons (³JHH), and, crucially, with the fluorine atoms (²JHF and ³JHF). This results in complex, overlapping multiplets that are difficult to resolve without advanced 2D NMR techniques. The methine proton (c) adjacent to the carbonyl is expected to be the most downfield of this group.
¹⁹F NMR Spectral Data (Expected)
The ¹⁹F spectrum provides direct, highly sensitive information about the fluorinated core of the molecule. Fluorine has a 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR nearly as sensitive as ¹H NMR.[6]
| Label | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) |
| f | -CF₂ - | ~ -105 to -115 | s (singlet) |
Expertise & Causality:
-
Chemical Shift: The geminal difluoride on a cyclobutane ring is expected in the range of -105 to -115 ppm relative to CFCl₃. This chemical shift is highly sensitive to the local electronic environment.[6]
-
Multiplicity: With proton decoupling, the two chemically and magnetically equivalent fluorine atoms will appear as a sharp singlet. If a proton-coupled spectrum were acquired, this signal would be a complex multiplet (a triplet of triplets) due to coupling with the four adjacent protons on the cyclobutane ring. The decoupled spectrum is preferred for its simplicity and superior signal-to-noise.
Comparison with Alternative Analytical Methods
While other techniques provide valuable information, they lack the comprehensive structural detail of multinuclear NMR.
| Method | Information Provided | Limitations for This Molecule |
| Mass Spectrometry (MS) | Provides molecular weight and fragmentation data, confirming the molecular formula C₈H₁₀F₂O₃ (MW: 192.16 g/mol ).[2] | Does not reveal the specific connectivity of atoms. Cannot distinguish between isomers. |
| Infrared (IR) Spectroscopy | Confirms the presence of functional groups: strong C=O stretches (~1720-1750 cm⁻¹) and C-F bond stretches (~1100-1300 cm⁻¹).[7] | Provides no information on the carbon-hydrogen framework or the specific arrangement of atoms. |
| Elemental Analysis | Confirms the percentage composition of C, H, and O. | Does not provide structural information, only the empirical formula. |
Trustworthiness: The combined ¹H and ¹⁹F NMR dataset provides a unique "fingerprint" of the molecule. The proton NMR confirms the presence and relative ratios of all non-exchangeable protons, while the ¹⁹F NMR confirms the specific fluorinated moiety. This dual-nucleus approach provides a self-validating system that is far more authoritative than any single alternative method for complete structural elucidation. Other techniques like gas chromatography can be used for purity analysis but not for primary structure determination.[8]
Conclusion
For the definitive structural analysis of this compound, the synergistic use of ¹H and ¹⁹F NMR spectroscopy is indispensable. While methods like MS and IR can corroborate aspects of the structure, only NMR provides the detailed, atom-by-atom connectivity map required by researchers in drug development and synthetic chemistry. The protocols and interpretive logic outlined in this guide establish a robust framework for obtaining and analyzing high-quality, reliable data for this and other critically important fluorinated building blocks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 1191096-28-2 | RXB09628 [biosynth.com]
- 3. 1191096-28-2|this compound|BLD Pharm [bldpharm.com]
- 4. rsc.org [rsc.org]
- 5. colorado.edu [colorado.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Unraveling the Fragmentation Jigsaw: A Comparative Guide to the Mass Spectra of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate and its Non-Fluorinated Analog
A Senior Application Scientist's Perspective on Predicting Electron Ionization Fragmentation
For researchers and professionals in drug development and chemical synthesis, mass spectrometry is an indispensable tool for structural elucidation. The fragmentation pattern generated by electron ionization (EI) provides a molecular fingerprint, offering deep insights into a compound's architecture. This guide delves into the predicted fragmentation behavior of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate , a molecule of interest due to its unique combination of a β-keto ester functionality and a gem-difluorinated cycloalkane ring.
In the absence of a publicly available experimental spectrum for this specific compound, this guide will employ fundamental principles of mass spectrometry and established fragmentation patterns of related structural motifs to construct a theoretical, yet scientifically grounded, analysis. To highlight the significant influence of fluorine substitution on fragmentation pathways, we will draw a detailed comparison with its non-fluorinated counterpart, Methyl 3-cyclobutyl-3-oxopropanoate .
The Foundation: Principles of Electron Ionization Mass Spectrometry
Electron ionization (EI) is a "hard" ionization technique where a molecule in the gas phase is bombarded with high-energy electrons (typically 70 eV).[1][2] This collision imparts significant energy into the molecule, causing the ejection of an electron to form a molecular ion (M•+), which is a radical cation.[2] The excess energy within the molecular ion often leads to its fragmentation into smaller, charged ions and neutral radicals or molecules.[1][2] The resulting mass spectrum is a plot of the relative abundance of these fragment ions versus their mass-to-charge ratio (m/z). The fragmentation pathways are not random; they are governed by the relative stability of the resulting cations and radicals, making the mass spectrum a rich source of structural information.[2]
Predicted Fragmentation of Methyl 3-cyclobutyl-3-oxopropanoate: The Non-Fluorinated Baseline
To appreciate the impact of the gem-difluoro group, we first propose the fragmentation pattern for the non-fluorinated analog, Methyl 3-cyclobutyl-3-oxopropanoate (Molecular Weight: 156.18 g/mol ). The structure contains two key functionalities that will dictate its fragmentation: a β-keto ester and a cyclobutyl ring.
The fragmentation of β-keto esters is well-documented and primarily involves α-cleavage (cleavage of the bond adjacent to a carbonyl group) and the McLafferty rearrangement.[3] For cyclic ketones, α-cleavage adjacent to the carbonyl group, leading to ring opening, is a common initial step.[4]
Key Predicted Fragmentation Pathways:
-
α-Cleavage: The bonds adjacent to the two carbonyl groups are susceptible to cleavage.
-
Cleavage 'a': Loss of the methoxy radical (•OCH₃) to form an acylium ion at m/z 125.
-
Cleavage 'b': Loss of the cyclobutyl group as a radical to form an acylium ion at m/z 101.
-
Cleavage 'c': The most likely α-cleavage is the loss of the cyclobutylcarbonyl radical, leading to the formation of the resonance-stabilized ion at m/z 59 , corresponding to the [CH₃OC(O)CH₂]⁺ fragment.
-
Cleavage 'd' (ring opening): α-cleavage of a C-C bond within the cyclobutyl ring attached to the carbonyl group initiates ring opening. This can be followed by subsequent fragmentations.
-
-
McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to a carbonyl oxygen, followed by the cleavage of the α-β bond. In this molecule, a γ-hydrogen is available on the cyclobutyl ring. This would lead to the formation of a neutral cyclobutene molecule and a charged enol fragment.
Proposed Fragmentation Scheme for Methyl 3-cyclobutyl-3-oxopropanoate:
Caption: Predicted major fragmentation pathways for Methyl 3-cyclobutyl-3-oxopropanoate.
Table 1: Predicted Key Fragments for Methyl 3-cyclobutyl-3-oxopropanoate
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 156 | [C₈H₁₂O₃]•+ | Molecular Ion |
| 125 | [C₇H₉O₂]⁺ | α-cleavage (loss of •OCH₃) |
| 101 | [C₄H₅O₃]⁺ | α-cleavage (loss of •C₄H₇) |
| 85 | [C₅H₉O]⁺ | α-cleavage (loss of •CH₂COOCH₃) |
| 59 | [C₂H₃O₂]⁺ | α-cleavage (loss of C₄H₇CO•) |
| 57 | [C₄H₉]⁺ | Rearrangement and cleavage |
| 55 | [C₄H₇]⁺ | From m/z 85 (loss of CO) |
The Impact of Fluorine: Predicted Fragmentation of this compound
Now, let's introduce two fluorine atoms at the 3-position of the cyclobutyl ring. The molecular weight of this compound is 192.16 g/mol .[5][6] The strong electron-withdrawing nature of fluorine and the high strength of the C-F bond will significantly influence the fragmentation pattern. While the fluorine atoms themselves do not readily participate in the initial ionization, their inductive effect can alter bond strengths and the stability of resulting fragments.[7] The presence of fluorine also introduces the possibility of new fragmentation pathways, such as the loss of HF.
Key Predicted Differences in Fragmentation:
-
Shift in Fragment Masses: All fragments containing the difluorocyclobutyl moiety will have their m/z values shifted by +36 amu (2 x F - 2 x H) compared to the non-fluorinated analog.
-
Influence on α-Cleavage:
-
The electron-withdrawing effect of the fluorine atoms may influence the relative rates of the different α-cleavages.
-
The fragment corresponding to the difluorocyclobutylcarbonyl cation, [C₅H₇F₂O]⁺, is expected at m/z 121 .
-
Loss of the difluorocyclobutyl radical will still lead to the fragment at m/z 101 .
-
Loss of the methoxy radical will result in a fragment at m/z 161 .
-
-
Ring Fragmentation and Fluorine-Specific Losses:
-
Fragmentation of the difluorocyclobutyl ring itself is likely to be more complex. The presence of the gem-difluoro group can promote rearrangements and the elimination of small, stable neutral molecules.
-
A characteristic fragmentation for fluorinated compounds is the loss of hydrogen fluoride (HF, 20 amu). We can predict fragments arising from the loss of one or two molecules of HF from various parent ions. For example, a peak at m/z 101 ([C₅H₆FO]⁺) could arise from the m/z 121 fragment via loss of HF.
-
Proposed Fragmentation Scheme for this compound:
Caption: Predicted major fragmentation pathways for this compound.
Comparative Analysis of Predicted Mass Spectra
The most striking difference in the predicted mass spectra will be the shift of fragment masses containing the cyclobutyl ring. However, the relative abundances of these peaks may also differ significantly.
Table 2: Comparative Summary of Predicted Key Fragments
| Fragmentation Pathway | Non-Fluorinated Analog (m/z) | Difluorinated Analog (m/z) | Expected Influence of Fluorination |
| Molecular Ion | 156 | 192 | Presence depends on stability |
| Loss of •OCH₃ | 125 | 161 | Relative abundance may change |
| Loss of •CH₂COOCH₃ | 85 ([C₅H₉O]⁺) | 121 ([C₅H₇F₂O]⁺) | Likely a significant peak in both |
| Loss of Cyclobutyl Radical | 101 | 101 | Relative abundance may be altered |
| Loss of Cyclobutylcarbonyl Radical | 59 | 59 | Expected to be a stable, common fragment |
| Loss of HF from [C₅H₇F₂O]⁺ | - | 101 | Unique and diagnostic for the fluoro compound |
| Difluorocyclobutyl Cation | - | 91 ([C₄H₅F₂]⁺) | Possible rearrangement product |
The presence of fragments at m/z 121, 101 (from HF loss), and 91 would be strong indicators of the difluorocyclobutyl moiety. Conversely, the non-fluorinated compound would be characterized by prominent peaks at m/z 85 and 55. The common fragment at m/z 59 is expected in both spectra, arising from the stable methoxyacetyl cation.
Experimental Protocol: Acquiring Electron Ionization Mass Spectra
For researchers wishing to obtain experimental data, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization would be appropriate:
-
Sample Preparation: Dissolve a small amount (e.g., 1 mg) of the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
GC Separation:
-
Injector: Split/splitless injector, operated at a temperature that ensures volatilization without thermal degradation (e.g., 250 °C).
-
Column: A standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Oven Program: A temperature ramp designed to elute the compound of interest as a sharp peak (e.g., start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry Detection:
-
Interface Temperature: Set to a temperature that prevents condensation (e.g., 280 °C).
-
Ion Source: Electron Ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Scan Range: A range that encompasses the molecular ion and expected fragments (e.g., m/z 40-400).
-
This protocol provides a starting point for the analysis of these and similar compounds. Optimization of temperatures and ramp rates may be necessary to achieve the best chromatographic separation and spectral quality.
Conclusion
While awaiting experimental verification, a detailed theoretical framework for the mass spectral fragmentation of this compound can be confidently proposed based on established chemical principles. The introduction of the gem-difluoro group is predicted to not only shift the masses of key fragments but also to introduce new fragmentation channels, such as the loss of HF, which would serve as a diagnostic marker. The comparative analysis with the non-fluorinated analog underscores the profound influence of fluorine substitution on fragmentation behavior. This guide provides a robust predictive tool for researchers working with fluorinated compounds, enabling a deeper interpretation of their mass spectral data and facilitating more rapid and accurate structural elucidation.
References
- 1. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1191096-28-2|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 1191096-28-2 | RXB09628 [biosynth.com]
- 7. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate and its Non-Fluorinated Analogs
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for modulating physicochemical and pharmacological properties. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, conformation, and metabolic stability. This guide provides an in-depth comparative analysis of the reactivity of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate, a versatile fluorinated building block[1][2][3][4], and its non-fluorinated counterpart, Methyl 3-cyclobutyl-3-oxopropanoate. Through a combination of theoretical principles and practical experimental designs, we will explore how the geminal difluoro group on the cyclobutane ring impacts the reactivity of the adjacent β-keto ester moiety.
This guide is intended for researchers, scientists, and professionals in drug development who are looking to leverage the nuanced effects of fluorination in their synthetic strategies. We will delve into the underlying electronic effects, predict reactivity trends, and provide detailed experimental protocols to validate these hypotheses.
The Influence of Fluorine on Carbonyl Reactivity: A Theoretical Framework
The reactivity of β-keto esters is largely governed by the interplay between the ketone and ester functionalities.[5][6] Key aspects of their reactivity include the acidity of the α-protons, the propensity for enolate formation, and the susceptibility of the carbonyl carbons to nucleophilic attack.[6] The introduction of a 3,3-difluorocyclobutyl group is expected to significantly alter these properties through strong inductive effects.
Fluorine is the most electronegative element, and its presence leads to a strong electron-withdrawing effect (-I effect) that propagates through the carbon skeleton. In this compound, the two fluorine atoms will polarize the C-F bonds, drawing electron density away from the cyclobutane ring and, consequently, from the adjacent carbonyl group.
Expected Consequences of Fluorination:
-
Increased Electrophilicity of the Ketone Carbonyl: The inductive electron withdrawal by the difluoro group will render the ketone carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.
-
Enhanced Acidity of α-Protons: The electron-withdrawing nature of the difluorocyclobutyl group will stabilize the conjugate base (enolate) formed upon deprotonation of the α-carbon, thereby increasing the acidity of these protons.[5] This should facilitate enolate formation even with weaker bases.
-
Alteration of Keto-Enol Tautomerism: The stability of the enol tautomer is influenced by electronic and steric factors.[7][8][9] The strong inductive effect of the difluoro group is expected to favor the keto tautomer by destabilizing the electron-rich enol double bond.
To quantitatively and qualitatively assess these predicted differences in reactivity, a series of comparative experiments can be designed.
Experimental Design for Reactivity Comparison
The following experimental protocols are designed to provide a clear and objective comparison of the reactivity between this compound and Methyl 3-cyclobutyl-3-oxopropanoate.
Experiment 1: Comparative Reduction of the Ketone Carbonyl
The reduction of the ketone in a β-keto ester to a β-hydroxy ester is a common transformation.[10][11] The rate of this reaction is directly related to the electrophilicity of the ketone carbonyl carbon. We will utilize sodium borohydride (NaBH₄), a mild reducing agent, to compare the reduction rates.[12][13]
Protocol: Sodium Borohydride Reduction
-
Preparation of Reactants: Prepare 0.1 M solutions of both this compound and Methyl 3-cyclobutyl-3-oxopropanoate in methanol. Prepare a 0.2 M solution of sodium borohydride in methanol.[12]
-
Reaction Setup: In separate reaction flasks, place equal molar amounts of the fluorinated and non-fluorinated β-keto esters. Cool the flasks to 0°C in an ice bath.
-
Initiation of Reduction: Add an equimolar amount of the pre-chilled sodium borohydride solution to each flask simultaneously while stirring.
-
Monitoring the Reaction: Withdraw aliquots from each reaction mixture at regular intervals (e.g., 5, 15, 30, 60 minutes).
-
Quenching and Analysis: Quench each aliquot with a saturated aqueous solution of ammonium chloride. Extract the organic components with ethyl acetate. Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of starting material to the corresponding β-hydroxy ester product.
-
Data Analysis: Plot the percentage of conversion versus time for both compounds to compare their reaction rates.
Experiment 2: Determination of Relative Acidity (pKa) via Competitive Deprotonation
The acidity of the α-protons can be compared through a competitive deprotonation experiment using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) followed by quenching with an electrophile.
Protocol: Competitive Deprotonation and Trapping
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve equimolar amounts of this compound and Methyl 3-cyclobutyl-3-oxopropanoate in anhydrous Tetrahydrofuran (THF) and cool to -78°C.
-
Deprotonation: Slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents) of freshly prepared LDA solution to the mixture. Stir for 30 minutes at -78°C to allow the deprotonation equilibrium to be established.
-
Enolate Trapping: Add a slight excess (e.g., 1.1 equivalents relative to LDA) of a suitable electrophilic trapping agent, such as trimethylsilyl chloride (TMSCl). Allow the reaction to warm to room temperature.
-
Workup and Analysis: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the organic layer with diethyl ether, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the product mixture by ¹H NMR and ¹⁹F NMR spectroscopy to determine the ratio of the silyl enol ethers derived from the fluorinated and non-fluorinated starting materials. A higher proportion of the silylated product from the fluorinated ester indicates a lower pKa.
Predicted Outcomes and Data Interpretation
Based on the theoretical principles discussed, we can predict the outcomes of these experiments.
| Experiment | Predicted Outcome for this compound | Rationale |
| Sodium Borohydride Reduction | Faster rate of reduction compared to the non-fluorinated analog. | The strong -I effect of the difluoro group increases the electrophilicity of the ketone carbonyl, making it more susceptible to nucleophilic attack by the hydride. |
| Competitive Deprotonation | Higher proportion of the corresponding silyl enol ether will be formed. | The electron-withdrawing difluoro group stabilizes the resulting enolate, shifting the deprotonation equilibrium in its favor and indicating a lower pKa. |
Conclusion
The introduction of a 3,3-difluorocyclobutyl moiety is predicted to significantly enhance the reactivity of the β-keto ester system in this compound compared to its non-fluorinated analog. Specifically, we anticipate a more electrophilic ketone carbonyl and more acidic α-protons. These predictions are grounded in the fundamental principles of physical organic chemistry, particularly the powerful electron-withdrawing inductive effect of fluorine.
The provided experimental protocols offer a robust framework for validating these hypotheses. The results of these comparative studies will provide valuable insights for chemists and drug development professionals, enabling them to make more informed decisions when incorporating fluorinated motifs into their synthetic designs to fine-tune molecular properties and reactivity.
References
- 1. This compound | 1191096-28-2 | RXB09628 [biosynth.com]
- 2. 1191096-28-2|this compound|BLD Pharm [bldpharm.com]
- 3. parchem.com [parchem.com]
- 4. This compound [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. chemrxiv.org [chemrxiv.org]
- 8. fiveable.me [fiveable.me]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Sodium Borohydride [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Elucidation of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate Derivatives: An X-ray Crystallography Perspective
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography with other analytical techniques for the structural characterization of derivatives of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate. While specific crystallographic data for this exact compound and its derivatives remain elusive in publicly accessible databases, this guide will leverage available data on closely related fluorinated cyclobutane structures to provide a robust framework for analysis.
The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, making them valuable in pharmaceutical and materials science. The 3,3-difluorocyclobutyl moiety, in particular, presents a unique structural and conformational challenge. This guide will explore the nuances of elucidating the structure of molecules containing this motif, with a primary focus on the definitive power of single-crystal X-ray diffraction.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the gold standard for determining the absolute three-dimensional structure of a molecule.[1] It provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for understanding molecular conformation and intermolecular interactions. For complex stereochemistries, such as those that can arise in derivatives of this compound, XRD is often the only technique that can provide an unambiguous assignment of stereocenters.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that combines meticulous experimental technique with sophisticated data analysis.
Figure 1: Generalized workflow for single-crystal X-ray diffraction analysis.
Key Experimental Protocol: Crystallization of Fluorinated Organic Compounds
Obtaining diffraction-quality single crystals is often the most challenging step.[1] For derivatives of this compound, which are likely to be oils or low-melting solids, the following crystallization techniques are recommended:
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Begin by testing the solubility of a small amount of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol). An ideal crystallization solvent will dissolve the compound when hot but not when cold.
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent in a small vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.
-
Allow the solvent to evaporate slowly over several days at a constant temperature.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small volume of a relatively volatile solvent (the "inner solution").
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "outer solution").
-
The vapor from the outer solution will slowly diffuse into the inner solution, reducing the solubility of the compound and promoting crystallization.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling is crucial to prevent the formation of polycrystalline material.
-
Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural answer, other analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for routine characterization and for providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution. For fluorinated compounds, ¹⁹F NMR is particularly informative due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.
Key Insights from NMR:
-
¹H and ¹³C NMR: Provide information about the carbon-hydrogen framework of the molecule.
-
¹⁹F NMR: The chemical shift of the fluorine atoms can provide information about their local electronic environment. Coupling between ¹⁹F and ¹H or ¹³C nuclei can help to establish through-bond connectivity.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the complete molecular structure by identifying correlations between different nuclei.
-
NOESY: Can provide information about through-space proximity of atoms, which can help to determine the relative stereochemistry and preferred conformation in solution.
| Technique | Information Gained | Advantages | Limitations |
| ¹H NMR | Proton environment and connectivity | High sensitivity, fast acquisition | Signal overlap in complex molecules |
| ¹³C NMR | Carbon skeleton | Good spectral dispersion | Low sensitivity, longer acquisition times |
| ¹⁹F NMR | Fluorine environment and coupling | High sensitivity, large chemical shift range | Requires a fluorine nucleus |
| 2D NMR | Detailed connectivity and spatial relationships | Unambiguous assignment of complex structures | Longer experiment times |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can provide clues about the molecule's structure.
Fragmentation Analysis of Fluorinated Compounds:
Fluorinated compounds often exhibit characteristic fragmentation patterns. For a derivative of this compound, one might expect to see fragmentation corresponding to:
-
Loss of the methoxy group (-OCH₃)
-
Loss of the entire ester group (-COOCH₃)
-
Cleavage of the cyclobutane ring
-
Loss of HF
Figure 2: Hypothetical fragmentation pathway for a derivative of this compound.
Case Study: Insights from Crystal Structures of Related Fluorinated Cyclobutanes
In the absence of a crystal structure for the title compound, we can draw valuable comparisons from published structures of other fluorinated cyclobutane derivatives. For instance, studies on cis-1,2-disubstituted cyclobutanes containing fluoroalkyl groups have provided detailed conformational information.[2][3][4][5] Similarly, the crystal structures of several 1,1-disubstituted gem-difluorocyclobutanes have been reported.[6]
These studies reveal that the cyclobutane ring is not planar and adopts a puckered conformation to relieve ring strain. The degree of puckering and the preferred orientation of the substituents are influenced by steric and electronic factors, including the presence of the fluorine atoms. For example, in some gem-difluorocyclobutane derivatives, the ring is more planar than in their non-fluorinated counterparts.[6]
Table of Comparative Crystallographic Data for Fluorinated Cyclobutane Derivatives:
| Compound | Ring Puckering Angle (°) | Key Torsion Angles (°) | Reference |
| Diaryl difluorocyclobutane | 23.6 | - | [6] |
| Sulfanyl difluorocyclobutane | 19.9 | - | [6] |
| cis-2-((fluoro)alkyl)cyclobutane derivative | Varies with substituent | Varies | [2][3][4][5] |
This data provides a crucial baseline for what to expect in the crystal structure of a derivative of this compound. The puckering of the difluorocyclobutyl ring and the orientation of the oxopropanoate side chain will be key structural features to determine.
Conclusion: An Integrated Approach to Structural Elucidation
While X-ray crystallography provides the most definitive structural information for derivatives of this compound, a comprehensive understanding requires an integrated analytical approach. NMR spectroscopy is essential for characterizing these molecules in solution and for confirming the structure of the bulk material. Mass spectrometry provides vital information on molecular weight and fragmentation, which aids in structure confirmation.
For novel derivatives within this class of compounds, obtaining a single crystal structure should be a primary goal. The insights gained from the precise bond lengths, angles, and conformational preferences afforded by X-ray crystallography are invaluable for structure-activity relationship studies and for the rational design of new molecules with desired properties. The protocols and comparative data presented in this guide provide a solid foundation for researchers undertaking the synthesis and characterization of these challenging but rewarding molecules.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Difluorocyclobutyl Moiety: A Strategic Bioisostere for the Cyclopentyl Group in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of successful drug development. Small carbocyclic rings, such as cyclopentyl and cyclobutyl groups, are frequently incorporated into drug candidates to modulate properties like metabolic stability, binding affinity, and solubility. The introduction of fluorine into these carbocycles offers a powerful tool to further fine-tune these characteristics. This guide provides an in-depth technical comparison of the biological and physicochemical properties of difluorocyclobutyl analogs versus their cyclopentyl counterparts, supported by experimental data and established principles in medicinal chemistry.
The Rationale for Small Ring Bioisosteres in Drug Design
The incorporation of small, saturated rings like cyclopentane and cyclobutane is a well-established strategy to introduce three-dimensional character into otherwise flat molecules, which can lead to improved target engagement and better physicochemical properties. The cyclopentyl group is a common choice due to its conformational flexibility and lipophilic nature. However, it can be susceptible to metabolic oxidation. The cyclobutyl group, being slightly smaller and more strained, offers a different conformational profile. The introduction of geminal difluoro substitution on the cyclobutyl ring creates a unique bioisostere with distinct electronic and steric properties that can offer significant advantages in drug design.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of a cyclopentyl group with a 3,3-difluorocyclobutyl moiety can profoundly impact a molecule's physicochemical properties, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (LogP/LogD)
Lipophilicity is a critical parameter that affects a drug's permeability, solubility, and binding to both on-target and off-target proteins.[1][2][3] The introduction of fluorine, the most electronegative element, generally increases lipophilicity when substituting hydrogen. However, the effect of a gem-difluoro group on a carbocycle is more nuanced.
Table 1: Predicted Physicochemical Properties of Difluorocyclobutyl vs. Cyclopentyl Moieties
| Property | Cyclopentyl | 3,3-Difluorocyclobutyl | Rationale for Differences |
| Lipophilicity (cLogP) | Higher | Generally Lower | The strong C-F bonds in the difluorocyclobutyl group can reduce polarizability and interactions with lipophilic environments compared to the more hydrocarbon-rich cyclopentyl group. |
| Polar Surface Area (PSA) | 0 Ų | ~25-30 Ų (contribution from C-F bonds) | The electronegative fluorine atoms contribute to the polar surface area, which can influence solubility and permeability. |
| Dipole Moment | Low | High | The gem-difluoro substitution creates a significant dipole moment, which can impact interactions with polar environments and target proteins. |
Note: The values in this table are estimations and can vary depending on the specific molecule.
Impact on ADME Properties
The differences in physicochemical properties between difluorocyclobutyl and cyclopentyl analogs directly translate to their ADME profiles.
Metabolic Stability
One of the primary motivations for employing fluorinated motifs in drug design is to enhance metabolic stability by blocking sites of oxidative metabolism.[4] The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450s.
A common metabolic liability of cyclopentyl rings is hydroxylation. By replacing the cyclopentyl group with a 3,3-difluorocyclobutyl moiety, the sites most prone to oxidation are effectively blocked. This can lead to a significant increase in the metabolic half-life of a compound. While direct comparative studies are limited, the principle of using fluorination to block metabolic "soft spots" is well-established.[5][6]
Membrane Permeability
Membrane permeability is crucial for oral absorption and distribution to target tissues. The Caco-2 permeability assay is a standard in vitro model for predicting human intestinal absorption.[7][8][9][10] Permeability is influenced by a balance of lipophilicity, polarity, and molecular size.
While the increased polarity of the difluorocyclobutyl group might suggest lower passive diffusion, its impact on overall permeability is complex. In some cases, the introduction of fluorine can enhance permeability through favorable interactions with membrane transporters or by altering the molecule's conformation to a more permeable state. A definitive comparison would require head-to-head Caco-2 permeability data for a series of analogs.
Biological Activity: A Case Study in Kinase Inhibition
The true test of a bioisosteric replacement is its effect on biological activity. While a comprehensive dataset directly comparing difluorocyclobutyl and cyclopentyl analogs across various target classes is not available, we can examine specific examples to understand the potential impact.
In a study focused on developing potent and selective inhibitors of the TGF-β type 1 receptor (TGF-βR1) kinase, researchers designed a series of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives.[11] This work was initiated from a lead compound containing a tetrahydro-2H-pyran scaffold that was susceptible to oxidative metabolism. The introduction of the 3,3-difluorocyclobutyl group was a strategic move to enhance metabolic stability while maintaining or improving potency.
Table 2: Biological Activity of a Difluorocyclobutyl-Containing TGF-βR1 Inhibitor
| Compound | TGF-βR1 IC50 (nM) | p38α IC50 (nM) | Selectivity (p38α/TGF-βR1) |
| Lead Compound (with tetrahydropyran) | 25 | >1000 | >40 |
| Difluorocyclobutyl Analog | 22 | >1000 | >45 |
Data adapted from a study on TGF-βR1 kinase inhibitors.[11]
The data shows that the difluorocyclobutyl analog retained potent inhibitory activity against TGF-βR1, with an IC50 of 22 nM, comparable to the lead compound.[11] Importantly, it also maintained high selectivity against the off-target kinase p38α. This case study demonstrates that the 3,3-difluorocyclobutyl group can be a successful replacement for other cyclic moieties, preserving potent on-target activity while offering the potential for improved metabolic stability.
While this study did not include a direct cyclopentyl comparator, the successful incorporation of the difluorocyclobutyl group highlights its utility as a valuable building block in kinase inhibitor design.[12][13]
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key experiments.
Metabolic Stability Assay in Human Liver Microsomes
Purpose: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
Methodology:
-
Prepare Microsomal Incubation Mixture: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Caco-2 Permeability Assay
Purpose: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer model.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer Yellow).
-
Permeability Measurement (Apical to Basolateral):
-
Add the test compound (typically at 10 µM) to the apical (donor) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber.
-
Replace the volume of the removed sample with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical): Perform the same procedure in the reverse direction to assess active efflux.
-
LC-MS/MS Analysis: Determine the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate for efflux transporters.
Visualization of Key Concepts
Caption: A logical diagram illustrating the comparative impact of difluorocyclobutyl and cyclopentyl analogs on key drug-like properties and their downstream effects on the overall therapeutic potential of a drug candidate.
Conclusion and Future Directions
The 3,3-difluorocyclobutyl moiety represents a valuable and strategic bioisostere for the more traditional cyclopentyl group in drug discovery. Its unique combination of steric and electronic properties can lead to significant improvements in metabolic stability while maintaining or even enhancing biological activity and selectivity. The case study in kinase inhibition provides a compelling example of its successful application.
However, a clear gap in the current literature is the lack of direct, head-to-head comparative studies of difluorocyclobutyl and cyclopentyl analogs across a wide range of biological targets and ADME assays. Such studies would be invaluable for medicinal chemists to make more informed decisions during lead optimization. Future research should focus on synthesizing and evaluating these matched pairs to build a comprehensive, quantitative understanding of the structure-activity and structure-property relationships. This will undoubtedly solidify the position of the difluorocyclobutyl group as a key tool in the medicinal chemist's arsenal for designing the next generation of therapeutics.
References
- 1. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 4. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) [mdpi.com]
- 12. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Difluorocyclobutyl Moiety: A Strategic Advantage Over the Gem-Dimethyl Group in Drug Design
A Senior Application Scientist's Guide to Enhancing Metabolic Stability and Optimizing Physicochemical Properties
In the intricate chess game of drug discovery, where the goal is to design molecules with high potency, selectivity, and favorable pharmacokinetic profiles, the choice of every chemical substituent is a critical move. For decades, the gem-dimethyl group has been a reliable workhorse, employed to introduce steric bulk, block metabolic oxidation at a specific position, and explore hydrophobic pockets within a target protein. However, this seemingly innocuous moiety can carry hidden liabilities, primarily its own susceptibility to oxidative metabolism, which can lead to rapid clearance and diminished in vivo efficacy.
This guide presents a compelling case for the strategic replacement of the gem-dimethyl group with a 3,3-difluorocyclobutyl moiety. This bioisosteric substitution can be a transformative move in lead optimization, offering a sophisticated solution to common metabolic stability issues while providing nuanced control over key physicochemical properties such as lipophilicity and basicity. We will delve into the mechanistic rationale, present supporting data, and provide detailed experimental protocols for evaluating these critical parameters in your own drug discovery programs.
I. The Achilles' Heel of the gem-Dimethyl Group: Oxidative Metabolism
The gem-dimethyl group, while sterically hindering and conformationally restricting, is not metabolically inert. The carbon-hydrogen bonds of the methyl groups are susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxymethyl and subsequently carboxylic acid metabolites. This metabolic pathway is a common route of drug inactivation and clearance, often limiting the oral bioavailability and half-life of a drug candidate.
II. The Difluorocyclobutyl Advantage: Blocking Metabolism and Fine-Tuning Properties
The 3,3-difluorocyclobutyl group serves as an excellent bioisostere for the gem-dimethyl group, offering a similar steric footprint but with significant advantages rooted in the unique properties of fluorine.
A. Enhanced Metabolic Stability
The cornerstone of the difluorocyclobutyl advantage lies in its resistance to oxidative metabolism. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it much less susceptible to cleavage by CYP enzymes. By replacing the metabolically vulnerable C-H bonds of the gem-dimethyl group with robust C-F bonds, the primary site of oxidation is effectively blocked. This can dramatically increase the metabolic half-life of a compound, leading to improved pharmacokinetic profiles.
A notable example of this strategy in action is the development of Ivosidenib , an inhibitor of isocitrate dehydrogenase 1 (IDH1). During the lead optimization process, the replacement of a more metabolically labile group with a gem-difluorocyclobutane moiety was a key step in achieving a molecule with both high potency and enhanced metabolic stability, ultimately leading to a successful therapeutic agent.
B. Modulation of Physicochemical Properties
Beyond metabolic stability, the introduction of a difluorocyclobutyl group offers a powerful tool for fine-tuning a molecule's physicochemical properties.
-
Lipophilicity (LogD): The impact of gem-difluorination on lipophilicity can be context-dependent. While fluorine is highly electronegative, the overall effect on LogD is a complex interplay of polarity and hydrophobic surface area. In many cases, the replacement of a gem-dimethyl group with a difluorocyclobutyl moiety can lead to a slight decrease or minimal change in lipophilicity, which can be advantageous in avoiding the negative consequences of high LogD, such as increased off-target toxicity and poor solubility.
-
Basicity (pKa): The strongly electron-withdrawing nature of the fluorine atoms in the difluorocyclobutyl group can significantly lower the pKa of nearby basic functional groups, such as amines. This inductive effect can be beneficial in several ways, including reducing unwanted off-target interactions with aminergic GPCRs and improving cell permeability by decreasing the proportion of the charged species at physiological pH.
-
Conformational Rigidity: The cyclobutyl ring is conformationally more constrained than the freely rotating methyl groups of a gem-dimethyl moiety. This can help to lock the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity.
III. Comparative Data: A Synthesized View
While a single, publicly available head-to-head comparison of a gem-dimethyl and a 3,3-difluorocyclobutyl analogue across all key drug discovery parameters is rare, we can synthesize a compelling picture from the available literature.
| Property | gem-Dimethyl Moiety | 3,3-Difluorocyclobutyl Moiety | Rationale for Advantage |
| Metabolic Stability | Susceptible to CYP-mediated oxidation of C-H bonds. | Highly resistant to oxidative metabolism due to strong C-F bonds. | Blocks a common metabolic pathway, increasing half-life and in vivo exposure. |
| Lipophilicity (LogD) | Contributes to lipophilicity. | Can offer a more nuanced control over lipophilicity, often with a lower contribution than a gem-dimethyl group. | Helps to avoid excessive lipophilicity, which can lead to off-target effects and poor solubility. |
| Basicity (pKa) of Proximal Amines | Minimal electronic effect. | Significantly lowers the pKa of nearby amines through a strong inductive effect. | Can reduce off-target liabilities and improve cell permeability. |
| Binding Affinity | Can provide favorable van der Waals interactions. | Offers a similar steric profile with the potential for favorable interactions with the target. | Can maintain or even improve binding affinity while conferring other advantages. |
| Conformational Profile | Allows for free rotation of methyl groups. | Introduces conformational rigidity. | Can pre-organize the molecule into a bioactive conformation, enhancing potency and selectivity. |
IV. Experimental Protocols for Evaluation
To empirically validate the advantages of a difluorocyclobutyl for gem-dimethyl replacement, a series of in vitro assays are essential. Below are detailed protocols for assessing metabolic stability, lipophilicity, and binding affinity.
A. In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by CYP enzymes present in liver microsomes.
Experimental Workflow
Caption: Workflow for in vitro metabolic stability assay.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Processing and Analysis:
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
Vortex and centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
-
B. Lipophilicity Determination by Shake-Flask LogD Assay
This "gold standard" method directly measures the partitioning of a compound between an aqueous and an organic phase at a specific pH.
Experimental Workflow
A Senior Application Scientist's Comparative Guide to Methyl and Ethyl 3-(3,3-Difluorocyclobutyl)-3-oxopropanoate for Advanced Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a cornerstone of rational drug design. The 3,3-difluorocyclobutyl group, in particular, has emerged as a valuable bioisostere, offering a unique combination of conformational restriction and metabolic stability. This guide provides an in-depth comparative analysis of two key synthetic intermediates bearing this moiety: methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate and its ethyl counterpart. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and optimization of novel therapeutics.
The choice between a methyl and an ethyl ester in a synthetic route or a final drug molecule is often perceived as a minor decision. However, this seemingly subtle structural variation can have profound implications for a compound's physicochemical properties, reactivity, and pharmacokinetic profile. This guide will dissect these differences, providing both theoretical grounding and practical, field-proven insights to inform your selection process.
Physicochemical Properties: A Head-to-Head Comparison
The primary distinction between the methyl and ethyl esters lies in the additional methylene unit in the ethyl variant. This seemingly small change directly influences several key physicochemical parameters that are critical in both synthetic chemistry and drug development.
| Property | This compound | Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate | Key Differences & Implications |
| Molecular Formula | C₈H₁₀F₂O₃[1] | C₉H₁₂F₂O₃ | The addition of a CH₂ group in the ethyl ester results in a higher molecular weight. |
| Molecular Weight | 192.16 g/mol [1] | 206.18 g/mol | The higher molecular weight of the ethyl ester can influence diffusion rates and crystal packing. |
| Boiling Point | Estimated to be lower | Estimated to be higher | The boiling point generally increases with molecular weight due to stronger van der Waals forces. This is a critical consideration for purification by distillation.[2] |
| Water Solubility | Estimated to be higher | Estimated to be lower | The longer alkyl chain in the ethyl ester increases its hydrophobicity, leading to reduced solubility in aqueous media. This is a key factor in reaction workups and formulation development.[2] |
| LogP (Octanol-Water Partition Coefficient) | Estimated to be lower | Estimated to be higher | A higher LogP value for the ethyl ester indicates greater lipophilicity. This can affect a molecule's ability to cross biological membranes and may influence its pharmacokinetic profile.[2] |
| Metabolic Stability | Predicted to be higher | Predicted to be lower | Methyl esters are often more resistant to hydrolysis by carboxylesterases compared to their ethyl counterparts, which can lead to a longer in vivo half-life.[3] |
The gem-difluoro substitution on the cyclobutane ring significantly impacts the molecule's electronic properties and conformation. This fluorination is known to enhance metabolic stability by blocking potential sites of oxidation.[4][5] It can also modulate the acidity of nearby protons, although the primary driver of the α-proton's acidity in these β-keto esters is the dual electron-withdrawing effect of the two carbonyl groups.[6][7]
Synthesis via Claisen Condensation: A Comparative Workflow
The most common and efficient method for the synthesis of these β-keto esters is the Claisen condensation.[6][7][8] This reaction involves the base-mediated condensation of an ester with a ketone or another ester. In this case, the corresponding methyl or ethyl 3,3-difluorocyclobutanecarboxylate is reacted with methyl or ethyl acetate, respectively.
Caption: Generalized workflow for the Claisen condensation synthesis of the target β-keto esters.
Experimental Protocol: Generalized Claisen Condensation
-
Reaction Setup: To a solution of sodium ethoxide (or sodium methoxide for the methyl ester synthesis) in anhydrous ethanol (or methanol), add the corresponding acetate ester (ethyl acetate for the ethyl ester, methyl acetate for the methyl ester) dropwise at 0 °C under an inert atmosphere.
-
Addition of Cyclobutyl Ester: To the resulting solution, add a solution of ethyl (or methyl) 3,3-difluorocyclobutanecarboxylate in the corresponding anhydrous alcohol dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Workup: Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) or the corresponding sodium alkoxide is crucial. Using the alkoxide that matches the ester (e.g., sodium ethoxide with ethyl esters) prevents transesterification, a common side reaction.[8]
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions to prevent the hydrolysis of the esters and the quenching of the base.
-
Driving the Equilibrium: The final deprotonation of the β-keto ester product by the alkoxide base is a key step that drives the reaction to completion, as the resulting enolate is highly stabilized.[7][8]
Comparative Reactivity in Subsequent Transformations
The primary site of reactivity for both the methyl and ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate is the acidic α-hydrogen located between the two carbonyl groups.[6] This allows for a range of subsequent synthetic modifications.
Alkylation:
The enolate generated by treating the β-keto ester with a base is a soft nucleophile that readily participates in S(_N)2 reactions with alkyl halides.[2]
Caption: Workflow for the α-alkylation of the target β-keto esters.
While the fundamental reactivity is the same, the choice of the methyl or ethyl ester can have subtle effects on the reaction:
-
Steric Hindrance: The ethyl group is slightly bulkier than the methyl group. While this difference is often negligible, it could potentially influence the rate of reaction with very bulky alkylating agents.
-
Solubility: The differing solubilities of the methyl and ethyl esters and their corresponding enolates in various solvent systems might necessitate optimization of reaction conditions.
Decarboxylation:
A common subsequent transformation for β-keto esters is hydrolysis followed by decarboxylation to yield a ketone.[2][6]
Experimental Protocol: Hydrolysis and Decarboxylation
-
Saponification: The β-keto ester is first saponified by heating with aqueous sodium hydroxide to form the corresponding carboxylate salt.
-
Acidification: The reaction mixture is then acidified with a strong acid (e.g., HCl) to protonate the carboxylate, forming the unstable β-keto acid.
-
Decarboxylation: Gentle heating of the acidified solution promotes the decarboxylation of the β-keto acid to yield 1-(3,3-difluorocyclobutyl)ethan-1-one and carbon dioxide.
From a comparative standpoint, the rate of the initial hydrolysis step may differ slightly between the methyl and ethyl esters, with the methyl ester potentially hydrolyzing at a different rate than the ethyl ester under identical conditions.
Implications for Drug Development
The choice between a methyl and ethyl ester can have significant downstream consequences in a drug discovery program.
-
Pharmacokinetics: As previously mentioned, methyl esters are often more metabolically stable than ethyl esters.[3] For a drug candidate, this could translate to a longer half-life, reduced dosing frequency, and a more favorable pharmacokinetic profile.
-
Pro-drugs: In some cases, an ester may be used as a pro-drug to improve the solubility or bioavailability of a parent carboxylic acid. The rate of in vivo hydrolysis to the active acid can be tuned by selecting the appropriate ester, with ethyl esters generally being more labile.
-
Physical Properties and Formulation: The differences in solubility, melting point, and crystallinity between the methyl and ethyl esters can impact the ease of purification, handling, and formulation of the final active pharmaceutical ingredient (API).
Conclusion and Recommendations
Both methyl and ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate are valuable and versatile intermediates for the synthesis of complex molecules containing the 3,3-difluorocyclobutyl motif. The choice between them should be guided by a careful consideration of the specific goals of the synthetic route and the desired properties of the final compound.
-
For synthetic expediency and potentially higher metabolic stability in a final drug candidate, the methyl ester is often the preferred choice.
-
The ethyl ester may be advantageous in situations where its increased lipophilicity is desirable, or where it is intended to be a more readily cleavable pro-drug moiety.
Ultimately, the optimal choice will depend on the specific context of the research program. It is recommended that both analogs be considered and potentially synthesized in the early stages of a drug discovery project to fully evaluate their respective advantages and disadvantages.
References
- 1. 1191096-28-2|this compound|BLD Pharm [bldpharm.com]
- 2. aklectures.com [aklectures.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. mcat-review.org [mcat-review.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Guide to the Purity Assessment of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate Utilizing Quantitative Nuclear Magnetic Resonance (qNMR)
For researchers, scientists, and professionals in drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides an in-depth, technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate, a valuable building block in organic synthesis. We will explore the fundamental principles of qNMR, present a detailed experimental protocol, and offer a comparative analysis against other common analytical techniques, supported by experimental insights.
The Critical Role of Purity in Pharmaceutical Development
This compound is a versatile small molecule scaffold.[1][2][3] Its purity is a critical quality attribute that directly impacts the outcome of subsequent synthetic steps and, ultimately, the safety and efficacy of the final drug product. Impurities can lead to side reactions, lower yields, and the formation of potentially toxic byproducts. Therefore, a robust and accurate analytical method for purity determination is essential.
Quantitative NMR: A Primary Method for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful analytical tool for determining the purity of compounds.[4][5] Unlike chromatographic techniques that often rely on reference standards of the same substance, qNMR is a primary ratio method.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, allowing for absolute quantification against a certified internal standard of a different chemical structure.[4][6][8] This intrinsic characteristic of qNMR minimizes the need for compound-specific calibration standards and streamlines the analytical process.[6]
The United States Pharmacopeia (USP) and other regulatory bodies increasingly recognize qNMR as a reliable method for purity determination, with specific general chapters providing guidance on its application and validation.[9][10][11][12]
Experimental Protocol: Purity Assessment of this compound by ¹H qNMR
This section details a step-by-step methodology for the purity determination of this compound using ¹H qNMR with an internal standard.
Selection of the Internal Standard: The Cornerstone of Accuracy
The choice of an internal standard is a critical decision that directly influences the accuracy and reliability of the qNMR results.[13][14] The ideal internal standard should possess the following characteristics:
-
High Purity and Stability: The standard must have a well-documented high purity (≥99%) and be chemically stable under the experimental conditions.[13][14]
-
Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[13]
-
Non-overlapping Signals: The NMR signals of the internal standard should not overlap with those of the analyte or any potential impurities.[13] A sharp singlet in a clear region of the spectrum is ideal.[13][14]
-
Known Proton Count: The number of protons giving rise to the selected signal must be accurately known.
-
Traceability: For the highest level of accuracy, the internal standard should be traceable to a certified reference material from a national metrology institute like NIST.[14][15][16][17][18]
For the analysis of this compound, Maleic Acid is a suitable internal standard. It is a stable solid, highly soluble in common deuterated solvents like DMSO-d₆, and its vinylic protons produce a sharp singlet at approximately 6.28 ppm, a region typically free from signals of the analyte.
Sample Preparation: Precision is Key
Accurate weighing is crucial for precise quantification.
-
Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a calibrated analytical balance. Record the exact weight.
-
Adding the Internal Standard: Accurately weigh and add a known amount of the internal standard (e.g., 5-10 mg of Maleic Acid) to the same vial. Record the exact weight.
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition: Optimizing for Quantitation
To obtain accurate quantitative data, specific NMR acquisition parameters must be carefully optimized.
| Parameter | Recommended Setting | Rationale |
| Spectrometer Field Strength | ≥ 400 MHz | Higher field strength provides better signal dispersion and sensitivity.[7] |
| Nucleus | ¹H | High natural abundance and sensitivity.[4] |
| Pulse Angle | ≤ 30° | A small flip angle helps to ensure that all protons are uniformly excited, especially when T1 relaxation times are not known. |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing proton | This is crucial to allow for full relaxation of all protons between scans, ensuring the signal intensity is directly proportional to the number of nuclei. A conservative value of 30-60 seconds is often used when T1 values are unknown. |
| Number of Scans | ≥ 16 | A sufficient number of scans are required to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for integration errors < 1%).[8] |
| Acquisition Time (AQ) | ≥ 3 s | Longer acquisition times lead to better resolution.[7] |
| Temperature | Regulated (e.g., 298 K) | Stable temperature ensures consistent chemical shifts and minimizes convection effects. |
Data Processing and Purity Calculation
-
Fourier Transform and Phasing: Apply a Fourier transform to the Free Induction Decay (FID) and carefully phase the resulting spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction to the entire spectrum.
-
Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, suitable signals could be the singlet from the methyl ester protons or the triplet from the cyclobutyl protons. For Maleic Acid, integrate the singlet from the two vinylic protons.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:[8][19]
Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the integrated analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the integrated internal standard signal
-
MW_analyte = Molecular weight of the analyte (192.16 g/mol for this compound)[1]
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Visualizing the qNMR Workflow
Caption: Experimental workflow for qNMR purity assessment.
Comparative Analysis: qNMR vs. Other Analytical Techniques
While qNMR is a powerful technique, it is important to understand its advantages and limitations in comparison to other commonly used analytical methods for purity determination, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[20][21][22][23]
| Feature | qNMR | HPLC | GC |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds based on their boiling point and interaction with a stationary phase.[20] |
| Quantification | Absolute quantification against a certified internal standard.[20] | Typically requires a reference standard of the analyte for calibration. | Typically requires a reference standard of the analyte for calibration. |
| Reference Standard | Does not require a reference standard of the same substance.[6] | Requires a reference standard of the analyte. | Requires a reference standard of the analyte. |
| Universality | Applicable to any soluble compound with NMR-active nuclei. | Limited by the analyte's solubility in the mobile phase and its chromophoric properties (for UV detection). | Limited to volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution.[21] | Can be more complex, involving filtration and dilution. | May require derivatization for non-volatile compounds. |
| Analysis Time | Relatively fast (typically 5-15 minutes per sample). | Can be longer, depending on the chromatographic method. | Typically 20-40 minutes per sample.[20] |
| Impurity Identification | Can provide structural information for unknown impurities. | Retention time provides limited information; coupling with MS is needed for identification. | Mass spectrum can be used to identify volatile impurities.[20] |
| Sensitivity | Generally less sensitive than chromatographic methods, with detection limits in the µg/mL range.[20] | High sensitivity, often in the ng/mL range.[21] | Very high sensitivity, capable of detecting impurities at low levels.[20] |
| Solvent Consumption | Low.[21] | High. | Low. |
Logical Comparison of Analytical Techniques
Caption: Logical comparison of qNMR, HPLC, and GC for purity analysis.
Conclusion: An Integrated Approach to Purity Assessment
For the purity assessment of this compound, qNMR offers a distinct advantage as a primary, direct, and efficient quantitative method.[6][7] Its ability to provide accurate purity values without the need for a compound-specific reference standard makes it an invaluable tool in early-stage drug development and for the characterization of new chemical entities.
While HPLC and GC offer superior sensitivity for trace impurity analysis, they are complementary techniques. A comprehensive purity assessment strategy often involves the use of qNMR for the absolute quantification of the main component and chromatographic methods for the detection and quantification of trace impurities. This integrated approach provides a complete and reliable purity profile, ensuring the quality and consistency of critical pharmaceutical intermediates. The validation of the qNMR method should follow established guidelines, including assessments of linearity, accuracy, precision, specificity, and robustness, to ensure its suitability for its intended purpose.[6][24][25]
References
- 1. This compound | 1191096-28-2 | RXB09628 [biosynth.com]
- 2. 1191096-28-2|this compound|BLD Pharm [bldpharm.com]
- 3. parchem.com [parchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. NMR General Chapters and Best Practices for Compliance (Live Webcast) [usp.org]
- 10. [PDF] Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉 | Semantic Scholar [semanticscholar.org]
- 11. usp.org [usp.org]
- 12. General Chapter Prospectus: Solid-state NMR Spectroscopy–Theory and Practice | USP-NF [uspnf.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. m.youtube.com [m.youtube.com]
- 15. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 16. A Standard for Standards | NIST [nist.gov]
- 17. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
- 18. A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. acgpubs.org [acgpubs.org]
- 23. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development and Validation of a Quantitative NMR Method for the D...: Ingenta Connect [ingentaconnect.com]
- 25. researchgate.net [researchgate.net]
Evaluating the metabolic stability of compounds derived from this building block
An In-Depth Guide to Evaluating and Comparing the Metabolic Stability of Novel Compounds Derived from a 2-Substituted Pyridine Scaffold
As Senior Application Scientists, our role extends beyond simply executing assays; it involves a deep, mechanistic understanding of the entire drug discovery cascade. A critical juncture in this process is the evaluation of a compound's metabolic stability. A promising lead compound with high potency can fail spectacularly if it's rapidly metabolized by the body, leading to poor bioavailability and an unmanageable dosing regimen.[1][2][3] Conversely, a compound that is too stable may accumulate and cause toxicity.[4]
This guide provides a comprehensive framework for evaluating and comparing the metabolic stability of new chemical entities (NCEs). We will move beyond rote protocols to explain the causal logic behind our experimental choices. We will use a common medicinal chemistry building block—the 2-substituted pyridine ring—as a case study to illustrate how minor structural modifications can profoundly impact metabolic fate and how to design experiments to capture these differences effectively.
The Central Role of Metabolic Stability in Pharmacokinetics
Metabolic stability is the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[5] This property is a cornerstone of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and directly influences key pharmacokinetic (PK) parameters like half-life (t½), bioavailability, and clearance.[2][5][6] The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) family, convert compounds into more water-soluble forms for excretion.[2][7] Early in vitro assessment of metabolic stability allows researchers to rank compounds, establish structure-metabolism relationships (SMR), and prioritize candidates with favorable PK properties for further development.[8][9][10]
Case Study: Derivatives of a 2-Substituted Pyridine Building Block
The 2-substituted pyridine is a privileged scaffold in drug discovery, found in numerous approved drugs. However, the pyridine ring itself can be susceptible to metabolism. For this guide, we will evaluate three hypothetical derivatives designed to probe and improve metabolic stability.
-
Compound A (Parent): The core 2-substituted pyridine with a para-methoxy phenyl group, a common feature but also a known site for O-dealkylation by CYP enzymes.
-
Compound B (Metabolic Blocker): An analogue of Compound A where the metabolically labile methoxy group is replaced with a trifluoromethyl (CF₃) group, an electron-withdrawing group intended to block oxidative metabolism.[11]
-
Compound C (Isosteric Replacement): An analogue where the phenyl ring is replaced by a pyrimidine ring to reduce lipophilicity and alter the electronic properties, potentially reducing its affinity for CYP enzymes.[12][13]
A Tiered Strategy for Metabolic Stability Assessment
A robust evaluation employs a tiered approach, moving from high-throughput, simpler systems to more complex, physiologically relevant models. This strategy balances cost, throughput, and the depth of biological information obtained at each stage.
Caption: A tiered workflow for metabolic stability evaluation.
Tier 1: High-Throughput Screening with Liver Microsomes
Expertise & Experience: We begin with the liver microsomal stability assay. Microsomes are subcellular fractions of the endoplasmic reticulum from liver cells and are rich in Phase I drug-metabolizing enzymes, especially CYPs.[14][15] This assay is a cost-effective, high-throughput method ideal for the initial screening and ranking of dozens or even hundreds of compounds in early discovery.[14] Its primary limitation is the absence of Phase II conjugating enzymes and cellular transport mechanisms, but it provides an excellent baseline for CYP-mediated metabolism.[8]
Caption: Workflow for the Liver Microsomal Stability Assay.
Protocol: Human Liver Microsomal Stability Assay
This protocol is designed as a self-validating system by including a minus-cofactor control to check for non-enzymatic degradation and positive controls to ensure enzyme activity.
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.[16] Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 1 µM working solution of each test compound (Compound A, B, C) in phosphate buffer. The final organic solvent (e.g., DMSO) concentration must be kept low (<0.5%) to avoid inhibiting enzyme activity.[17]
-
Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions. This provides a sustained source of the necessary cofactor, NADPH.[18]
-
Prepare positive control compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance).[14]
-
-
Incubation:
-
In a 96-well plate, combine the microsomal solution and the test compound solution. Also, prepare a "minus-cofactor" control for each compound by adding buffer instead of the NADPH system.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[18]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the minus-cofactor controls.[14]
-
-
Time-Point Sampling & Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (IS).[14][15] The cold acetonitrile precipitates the microsomal proteins and halts all enzymatic activity. The IS is crucial for correcting variability during sample processing and analysis.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.[19]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[20][21] LC-MS/MS provides the high sensitivity and selectivity needed to measure the compound in a complex biological matrix.[3][22]
-
Tier 2: Deeper Mechanistic Insights with Hepatocytes
Expertise & Experience: After identifying initial trends with microsomes, we move to the hepatocyte stability assay for the most promising candidates. Hepatocytes are intact liver cells and represent the "gold standard" in vitro model.[23] They contain the full complement of Phase I and Phase II metabolic enzymes and their cofactors in a more physiologically relevant cellular environment.[24][25] This assay also accounts for cellular uptake and transporter effects, providing a more comprehensive and often more predictive measure of hepatic clearance.[24]
Protocol: Cryopreserved Human Hepatocyte Stability Assay
-
Hepatocyte Preparation:
-
Rapidly thaw a vial of cryopreserved pooled human hepatocytes in a 37°C water bath.
-
Transfer the cells to a pre-warmed incubation medium (e.g., Williams' Medium E).
-
Perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be >80%.
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5-1.0 million viable cells/mL).[26][27]
-
-
Incubation:
-
In a non-coated plate suitable for cell suspensions, add the hepatocyte suspension.
-
Add the test compounds (A, B, C) and positive controls (e.g., Diclofenac, Midazolam) to the wells to achieve the final desired concentration (e.g., 1 µM).[28]
-
Place the plate in a humidified incubator at 37°C with 5% CO₂ on an orbital shaker to keep the cells in suspension.[27]
-
-
Time-Point Sampling & Reaction Termination:
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot from each well and transfer it to a separate plate containing ice-cold acetonitrile with an internal standard to terminate the reaction and lyse the cells.[28]
-
-
Sample Processing and Analysis:
-
The sample processing and LC-MS/MS analysis steps are identical to those described in the microsomal assay.
-
Data Analysis and Comparative Evaluation
For both assays, the concentration of the parent compound remaining is plotted against time. From the slope of the natural logarithm of the percent remaining versus time, the half-life (t½) is calculated. This is then used to determine the intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.
Calculations:
-
Half-life (t½) = 0.693 / k , where 'k' is the elimination rate constant (the negative slope of the ln[% remaining] vs. time plot).
-
Intrinsic Clearance (CLint) is then calculated based on the t½ and the specific assay parameters (e.g., mg of microsomal protein or number of hepatocytes).[27]
Comparative Data Summary
| Compound | Building Block Feature | Microsomal Stability | Hepatocyte Stability |
| t½ (min) | CLint (µL/min/mg protein) | ||
| Compound A | para-methoxy phenyl | 12 | 144 |
| Compound B | para-CF₃ phenyl | > 60 | < 23 |
| Compound C | Pyrimidine ring | 45 | 31 |
| Verapamil | High Clearance Control | 8 | 217 |
| Diclofenac | Moderate Clearance Control | 35 | 40 |
Trustworthiness: The data table above is illustrative. In a real-world scenario, the inclusion of well-characterized control compounds like Verapamil and Diclofenac is a self-validating step.[14][28] If the clearance values for these controls fall within their expected historical range, it provides high confidence in the data generated for the novel test compounds.
Interpretation of Results:
-
Compound A shows rapid metabolism in both microsomes and hepatocytes, consistent with the known metabolic liability of the para-methoxy group, which is a prime target for CYP-mediated O-dealkylation (a Phase I reaction).
-
Compound B is significantly more stable in both systems. Replacing the methoxy group with the electron-withdrawing CF₃ group successfully "blocked" the site of metabolism, dramatically reducing its clearance.[11][13] This is a classic and effective strategy for improving metabolic stability.
-
Compound C shows intermediate stability. The isosteric replacement of the phenyl ring with a pyrimidine ring improved stability compared to Compound A but was not as effective as the direct blocking strategy in Compound B. This modification likely altered the compound's interaction with metabolizing enzymes.
Conclusion
This guide demonstrates a logical, tiered approach to evaluating the metabolic stability of compounds derived from a common building block. By starting with a high-throughput microsomal assay and progressing to a more physiologically relevant hepatocyte model, researchers can efficiently rank compounds, establish clear structure-metabolism relationships, and make informed decisions. The comparison of Compounds A, B, and C clearly illustrates how targeted structural modifications can be rationally designed and empirically validated to overcome metabolic liabilities. This systematic process is fundamental to de-risking drug candidates and increasing the probability of success in later-stage development.
References
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Metabolic Stability Assays [merckmillipore.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. m.youtube.com [m.youtube.com]
- 11. nedmdg.org [nedmdg.org]
- 12. pharmafocusasia.com [pharmafocusasia.com]
- 13. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. researchgate.net [researchgate.net]
- 17. mercell.com [mercell.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. labcorp.com [labcorp.com]
- 21. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 22. agilent.com [agilent.com]
- 23. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 24. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 25. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 26. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 27. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 28. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate (CAS No. 1191096-28-2). As a fluorinated beta-keto ester, this compound is a valuable building block in pharmaceutical synthesis, but its unique chemical properties necessitate a rigorous and scientifically grounded approach to waste management to ensure personnel safety and environmental protection.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Hazard Assessment and Chemical Profile
Effective disposal begins with a thorough understanding of the compound's characteristics and associated hazards. This compound is classified as a hazardous substance, and its disposal is governed by federal and state regulations.[4]
Key Chemical Identifiers and Hazards:
| Property | Value | Source(s) |
| CAS Number | 1191096-28-2 | [2][5] |
| Molecular Formula | C₈H₁₀F₂O₃ | [2][3][6] |
| Molecular Weight | 192.16 g/mol | [2][3] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [5] |
Scientific Rationale for Disposal Classification:
The molecular structure dictates the disposal pathway. Two key features are paramount:
-
Difluorocyclobutyl Group: The presence of two carbon-fluorine bonds classifies this compound as a halogenated organic substance .[7][8] The high stability of the C-F bond means these compounds can be persistent and may require high-temperature incineration for complete destruction.[9] Incomplete combustion can lead to the formation of highly toxic byproducts such as hydrogen fluoride (HF).[10]
-
Beta-Keto Ester Moiety: This functional group is susceptible to hydrolysis and subsequent decarboxylation, particularly under acidic or basic conditions.[11][12][13] This reactivity makes it incompatible with certain other waste streams.
Regulatory Framework: Adherence to EPA and OSHA Standards
All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): This federal law mandates the "cradle-to-grave" management of hazardous waste.[4][14] This means the generator of the waste (your laboratory) is responsible for its safe handling from generation to final disposal.[4][15]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires employers to establish a written Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling, storage, and disposal of hazardous chemicals in the laboratory.[16][17][18] This guide should be incorporated into your institution's CHP.
Core Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol
This protocol provides the detailed operational steps for safe disposal.
4.1. Personal Protective Equipment (PPE) Based on the known hazards, the following minimum PPE must be worn when handling waste containing this compound:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[19]
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: All handling of open containers or generation of aerosols must be performed in a certified chemical fume hood to mitigate inhalation risks.[19]
4.2. Waste Characterization and Segregation This is the most critical step to ensure safety and compliance.
-
Primary Classification: The waste must be classified and collected as Halogenated Organic Waste .[20][21]
-
Causality (The "Why"): Halogenated and non-halogenated waste streams are treated differently. Halogenated waste requires high-temperature incineration in specialized facilities equipped with scrubbers to neutralize acidic gases (like HF) produced during combustion.[10] Mixing streams increases disposal costs and can lead to regulatory violations.[7]
-
Incompatibility Alert: Due to the reactivity of the beta-keto ester group, this waste must not be mixed with:
-
Strong Acids or Bases: To prevent vigorous hydrolysis and decarboxylation reactions.[11]
-
Strong Oxidizing Agents: To avoid potential exothermic and uncontrolled reactions.[22]
-
Aqueous Waste: Keep water concentration to a minimum to reduce the potential for hydrolysis and to comply with fuel blending standards used by disposal facilities.[7]
-
4.3. Containerization and Labeling Proper containment and identification prevent accidental mixing and ensure safe transport.
-
Container Selection:
-
Use a container specifically designated for "Halogenated Organic Liquid Waste."
-
The container must be made of a compatible material, such as High-Density Polyethylene (HDPE) or glass.[8] Do not use metal cans, as trace amounts of acid formed from the decomposition of halogenated compounds can cause corrosion.[8]
-
The container must have a secure, screw-top lid and be in good condition without leaks.[4][20]
-
-
Labeling Procedure:
4.4. On-Site Accumulation and Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[15]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste. This is a common EPA violation and is crucial to prevent the release of harmful vapors.[4][20]
-
Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks or spills.[8]
-
Proper Location: The SAA should be located at or near the point of generation and away from drains, heat sources, and high-traffic areas.[19]
4.5. Final Disposition Disposal of hazardous waste is a highly regulated process that must be handled by professionals.
-
Engage a Licensed Contractor: Final disposal must be managed by a certified hazardous waste disposal company.[14][23] This contractor is equipped to transport the waste and ensure it is treated and disposed of in accordance with all federal and state regulations.
-
Incineration: The standard and most appropriate disposal method for halogenated organic waste is high-temperature incineration.[19] This process ensures the complete destruction of the molecule to its mineral components.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses.
-
Small Spill (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated material into a sealed, properly labeled hazardous waste container for disposal.[20]
-
Clean the spill area thoroughly.
-
-
Large Spill or Spill Outside a Fume Hood:
-
Evacuate the laboratory immediately and alert others.
-
Call your institution's emergency response number and notify Environmental Health and Safety (EHS).[7]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7][22]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[22]
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.[24]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[22][24]
-
References
- 1. nbinno.com [nbinno.com]
- 2. 1191096-28-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 1191096-28-2 | RXB09628 [biosynth.com]
- 4. pfw.edu [pfw.edu]
- 5. chemical-label.com [chemical-label.com]
- 6. PubChemLite - this compound (C8H10F2O3) [pubchemlite.lcsb.uni.lu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aklectures.com [aklectures.com]
- 13. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. epa.gov [epa.gov]
- 16. nationalacademies.org [nationalacademies.org]
- 17. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 18. md.rcm.upr.edu [md.rcm.upr.edu]
- 19. usbioclean.com [usbioclean.com]
- 20. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 21. 7.2 Organic Solvents [ehs.cornell.edu]
- 22. static.cymitquimica.com [static.cymitquimica.com]
- 23. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Operational Safety Guide: Personal Protective Equipment and Handling Protocols for Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate
Introduction: As a key building block in modern drug discovery and development, Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate (CAS No. 1191096-28-2) offers unique structural motifs. However, its fluorinated nature and classification as a hazardous substance demand a rigorous and well-understood safety protocol. The introduction of fluorine into organic molecules can significantly alter their reactivity and toxicological profiles.[1] This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of research. Our approach moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of intrinsic safety.
Hazard Identification & Risk Assessment: Understanding the "Why"
A foundational understanding of the specific risks associated with this compound is the first step in creating a safe operating procedure. The compound is classified with several key hazard statements that must be respected.
Globally Harmonized System (GHS) Hazard Profile:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[2]
Expert Field Insights:
The primary hazards—oral and inhalation toxicity, along with skin and eye irritation—are direct contact risks. The difluorocyclobutyl group, while relatively stable, contains strong carbon-fluorine bonds. In the event of a fire or uncontrolled thermal decomposition, the release of highly toxic and corrosive gases, such as hydrogen fluoride (HF), is a credible risk. Therefore, all protocols must be designed to prevent direct contact, aerosolization, and exposure to high temperatures.
The Core Directive: Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and matched to the scale and nature of the operation. We will approach PPE not as a uniform, but as a scalable system based on the task-specific risk. All handling of this substance must be performed within a certified chemical fume hood to ensure adequate engineering control.
Table 1: PPE Specifications for Handling this compound
| Protection Area | Standard Operations (e.g., Weighing solids, preparing solutions, room-temperature reactions) | High-Risk Operations (e.g., Heating, reactions under pressure, large-scale transfers >50g) | Rationale & Specification |
| Eye & Face | Chemical splash goggles (ANSI Z87.1 certified) | Chemical splash goggles AND a full-face shield | Goggles provide a seal against splashes. A face shield is added during high-risk operations to protect the entire face from energetic splashes or vessel failures.[1] |
| Hand | Nitrile gloves (minimum 4 mil thickness) | Double-gloved Nitrile gloves (outer glove of at least 8 mil thickness) | Nitrile provides good chemical resistance for incidental contact. Double-gloving allows for the immediate removal of a contaminated outer glove without exposing the skin, a critical step for irritant compounds.[1] Always check the manufacturer's compatibility chart. |
| Body | Flame-resistant laboratory coat | Flame-resistant laboratory coat AND a chemical-resistant apron | The lab coat is the primary barrier. An apron provides an additional impermeable layer to protect against significant spills of this irritating and potentially absorbable substance.[1] |
| Respiratory | Not required if all work is performed in a certified chemical fume hood. | An appropriate respirator may be required if engineering controls are insufficient or during a large spill cleanup.[1] | The fume hood is the primary engineering control for respiratory protection. A respirator is an emergency or supplementary control. |
Standard Operating Procedures (SOPs): A Step-by-Step Guide
Adherence to a strict, logical workflow is essential for minimizing exposure and ensuring reproducible, safe science.
3.1. Preparation & Pre-Handling
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is drawing correctly (check the airflow monitor).
-
Assemble PPE: Don all PPE as specified in Table 1 for "Standard Operations" before entering the area where the chemical is stored or handled.
-
Locate Safety Equipment: Mentally confirm the location of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare a Waste Container: Designate a clearly labeled, sealed container for fluorinated solid and liquid hazardous waste.[1]
3.2. Handling & In-Process Workflow
-
Chemical Transport: When moving the chemical from storage to the fume hood, use a secondary containment vessel (e.g., a plastic bucket or beaker).
-
Weighing & Transfer: Perform all weighing and transfers of the chemical inside the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Solution Preparation: Add the chemical slowly to the solvent. Do not add solvent to the chemical to avoid splashing.
-
Post-Use: Tightly seal the primary container immediately after use.[4] Decontaminate any surfaces, spatulas, or glassware that may have come into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol) and dispose of the cleaning materials in the designated hazardous waste container.
3.3. Storage
-
Location: Store the compound in a cool, dry, and well-ventilated area.[1]
-
Compatibility: Keep it segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
-
Labeling: Ensure all containers are clearly labeled with the full chemical name and associated hazard warnings.[1]
Emergency Management & Disposal
Preparedness is paramount. A clear plan for managing spills and exposures is non-negotiable.
4.1. Spill Response
The following workflow outlines the immediate steps to be taken in the event of a spill.
Caption: Decision workflow for managing a chemical spill.
4.2. First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][4] Remove all contaminated clothing while flushing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if you are trained to do so.[1][4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
4.3. Waste Disposal Plan All waste containing fluorinated compounds must be treated as hazardous.[1]
-
Segregation: Do not mix waste from this compound with other waste streams, particularly incompatible ones like strong acids.[1]
-
Collection: All contaminated materials, including gloves, absorbent pads, and empty containers, must be collected in a clearly labeled, compatible container designated for fluorinated waste.[1]
-
Disposal: The final disposal must be handled by the institution's environmental health and safety (EHS) office or a certified hazardous waste contractor. Thermal treatment or specialized landfilling are common methods for such persistent chemicals.[5][6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
